2-(Aminooxy)-2-methylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminooxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2,8-5)3(6)7/h5H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXGALUCNQSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420890 | |
| Record name | 2-(Aminooxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88023-64-7 | |
| Record name | 2-(Aminooxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-(Aminooxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway and purification protocol for 2-(Aminooxy)-2-methylpropanoic acid, a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of antibiotics such as Ceftazidime and Aztreonam.[1] Due to the limited availability of direct published procedures, this guide outlines a robust and chemically sound multi-step synthesis based on well-established organic chemistry principles and analogous reactions found in the literature.
Proposed Synthetic Pathway
The most chemically viable route for the synthesis of this compound involves a three-step process starting from isobutyric acid. This pathway is outlined below and consists of:
-
α-Bromination: The synthesis of the key intermediate, 2-bromo-2-methylpropanoic acid, via the bromination of isobutyric acid.
-
Nucleophilic Substitution: The introduction of a protected aminooxy group through the alkylation of N-hydroxyphthalimide with the synthesized α-bromo acid.
-
Deprotection: The removal of the phthalimide protecting group to yield the final product, this compound.
This synthetic strategy is advantageous due to the commercial availability of the starting materials and the generally high yields reported for analogous reactions.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of 2-Bromo-2-methylpropanoic Acid
This procedure is based on the Hell-Volhard-Zelinskii reaction, a standard method for the α-halogenation of carboxylic acids.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyric acid | 88.11 | 88.1 g (89.9 mL) | 1.0 |
| Bromine | 159.81 | 175.8 g (56.4 mL) | 1.1 |
| Phosphorus tribromide | 270.69 | 5.4 g (2.0 mL) | 0.02 |
| Dichloromethane | 84.93 | 200 mL | - |
| Sodium bisulfite | 104.06 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add isobutyric acid (88.1 g, 1.0 mol) and phosphorus tribromide (5.4 g, 0.02 mol).
-
Heat the mixture to 80°C in an oil bath.
-
Slowly add bromine (175.8 g, 1.1 mol) from the dropping funnel over a period of 2-3 hours. The reaction mixture will turn deep red.
-
After the addition is complete, continue to heat the mixture at 80-90°C for an additional 8-12 hours, or until the evolution of HBr gas ceases and the color of the reaction mixture fades to a pale orange.
-
Cool the reaction mixture to room temperature and quench by carefully adding it to 200 mL of ice-cold water.
-
To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the red color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromo-2-methylpropanoic acid can be purified by vacuum distillation.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 167.0 g |
| Typical Reported Yield | 75-85% |
| Purity (by GC-MS) | >97% |
Step 2: Synthesis of 2-(Phthalimidooxy)-2-methylpropanoic Acid
This step involves the nucleophilic substitution of the bromide with N-hydroxyphthalimide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-2-methylpropanoic acid | 167.00 | 16.7 g | 0.1 |
| N-Hydroxyphthalimide | 163.13 | 17.9 g | 0.11 |
| Triethylamine | 101.19 | 22.3 g (30.7 mL) | 0.22 |
| Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Diethyl ether | 74.12 | 500 mL | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-hydroxyphthalimide (17.9 g, 0.11 mol) in 150 mL of anhydrous DMF.
-
Add triethylamine (22.3 g, 0.22 mol) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 2-bromo-2-methylpropanoic acid (16.7 g, 0.1 mol) in 50 mL of DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate should form.
-
Filter the precipitate and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dry the purified product under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 26.3 g |
| Typical Reported Yield | 70-80% |
| Purity (by HPLC) | >98% |
Step 3: Synthesis of this compound
This final step is the deprotection of the phthalimidooxy intermediate to yield the target compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Phthalimidooxy)-2-methylpropanoic acid | 263.23 | 26.3 g | 0.1 |
| Hydrazine monohydrate | 50.06 | 10.0 g (9.7 mL) | 0.2 |
| Ethanol | 46.07 | 200 mL | - |
| Concentrated Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-(phthalimidooxy)-2-methylpropanoic acid (26.3 g, 0.1 mol) in 200 mL of ethanol.
-
Add hydrazine monohydrate (10.0 g, 0.2 mol) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in a minimal amount of water and acidify to pH 1-2 with concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Cool the solution in an ice bath and collect the crystalline product by filtration.
-
Wash the crystals with cold diethyl ether and dry under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield (as HCl salt) | 15.56 g |
| Typical Reported Yield | 80-90% |
| Purity (by NMR and HPLC) | >99% |
Purification and Characterization
The final product, this compound, is typically isolated and stored as its hydrochloride salt for improved stability.
Purification:
-
Recrystallization: The hydrochloride salt of the final product can be recrystallized from a mixture of ethanol and diethyl ether or isopropanol to achieve high purity.
-
Acid-Base Extraction: As a zwitterionic compound, purification can also be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.[2]
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the aminooxy protons (broad singlet), and the carboxylic acid proton (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon, the two equivalent methyl carbons, and the carboxylic acid carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point for the crystalline hydrochloride salt. |
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the logical workflow of the entire process.
Caption: Synthetic pathway for this compound.
Caption: Detailed experimental workflow for the synthesis and purification.
Safety Considerations
-
Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle with care.
-
Hydrazine is a suspected carcinogen and is toxic. Use appropriate engineering controls and PPE.
-
Strong acids and bases should be handled with care.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.
References
A Comprehensive Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminooxy)-2-methylpropanoic acid, most commonly available as its hydrochloride salt, is a specialized, non-proteinogenic amino acid derivative. Its unique structural features, particularly the presence of a reactive aminooxy group, make it a valuable building block in synthetic organic chemistry. This technical guide provides an in-depth overview of its properties, synthesis, and critical applications, with a focus on its role in the development of life-saving antibiotic drugs.
Core Data and Properties
The fundamental properties of this compound hydrochloride are summarized below. This compound is typically handled as the hydrochloride salt to improve its stability and handling characteristics.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 89766-91-6 | [1][2] |
| Molecular Formula | C₄H₁₀ClNO₃ | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| IUPAC Name | This compound;hydrochloride | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 106-109 °C | [4] |
| Boiling Point | 137 °C (at 3 torr) | [4] |
| Solubility | Information not widely available, but expected to be soluble in water and polar organic solvents. | |
| Purity | Typically available in purities of 95% or higher. | [2] |
Safety and Handling
Based on aggregated GHS data, this compound hydrochloride is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Reactivity
While specific, detailed industrial synthesis protocols for this compound hydrochloride are proprietary, a general understanding of its preparation can be derived from standard organic chemistry principles. The synthesis would likely involve the introduction of the aminooxy functional group onto a 2-methylpropanoic acid backbone.
The key feature of this molecule is the aminooxy group (-O-NH₂) . This functional group is a powerful nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair of electrons increases the nucleophilicity of the nitrogen.[5] This heightened reactivity makes the aminooxy group highly selective for reactions with carbonyl compounds (aldehydes and ketones).
Oxime Ligation: A Key Reaction
The reaction of an aminooxy group with an aldehyde or ketone is known as oxime ligation , a type of "click chemistry."[6] This reaction is highly efficient and chemoselective, proceeding under mild conditions to form a stable oxime bond (C=N-O).[1][7] This reliability makes this compound a valuable component in complex molecular construction, particularly in pharmaceutical synthesis.
Application in Antibiotic Synthesis
The primary and most significant application of this compound hydrochloride is as a crucial intermediate in the synthesis of advanced β-lactam antibiotics, namely Ceftazidime and Aztreonam .[8] These drugs are essential for treating severe bacterial infections, including those caused by multidrug-resistant pathogens.
The this compound moiety is incorporated into the antibiotic structure as a side chain. This side chain plays a critical role in the drug's efficacy and its resistance to bacterial β-lactamase enzymes, which are a common mechanism of antibiotic resistance.
General Synthetic Workflow in Antibiotic Production
The following diagram illustrates the general workflow for the synthesis of a β-lactam antibiotic, highlighting the stage where this compound is introduced.
Caption: General workflow for antibiotic synthesis.
Biological Significance and Mechanism of Action
While this compound itself is a synthetic intermediate and is not known to have a direct role in biological signaling pathways, its importance is defined by the biological activity of the final antibiotic molecules it helps to create.
Ceftazidime and Aztreonam function by inhibiting bacterial cell wall synthesis. This is a well-understood mechanism of action that targets a process essential for bacterial survival, while being absent in human cells, which accounts for the selective toxicity of these drugs.
Inhibition of Bacterial Cell Wall Synthesis
The diagram below illustrates the mechanism of action of β-lactam antibiotics like Ceftazidime.
Caption: Inhibition of bacterial cell wall synthesis.
Experimental Protocols
Detailed experimental protocols for the industrial synthesis of this compound hydrochloride are not publicly available. However, the following represents a plausible laboratory-scale synthesis based on known organic chemistry reactions.
Disclaimer: This is a representative protocol and has not been optimized. All chemical reactions should be performed by trained professionals in a suitable laboratory setting.
Representative Synthesis of a 2-(Aminooxy)alkanoic Acid
This protocol outlines the synthesis of a generic 2-(aminooxy)alkanoic acid, which illustrates the key chemical transformations that would be involved in the synthesis of the title compound.
Step 1: Halogenation of the α-carbon
-
To a solution of 2-methylpropanoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield 2-bromo-2-methylpropanoic acid.
Step 2: Nucleophilic Substitution with a Protected Hydroxylamine
-
Dissolve the 2-bromo-2-methylpropanoic acid in a polar aprotic solvent such as DMF.
-
Add N-hydroxyphthalimide and a non-nucleophilic base (e.g., DBU) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the substitution is complete.
-
Perform an aqueous workup to remove the solvent and excess reagents, and isolate the phthalimide-protected product.
Step 3: Deprotection to Yield the Aminooxy Acid
-
Dissolve the protected aminooxy acid in a suitable solvent such as ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux. This will cleave the phthalimide protecting group.
-
After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct.
-
Acidify the filtrate with hydrochloric acid and remove the solvent under reduced pressure to yield the crude this compound hydrochloride.
-
Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.
Conclusion
This compound hydrochloride is a specialized chemical intermediate whose value is intrinsically linked to its role in the synthesis of potent, life-saving antibiotics. Its unique reactivity, conferred by the aminooxy group, allows for its efficient and selective incorporation into complex molecular architectures. While it may not be a household name, this compound is a testament to the intricate and vital role of organic synthesis in modern medicine and drug development. Further research into the applications of aminooxy-containing building blocks may open new avenues for the creation of novel therapeutics.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. Aminooxy analog of histamine is an efficient inhibitor of mammalian L-histidine decarboxylase: combined in silico and experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Mechanism and Application of 2-(Aminooxy)-2-methylpropanoic Acid in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science. Among the array of chemical reactions available, oxime ligation stands out for its exceptional chemoselectivity, stability, and bioorthogonality. This technical guide provides a comprehensive overview of the mechanism of action of 2-(aminooxy)-2-methylpropanoic acid, a key reagent in forming stable oxime bonds. We will delve into the reaction kinetics, thermodynamic stability, detailed experimental protocols, and critical applications, with a focus on providing actionable data and methodologies for professionals in the field. The core of this technology lies in the reaction between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone, a process that can be finely tuned and catalyzed to achieve high efficiency under mild, aqueous conditions.
Introduction to Bioconjugation and Oxime Ligation
Bioconjugation is the process of creating a stable covalent link between two molecules, such as a protein and a small-molecule drug.[1] The ideal bioconjugation reaction should be highly specific, proceed under physiological conditions (neutral pH, aqueous environment), and produce a stable conjugate without altering the function of the biomolecule.
Oxime ligation has emerged as a powerful "click-type" reaction that fulfills these criteria.[2] It is a bioorthogonal reaction, meaning it can proceed in a biological system without interfering with native biochemical processes.[3][4] The reaction involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[4] This method does not require metal catalysts, which can be toxic or interfere with the function of certain proteins.[3][5] The resulting oxime linkage is significantly more stable against hydrolysis than corresponding imine or hydrazone linkages, making it ideal for creating long-lasting bioconjugates.[5][6]
The Core Mechanism of Action
The formation of an oxime bond using reagents like this compound is a robust and reliable condensation reaction.
The Reactants
The reaction involves two key functional groups:
-
The Nucleophile: The aminooxy group (H₂N-O–R) provided by this compound. The oxygen atom enhances the nucleophilicity of the nitrogen, a phenomenon known as the alpha effect.
-
The Electrophile: A carbonyl group on the target biomolecule. This is typically an aldehyde (R-CHO) or a ketone (R-CO-R'). Aldehydes are generally more reactive than ketones, primarily due to reduced steric hindrance.[7][8]
The Reaction
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. It is typically performed in aqueous media and is most efficient under mildly acidic conditions (pH 4-5), which serve to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[3] However, the reaction can also proceed efficiently at neutral pH, particularly with the use of a catalyst.[7]
Nucleophilic Catalysis
While oxime ligation can proceed without a catalyst, its rate can be significantly enhanced. Aniline and its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), are highly effective nucleophilic catalysts.[3][9] The catalyst first reacts with the carbonyl to form a protonated Schiff base (iminium ion). This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl. After the aminooxy group attacks, the catalyst is regenerated, completing the catalytic cycle.[4] mPDA has been shown to be up to 15 times more efficient than aniline, largely due to its greater aqueous solubility, which allows for its use at higher concentrations.[9]
Quantitative Analysis of Oxime Ligation
The superiority of oxime ligation in bioconjugation is quantitatively supported by its kinetic and thermodynamic parameters.
Reaction Kinetics
The rate of oxime formation is critical, especially when working with sensitive biomolecules at low concentrations. Aniline-catalyzed ligations with aromatic aldehydes can achieve second-order rate constants (k₁) in the range of 10¹ to 10³ M⁻¹s⁻¹, which is significantly faster than many other chemoselective ligation methods.[7][10] This allows for efficient labeling of biomolecules at low micromolar concentrations at neutral pH.[11]
| Parameter | Condition | Value | Reference |
| Second-Order Rate Constant (k₁) | Aminooxyacetyl-peptide + Benzaldehyde (100 µM each), 100 mM Aniline, pH 7 | 8.2 ± 1.0 M⁻¹s⁻¹ | [7][11] |
| General Range of Rate Constants | Aniline-catalyzed imine chemistry with aromatic aldehydes | 10¹ - 10³ M⁻¹s⁻¹ | [7][10] |
| Catalyst Efficiency | m-Phenylenediamine (mPDA) vs. Aniline | Up to 15x more efficient | [9] |
Table 1: Kinetic Parameters of Oxime Ligation.
Thermodynamic Stability
The stability of the resulting linkage is paramount for the utility of a bioconjugate, particularly for in vivo applications. The oxime bond is characterized by a very large equilibrium constant (Keq) and exceptional hydrolytic stability.
| Linkage Type | Equilibrium Constant (Keq) | Hydrolysis Rate Constant (Relative) | Half-life (t½) at pD 7.0 | Reference |
| Oxime | >10⁸ M⁻¹ | 1 | 25 days | [6][7][11][12] |
| Hydrazone | 10⁴ - 10⁶ M⁻¹ | ~600 (vs. Methylhydrazone) | 2 hours (vs. Acetylhydrazone) | [6][7][11][12][13] |
Table 2: Comparison of Oxime and Hydrazone Linkage Stability. The data clearly show that the equilibrium for oxime formation strongly favors the product and that the resulting bond is orders of magnitude more stable against hydrolysis than the corresponding hydrazone bond.[12][13]
Experimental Protocols
Successful bioconjugation requires robust and reproducible protocols. Below are methodologies adapted from published literature for peptide and protein labeling.
General Protocol for Peptide Labeling via Oxime Ligation
This protocol is based on the aniline-catalyzed labeling of a peptide functionalized with an aminooxy group.
-
Reagent Preparation:
-
Prepare a stock solution of the aminooxy-functionalized peptide (e.g., 10 mM in water or buffer).
-
Prepare a stock solution of the aldehyde-functionalized molecule (e.g., 10 mM in a compatible solvent like DMF or DMSO).
-
Prepare the reaction buffer: 0.3 M Sodium Phosphate, pH 7.0.
-
Prepare a catalyst stock solution: 1 M Aniline in a suitable solvent.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the aminooxy-peptide solution, and the aldehyde solution to final concentrations of 100 µM each.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.
-
Incubate the reaction at room temperature.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by Reverse-Phase HPLC (RP-HPLC).
-
Once the reaction is complete (typically within 1-4 hours), purify the resulting conjugate using preparative RP-HPLC.
-
-
Analysis:
-
Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS).[11]
-
Protocol for Enhanced Protein Labeling with mPDA Catalyst
This protocol utilizes the highly efficient m-phenylenediamine (mPDA) catalyst for labeling an aldehyde-functionalized protein.[14]
| Component | Stock Concentration | Final Concentration |
| Aldehyde-Functionalized Protein | 100 µM | 10 µM |
| Aminooxy-Probe (e.g., Aminooxy-Dansyl) | 1 mM | 50 µM |
| Reaction Buffer (Phosphate Buffer) | 1 M, pH 7.0 | 100 mM |
| Catalyst (m-phenylenediamine) | 500 mM | 50-200 mM |
Table 3: Reagents and Conditions for a Typical Protein Labeling Experiment.
-
Setup: In a suitable reaction vessel (e.g., a cuvette for fluorescence monitoring), combine the reaction buffer, the aldehyde-functionalized protein, and the aminooxy-probe to their final concentrations.
-
Initiation: Equilibrate the mixture at room temperature for 1 minute. Initiate the reaction by adding the mPDA catalyst.
-
Monitoring: Monitor the reaction in real-time by observing a change in a physical property, such as an increase in fluorescence if using a fluorogenic probe.[14]
-
Purification: After completion, the labeled protein can be purified from excess reagents and catalyst using size exclusion chromatography (SEC) or dialysis.
Applications in Research and Drug Development
The robustness and specificity of oxime ligation have led to its widespread adoption in various high-impact applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Oxime ligation is an ideal method for attaching the drug payload to the antibody. An aldehyde or ketone handle can be site-specifically introduced into the antibody, and the aminooxy-functionalized drug can then be conjugated with high efficiency, resulting in a homogenous and stable ADC.
PET Imaging Tracers
Positron Emission Tomography (PET) is a non-invasive imaging technique that requires radiolabeled tracers. For isotopes with short half-lives, like ¹⁸F (t½ ≈ 110 min), the conjugation chemistry must be extremely fast and efficient. Optimized oxime ligation protocols can achieve complete conjugation within 5 minutes, making this chemistry highly suitable for the on-demand preparation of ¹⁸F-PET tracers for clinical settings.[3][15]
Other Key Applications
-
Glycoconjugation: Attaching carbohydrates to proteins or surfaces to study their biological roles.[3][4]
-
Hydrogel Formation: Cross-linking polymers for applications in tissue engineering and drug delivery.[3][4]
-
Peptide and Protein Labeling: Conjugating probes, fluorophores, or PEG moieties to peptides and proteins.[3][16]
-
Nucleic Acid Modification: Labeling DNA or RNA for diagnostic or therapeutic purposes.[17]
Conclusion
This compound and related aminooxy reagents are powerful tools in the bioconjugation toolkit. The underlying oxime ligation chemistry offers an unparalleled combination of specificity, stability, and biocompatibility. Its mechanism is well-understood, kinetically favorable, and can be catalytically enhanced to meet the demands of even the most time-sensitive applications, such as radiolabeling. For researchers, scientists, and drug development professionals, mastering this chemistry provides a reliable and versatile method for constructing complex bioconjugates, from antibody-drug conjugates to advanced biomaterials, thereby accelerating innovation in medicine and biotechnology.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 17. A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 2-(Aminooxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Aminooxy)-2-methylpropanoic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines its predicted behavior based on the well-established principles of physical and organic chemistry, particularly concerning amino acids and related structures. Furthermore, it details robust experimental protocols for determining its solubility and stability profiles, essential for its application in research and pharmaceutical development.
Predicted Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. Based on its chemical structure, this compound is an α-aminooxy acid, a close analog of α-amino acids. This structure, possessing both a carboxylic acid and an aminooxy group, suggests a high degree of polarity and the capacity for hydrogen bonding, which will govern its solubility in various solvents.
It is anticipated that the solubility of this compound will be highest in polar protic solvents, such as water and lower alcohols, and significantly lower in non-polar organic solvents. The solubility in aqueous media is expected to be highly dependent on the pH of the solution. As with amino acids, it will likely exhibit its lowest solubility at its isoelectric point and show increased solubility in both acidic and basic conditions due to the formation of the corresponding cationic and anionic salts.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The polar functional groups (carboxylic acid and aminooxy) can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Insoluble | The lower polarity and inability to act as effective hydrogen bond donors will limit the dissolution of the highly polar this compound. |
| Esters | Ethyl Acetate | Low to Insoluble | Similar to ethers, the polarity is insufficient to overcome the crystal lattice energy of the solid compound. |
| Non-Polar Organic | Hexanes, Toluene | Insoluble | The significant difference in polarity between the solute and the solvent will result in very poor miscibility. |
Intrinsic Stability and Forced Degradation Studies
Understanding the intrinsic stability of a molecule is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a cornerstone of this evaluation, involving the exposure of the compound to stress conditions more severe than those it would typically encounter during storage and use.[3][4][5] These studies are instrumental in developing stability-indicating analytical methods and identifying potential degradation products.[3][4]
The primary degradation pathways for this compound are predicted to involve hydrolysis of the aminooxy or carboxylic acid functionalities, oxidation, and potentially decarboxylation under thermal stress.
Table 2: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the aminooxy group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the aminooxy group, potential for base-catalyzed side reactions. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the aminooxy group and potentially the tertiary carbon. |
| Thermal Degradation | Dry heat (e.g., 80°C - 105°C) for an extended period. | Decarboxylation, and other thermal decomposition reactions. |
| Photostability | Exposure to UV and visible light in a photostability chamber (ICH Q1B guidelines). | Photolytic cleavage of bonds, leading to a variety of degradation products. |
Experimental Protocols
To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Caption: Workflow for solubility determination.
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products. Reverse-phase HPLC is the most common technique for this purpose.
3.2.1. Method Development (General Approach)
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: A typical starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks that are observed during forced degradation studies.
3.2.2. Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Stress: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Caption: Forced degradation study workflow.
Conclusion
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Technical Guide to the Spectroscopic Characterization of 2-(Aminooxy)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Aminooxy)-2-methylpropanoic acid is a bifunctional molecule of interest in medicinal chemistry and drug development. Its structure, incorporating both a carboxylic acid and an aminooxy group, allows for versatile chemical modifications and potential biological activity. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the standard experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₂ | 1.3 - 1.6 | Singlet | 6H |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| -ONH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₂ | 20 - 30 |
| -C (CH₃)₂ | 75 - 85 |
| -C OOH | 170 - 180 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H (Aminooxy) | 3100 - 3300 | Medium |
| C-H (Alkyl) | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
| N-H Bend (Aminooxy) | 1580 - 1650 | Medium |
Mass Spectrometry (MS)
| Ion | Predicted m/z | Notes |
| [M]+ | 119.05 | Molecular Ion |
| [M-OH]+ | 102.05 | Loss of hydroxyl radical |
| [M-COOH]+ | 74.06 | Loss of carboxylic acid group |
| [C(CH₃)₂COOH]+ | 87.04 | Alpha-cleavage |
| [ONH₂]+ | 32.02 | Aminooxy fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place 1-2 mg of the solid sample into an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Gently grind the mixture with the pestle to a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI).
-
Set the appropriate mass range for data acquisition.
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
-
Data Acquisition:
-
Initiate the data acquisition. The molecules will be ionized and fragmented in the ion source.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Flow for Structure Elucidation.
The Fulcrum of Bioconjugation: A Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the ability to precisely link molecules is paramount. This guide delves into the core of oxime ligation chemistry, focusing on a pivotal building block: 2-(Aminooxy)-2-methylpropanoic acid. This versatile reagent offers a robust and highly selective method for the conjugation of biomolecules, paving the way for innovative therapeutic strategies. From the targeted delivery of potent anticancer agents via antibody-drug conjugates (ADCs) to the formation of advanced hydrogel-based drug delivery systems, this compound is a key enabler of next-generation pharmaceuticals.
Introduction to Oxime Ligation and the Role of this compound
Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond. This bioorthogonal reaction is highly valued in drug discovery for its efficiency and specificity in aqueous environments, proceeding under mild conditions with no toxic byproducts.[1]
This compound, with its terminal aminooxy functionality and a carboxylic acid group, serves as a bifunctional linker. The aminooxy group provides the reactive handle for oxime ligation, while the carboxylic acid allows for its facile incorporation into larger molecular scaffolds through standard amide coupling chemistries. Its gem-dimethyl substitution offers steric hindrance that can enhance the stability of the resulting oxime bond.
Core Applications in Drug Discovery
The unique properties of this compound lend themselves to a variety of applications in the pharmaceutical sciences:
-
Antibody-Drug Conjugates (ADCs): This is arguably one of the most significant applications. The compound can be incorporated into a linker system that connects a highly potent cytotoxic drug to a monoclonal antibody (mAb). The antibody targets a specific antigen on the surface of cancer cells, delivering the payload directly to the tumor site, thereby minimizing systemic toxicity.[2][3]
-
Hydrogel Formation for Drug Delivery: The aminooxy group can be used to crosslink polymers containing aldehyde or ketone functionalities, forming hydrogels. These hydrogels can encapsulate therapeutic agents, providing a scaffold for controlled and sustained drug release.[4][5] The gelation kinetics and mechanical properties of these hydrogels can often be tuned by adjusting factors like pH and catalyst concentration.[1][6]
-
Peptide and Protein Modification: The chemoselectivity of the oxime ligation allows for the site-specific modification of peptides and proteins that have been engineered to contain a carbonyl group. This can be used to attach imaging agents, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or other functional moieties.
-
Radiopharmaceutical Development: By incorporating a chelating agent for a radionuclide into a molecule containing this compound, targeted radiopharmaceuticals for imaging (e.g., PET, SPECT) or therapy can be developed.[7][8][9]
-
Antibiotic Synthesis: this compound hydrochloride is a crucial intermediate in the synthesis of certain advanced antibiotics, such as Ceftazidime and Aztreonam.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to oxime ligation chemistry. It is important to note that much of the available data is for oxime ligations in general or for derivatives of this compound, as specific kinetic and stability data for the parent compound is not widely published.
| Parameter | Value | Conditions | Reference(s) |
| General Reaction Rate | Hours to completion (uncatalyzed) | Neutral pH, room temperature | [11] |
| Minutes to hours (catalyzed) | Neutral pH, room temperature, aniline catalyst | [11] | |
| pH Optimum | 4.5 - 6.0 | Uncatalyzed and catalyzed reactions | [1] |
| Catalysts | Aniline, substituted anilines | Accelerate reaction, especially at neutral pH | [11] |
Table 1: General Reaction Parameters for Oxime Ligation
| Linkage Type | Relative Hydrolytic Stability | Half-life (t1/2) at pH 7 | Notes | Reference(s) |
| Oxime | High | Days to months | Significantly more stable than imines and hydrazones at neutral pH. | [12] |
| Hydrazone | Moderate | Hours to days | Stability is pH-dependent; more labile under acidic conditions. | [12] |
| Imine | Low | Minutes to hours | Generally requires reduction to form a stable secondary amine linkage. | [12] |
Table 2: Comparative Stability of Common Bioconjugation Linkages
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the use of this compound in specific drug discovery applications.
Protocol 1: General Procedure for Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the general steps for conjugating a drug-linker containing an aminooxy group (derived from this compound) to an antibody that has been engineered to contain an aldehyde or ketone group.
Materials:
-
Antibody with an accessible aldehyde or ketone group
-
Aminooxy-functionalized drug-linker
-
Phosphate Buffered Saline (PBS), pH 6.0-7.4
-
Aniline or other suitable catalyst (e.g., m-phenylenediamine)
-
DMSO (for dissolving the drug-linker)
-
Size-exclusion chromatography (SEC) column for purification
-
UV-Vis spectrophotometer
-
Mass spectrometer (for characterization)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody in PBS at a concentration of 1-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the aminooxy-functionalized drug-linker in a minimal amount of DMSO to create a concentrated stock solution.
-
Conjugation Reaction: a. To the antibody solution, add the drug-linker stock solution to achieve the desired molar excess of the drug-linker. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation. b. If using a catalyst, add a stock solution of aniline (or other catalyst) in PBS to the reaction mixture. A final concentration of 10-100 mM aniline is common. c. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification: a. Once the reaction is complete, purify the ADC from unreacted drug-linker and catalyst using a pre-equilibrated SEC column with PBS. b. Collect the fractions containing the purified ADC, monitoring the elution profile by absorbance at 280 nm.
-
Characterization: a. Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the intact or deglycosylated ADC.[13][14] c. Further characterization can include SDS-PAGE, hydrophobic interaction chromatography (HIC), and functional assays to assess antigen binding and cytotoxicity.[15][16]
Protocol 2: Formation of an Oxime-Crosslinked Hydrogel for Drug Encapsulation
This protocol describes the formation of a hydrogel by reacting a polymer functionalized with aminooxy groups with a polymer containing aldehyde groups.
Materials:
-
Aminooxy-functionalized polymer (e.g., aminooxy-PEG)
-
Aldehyde-functionalized polymer (e.g., aldehyde-hyaluronic acid)
-
Phosphate Buffered Saline (PBS) at the desired pH (e.g., pH 5.5-7.4)
-
Therapeutic agent to be encapsulated
-
Rheometer for mechanical testing
Procedure:
-
Polymer and Drug Preparation: a. Dissolve the aminooxy-functionalized polymer in PBS to the desired concentration. b. Dissolve the aldehyde-functionalized polymer in a separate volume of PBS. c. If encapsulating a drug, dissolve or suspend it in the solution of one of the polymers.
-
Hydrogel Formation: a. To initiate gelation, rapidly and thoroughly mix the two polymer solutions. b. The gelation time can be monitored by vial inversion or by using a rheometer to measure the storage (G') and loss (G'') moduli over time. Gelation is typically considered to have occurred when G' > G''. c. The stiffness of the resulting hydrogel can be controlled by varying the polymer concentration and the ratio of aminooxy to aldehyde groups.[5][17]
-
Characterization: a. The mechanical properties of the hydrogel, such as the storage modulus, can be quantified using a rheometer. b. The swelling ratio of the hydrogel can be determined by measuring its weight before and after equilibration in a buffer. c. Drug release from the hydrogel can be monitored over time by taking samples of the surrounding buffer and analyzing the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in drug discovery.
Conclusion
This compound stands out as a versatile and powerful tool in the drug discovery arsenal. Its ability to facilitate robust and specific bioconjugation through oxime ligation has profound implications for the development of targeted therapies and advanced drug delivery systems. As researchers continue to push the boundaries of pharmaceutical innovation, the strategic application of this and similar aminooxy-containing linkers will undoubtedly play a crucial role in creating safer, more effective medicines. This guide provides a foundational understanding for harnessing the potential of this compound, empowering scientists to build the next generation of therapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and mechanistic insight into DNA bending by antitumour calicheamicins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. What is ADO-Trastuzumab Emtansine used for? [synapse.patsnap.com]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 14. msvision.com [msvision.com]
- 15. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Aminooxy Group
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the aminooxy group's reactivity, focusing on its application in chemical biology, bioconjugation, and drug development. It details the core chemical principles, reaction kinetics, stability of the resulting linkages, and practical experimental protocols.
Core Principles of Aminooxy Reactivity
The aminooxy group (R-O-NH₂) is a powerful tool in chemical ligation due to its enhanced nucleophilicity compared to a standard amine. This heightened reactivity is attributed to the "alpha effect," where the adjacent oxygen atom's lone pair of electrons destabilizes the ground state of the nucleophile, thus lowering the activation energy for reaction.[1]
The primary and most utilized reaction of the aminooxy group is its chemoselective ligation with aldehydes or ketones to form a stable oxime bond (R-O-N=C).[2][3] This reaction, known as oximation, is classified as a "click chemistry" reaction because it is high-yielding, modular, wide in scope, and produces only water as a byproduct.[1][2][4] The reaction can be performed under mild, aqueous conditions, making it exceptionally suitable for biological applications.[2][5]
The fundamental reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the C=N double bond of the oxime.
Caption: General scheme of the oxime ligation reaction.
Reaction Kinetics and Catalysis
The rate of oxime formation is highly dependent on pH. The reaction is fastest under slightly acidic conditions, typically around pH 4.5.[6] This is because the reaction mechanism involves an acid-catalyzed dehydration of a tetrahedral intermediate, which is the rate-determining step.[6] However, for many biological applications, reactions must occur at a neutral pH (around 7), where the rate is significantly slower.[6]
To overcome this limitation, nucleophilic catalysts are employed to accelerate the reaction at physiological pH.
-
Aniline and its Derivatives: Aniline and substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are effective catalysts.[3][7] They function by first forming a more reactive protonated Schiff base with the carbonyl compound, which then rapidly undergoes transimination with the aminooxy group.[4] Aniline has been shown to increase reaction rates up to 40-fold at neutral pH and 400-fold at pH 4.5.[6]
-
Enhanced Catalysts: Phenylenediamines have demonstrated even greater efficiency than aniline.[8][9] Due to its higher aqueous solubility, mPDA can be used at higher concentrations, leading to a catalytic efficiency up to 15 times that of aniline.[10][11][12] p-Phenylenediamine at a low concentration of 2 mM was also found to be highly effective at neutral pH.[9]
Caption: Nucleophilic catalysis mechanism of aniline in oxime ligation.
The following table summarizes key kinetic parameters for oxime ligation under various conditions.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |
| Aminooxyacetyl-peptide & Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [13] |
| Aldehyde-functionalized GFP & Dansyl-aminooxy | Aniline (100 mM) | 7.0 | Minimal conversion in 90s | [8] |
| Aldehyde-functionalized GFP & Dansyl-aminooxy | mPDA (750 mM) | 7.0 | Reaction complete in 90s | [8] |
| Aldehyde & Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 10.3 | [8] |
| Aldehyde & Dansyl-aminooxy | mPDA (100 mM) | 7.3 | 27.0 | [8] |
| Boronic acid-aldehyde & Hydroxylamine | Intramolecular | 7.2 | > 10,000 | [14] |
Stability of the Oxime Linkage
A key advantage of the oxime bond is its high hydrolytic stability, especially when compared to other imine-based linkages like hydrazones.[5][15]
-
Hydrolytic Stability: In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones.[16] The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that of simple hydrazones.[15][17]
-
pH Dependence: The oxime bond is highly stable at physiological pH but can be cleaved under acidic conditions (e.g., pH 2-3).[4][17] This reversibility can be exploited in applications requiring the release of a conjugated molecule under specific environmental triggers.[4]
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics | Reference(s) |
| Oxime | Very High | Most stable C=N linkage for bioconjugation.[17] | [6][15][16] |
| Hydrazone | Moderate | Less stable than oximes, more stable than imines. | [6][17] |
| Imine (Schiff Base) | Low | Readily hydrolyzes under aqueous conditions. | [6] |
Practical Considerations and Experimental Protocols
The high nucleophilicity of the aminooxy group makes it reactive towards ambient aldehydes and ketones, including common lab solvents like acetone.[3] To address this, aminooxy-containing molecules, particularly peptides, are often synthesized and stored with the aminooxy moiety protected. Orthogonally protected aminooxy acetic acid derivatives, such as those using Fmoc (9-fluorenylmethyloxycarbonyl), are compatible with standard solid-phase peptide synthesis (SPPS).[3][7] This strategy allows for the stable, long-term storage of precursors that can be deprotected on-demand just before ligation.[7][18]
Caption: Workflow for synthesizing stable aminooxy-peptide precursors.
This protocol describes a general two-step method for labeling glycoproteins with an aminooxy-functionalized tag (e.g., a fluorescent dye or biotin).[19]
Objective: To introduce aldehyde groups onto glycoprotein glycans via mild oxidation and subsequently conjugate them with an aminooxy reagent.
Materials:
-
Glycoprotein of interest in a suitable buffer (e.g., 1X PBS)
-
Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Aminooxy-functionalized reagent (e.g., 5 mM stock in DMSO or DMF)
-
Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5)
-
Desalting column or dialysis cassette for buffer exchange
-
(Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO)
Procedure:
Step 1: Oxidation of Glycans to Aldehydes
-
Prepare the glycoprotein solution at a concentration of 1-5 mg/mL in a cold-compatible buffer.
-
Cool the glycoprotein solution and the sodium periodate solution on ice for 5-10 minutes.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Note: A lower concentration (1 mM) is typically used to selectively oxidize sialic acid residues.[20]
-
-
Incubate the reaction on ice for 30 minutes, protected from light.
-
Quench the reaction and remove excess periodate by buffer exchanging the oxidized glycoprotein into the coupling buffer using a desalting column or dialysis.
Step 2: Oxime Ligation
-
Adjust the concentration of the purified, oxidized glycoprotein to 20-100 µM in the coupling buffer.
-
Add the aminooxy-reagent stock solution to the glycoprotein solution. A 10- to 50-fold molar excess of the aminooxy reagent over the protein is typically used.
-
(Optional) To accelerate the reaction, add aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times can be significantly shortened (to minutes) with efficient catalysts like pPDA or mPDA.[7][8]
-
Remove excess unreacted aminooxy reagent by size-exclusion chromatography or dialysis.
-
Characterize the resulting conjugate using appropriate methods (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
Caption: Experimental workflow for labeling of glycoproteins.
Applications in Research and Drug Development
The unique properties of the aminooxy group have led to its widespread adoption in various fields:
-
Bioconjugation: Covalent attachment of molecules like PEG (PEGylation), fluorescent dyes, or biotin to proteins and peptides.[5][11][19]
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted delivery systems.[5]
-
Peptide and Protein Synthesis: Used for fragment condensation to assemble large proteins from smaller peptide fragments and for creating cyclic peptides.[21]
-
Glycobiology: Synthesis of neo-glycopeptides and glycoconjugates to study the role of glycosylation.[7][21]
-
Radiolabeling: Efficient incorporation of radionuclides like ¹⁸F for PET imaging tracers, where the rapid ligation kinetics are a significant advantage.[7][18]
-
Hydrogel Formation: Used as a cross-linking chemistry for the formation of biocompatible hydrogels for tissue engineering and drug delivery.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxime - Wikipedia [en.wikipedia.org]
- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. biotium.com [biotium.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Bot Detection [iris-biotech.de]
A Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid: Commercial Availability and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Aminooxy)-2-methylpropanoic acid, a critical bifunctional linker molecule. The guide details its commercial availability from various suppliers, presenting key quantitative data in a comparative format. A significant application of this molecule is highlighted through a detailed experimental protocol for its use as a key building block in the synthesis of monobactam antibiotics, exemplified by the synthesis of an Aztreonam precursor. This is further illustrated with a detailed experimental workflow diagram. This document serves as a vital resource for researchers in drug discovery, bioconjugation, and synthetic chemistry, offering practical information for the procurement and application of this compound.
Introduction
This compound is a versatile chemical reagent that features both a carboxylic acid and an aminooxy functional group. This unique structure allows for orthogonal conjugation strategies, making it a valuable tool in medicinal chemistry and drug development. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction widely employed in the creation of complex biomolecules. The carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation. A prominent application of this compound is in the synthesis of β-lactam antibiotics, where it forms a crucial part of the side chain that dictates the antibiotic's spectrum of activity.
Commercial Availability and Suppliers
This compound is most commonly available commercially as its hydrochloride salt (CAS Number: 89766-91-6). A survey of prominent chemical suppliers reveals variations in purity, available quantities, and pricing. The following table summarizes the offerings from several key suppliers to aid in procurement decisions.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chemwill Asia Co., Ltd. | 2-(Aminooxy)-2-methylpropionic acid hydrochloride | 89766-91-6 | >99.5%[1] | Metric Ton scale[1] |
| BLD Pharm | This compound hydrochloride | 89766-91-6 | >97% | 1g, 5g, 25g |
| Ambeed | This compound hydrochloride | 89766-91-6 | >95% | 1g, 5g, 10g, 25g, 100g |
| Doron Scientific | This compound hydrochloride | 89766-91-6 | Not Specified | 100mg, 250mg, 1g[2] |
| Alchem Pharmtech | This compound hydrochloride | 89766-91-6 | 95%[3] | 1G, 5G, 25G, 100G[3] |
Note: Pricing information is often subject to quotation and may vary based on quantity and supplier.
Application in Antibiotic Synthesis: A Case Study of Aztreonam
A significant industrial application of this compound is as a key precursor for the side chain of the monobactam antibiotic Aztreonam. The aminooxy group, in conjunction with a thiazole ring, forms the characteristic acyl side chain that is attached to the β-lactam core. This side chain is crucial for the drug's antibacterial activity and its stability against β-lactamases.
Experimental Workflow: Synthesis of Aztreonam Precursor
The following diagram illustrates the key step in the synthesis of a protected form of Aztreonam (t-Butyl Aztreonam), where an activated derivative of this compound is coupled with the Aztreonam nucleus. TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) serves as the activated side chain, which is structurally analogous to an activated form of t-butoxycarbonyl-protected this compound linked to the aminothiazole moiety.
References
An In-depth Technical Guide to the Safe Handling of 2-(Aminooxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Aminooxy)-2-methylpropanoic acid, a key reagent in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the known hazards, proper handling procedures, emergency protocols, and waste disposal methods.
Chemical Identification and Physical Properties
This compound and its common hydrochloride salt are white to off-white crystalline powders.[1] Due to its ionic nature, it is likely soluble in polar solvents such as water and DMSO.[2]
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 155.58 g/mol (hydrochloride salt) | [2][3] |
| CAS Number | 89766-91-6 (hydrochloride salt) | [1][2][4][5][6] |
| Appearance | White or almost white crystalline powder | [1] |
| Purity | ≥ 99.5% (typical) | [1] |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) | [2] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification:
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container in accordance with local regulations.[7]
Experimental Protocols and Handling
Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following minimum PPE is required:
-
Eye Protection: Safety goggles with side-shields.[7]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious laboratory coat.[7]
-
Respiratory Protection: Use a suitable respirator when dusts are generated. A filter type P2 is recommended.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
3.2. Safe Handling Practices
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[4][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[7][9]
-
Wash hands thoroughly after handling.[7]
-
Change contaminated clothing before reuse.[7]
3.3. Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Store locked up.[9]
-
Incompatible materials include strong oxidizing agents, bases, and reducing agents.[9]
Emergency Procedures
Immediate and appropriate response in case of an emergency is critical.
4.1. First Aid Measures
Caption: First aid procedures for exposure to this compound.
-
General Advice: Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. No limitations on extinguishing agents are given for this substance.
-
Specific Hazards Arising from the Chemical: Combustible. In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides and nitrogen oxides (NOx). The product may form explosive dust-air mixtures.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.
4.3. Accidental Release Measures
-
Personal Precautions: Avoid contact with the substance and avoid inhalation of dust. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid generation of dust.
Stability and Reactivity
-
Reactivity: In a finely distributed form, there is a potential for a dust explosion.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Possibility of Hazardous Reactions: No information is available.
-
Conditions to Avoid: No information is available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: In the event of a fire, see section 4.2.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. Handle in accordance with good industrial hygiene and safety practices.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[7]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not exhaustive. It is based on currently available information and is believed to be accurate. However, no warranty is expressed or implied. The user is solely responsible for all decisions regarding the safe handling of this chemical. All users should consult the original Safety Data Sheet (SDS) from the supplier before use.
References
- 1. High Purity 2-Aminooxy-2-Methylpropanoic Acid Hydrochloride 89766-91-6, CasNo.89766-91-6 Lonwin Chemical Group Limited China (Mainland) [lonwinchem.lookchem.com]
- 2. This compound hydrochloride | 89766-91-6 | Benchchem [benchchem.com]
- 3. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 89766-91-6|this compound hydrochloride| Ambeed [ambeed.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 89766-91-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Modification Using 2-(Aminooxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the precise attachment of probes, drugs, and other moieties to a protein of interest. This allows for detailed studies of protein function, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials. One of the most robust and versatile methods for achieving site-specific protein modification is through oxime ligation. This bioorthogonal reaction occurs between a ketone or aldehyde group on a protein and an aminooxy-functionalized molecule.
This document provides detailed application notes and protocols for the use of aminooxy-containing compounds, such as 2-(Aminooxy)-2-methylpropanoic acid, for the site-specific modification of proteins. The strategy relies on the genetic incorporation of an unnatural amino acid (UAA) bearing a ketone handle, most commonly p-acetyl-L-phenylalanine (pAcPhe), into the protein of interest at a specific site. The ketone group then serves as a chemical handle for covalent modification with an aminooxy-containing molecule.
Principle of the Method
The core of this protein modification strategy is a two-step process:
-
Genetic Incorporation of a Ketone-Bearing Unnatural Amino Acid: An amber stop codon (TAG) is introduced at the desired modification site in the gene encoding the protein of interest. The protein is then expressed in a host organism (typically E. coli) that has been engineered to express an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair specifically recognizes the amber codon and incorporates a ketone-bearing UAA, such as pAcPhe, at that position.
-
Oxime Ligation: The purified protein, now containing a unique ketone group, is reacted with an aminooxy-functionalized molecule, such as this compound. The reaction between the ketone and the aminooxy group forms a stable oxime bond, resulting in the site-specific conjugation of the molecule to the protein.[1] This reaction is highly chemoselective and can be performed under mild, biocompatible conditions. The reaction can be accelerated by the use of aniline-based catalysts.[2]
Advantages of the Aminooxy-Ketone Ligation Strategy
-
Site-Specificity: The genetic encoding of the ketone handle ensures modification at a single, defined site.
-
Bioorthogonality: The ketone and aminooxy functional groups are abiotic and do not cross-react with other functional groups found in proteins, ensuring high specificity.[3]
-
Stability: The resulting oxime bond is highly stable under physiological conditions.[4]
-
Versatility: A wide range of aminooxy-functionalized molecules can be used, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs.[5]
Applications
This technology has a broad range of applications in research and drug development:
-
Fluorescent Labeling: Site-specific attachment of fluorescent probes for studying protein localization, trafficking, and conformational changes.[6]
-
PEGylation: Covalent attachment of PEG chains to improve the pharmacokinetic properties of therapeutic proteins.[2]
-
Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs with a defined drug-to-antibody ratio (DAR).[7]
-
Protein-Protein Interaction Studies: Cross-linking studies to identify and map protein interaction partners.
-
Immobilization: Covalent attachment of proteins to solid supports for various applications, including biosensors and affinity chromatography.
Quantitative Data Summary
The efficiency of oxime ligation can be influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following tables summarize representative quantitative data from the literature.
| Protein | Unnatural Amino Acid | Aminooxy Reagent | Catalyst | Reaction Conditions | Yield/Efficiency | Reference |
| Green Fluorescent Protein (GFP) | p-Acetylphenylalanine | Aminooxy-dansyl | 100 mM Aniline | pH 7.0, room temp. | >95% in 30 min | [5] |
| Ciliary Neurotrophic Factor (CNTF) | p-Acetylphenylalanine | Aminooxy-fluorophore | 80 mM mPDA | pH 7.0, room temp. | >95% in 5 min | [5] |
| Peptide (OTK8) | Fmoc-Aminooxy-Lysine | 2-Deoxy-2-fluoro-D-glucose (FDG) | p-Phenylenediamine (pPDA) | Anhydrous DMF, 75°C | >95% in 5 min | [4][8] |
| von Hippel-Lindau (VHL) protein | Aldehyde-functionalized ligand | Alkoxyamine-functionalized ligand | None | DMSO, then DPBS pH 7.2 | >95% in 12 hours | [9] |
| Peptide | Aminooxyacetyl group | Daunomycin | None | 0.2 M NaOAc buffer, pH 4-5 | ~100% | [10] |
| Catalyst | Fold Increase in Rate (vs. uncatalyzed) | Reference |
| Aniline | Up to 40-fold at neutral pH | [3] |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline | [2][5] |
Experimental Protocols
Protocol 1: Genetic Incorporation of p-Acetylphenylalanine (pAcPhe) into a Protein in E. coli
This protocol describes the expression of a protein containing pAcPhe at a specific site.
Materials:
-
Expression plasmid for the protein of interest with a TAG codon at the desired site.
-
pEVOL-pAcFRS plasmid (encodes the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcPhe).
-
E. coli BL21(DE3) cells.
-
Luria-Bertani (LB) medium and LB agar plates.
-
Antibiotics (e.g., ampicillin and chloramphenicol).
-
p-Acetyl-L-phenylalanine (pAcPhe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-Arabinose.
Procedure:
-
Co-transform E. coli BL21(DE3) cells with the expression plasmid for the protein of interest and the pEVOL-pAcFRS plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add pAcPhe to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Continue to grow the culture overnight at 30°C with shaking.
-
Harvest the cells by centrifugation.
-
Purify the pAcPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Protocol 2: Oxime Ligation of a pAcPhe-Containing Protein with this compound
This protocol describes the conjugation of an aminooxy-containing molecule to the ketone handle on the purified protein.
Materials:
-
Purified pAcPhe-containing protein.
-
This compound (or other aminooxy-functionalized molecule).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Catalyst Stock: 1 M m-Phenylenediamine (mPDA) in DMSO.
-
Quenching solution (optional, e.g., acetone).
-
Purification equipment (e.g., size-exclusion chromatography column or dialysis cassettes).
Procedure:
-
Dissolve the purified pAcPhe-containing protein in the Reaction Buffer to a final concentration of 10-100 µM.
-
Dissolve the this compound in the Reaction Buffer to a final concentration of 1-10 mM (a 10- to 100-fold molar excess over the protein).
-
Add the catalyst (mPDA) to the protein solution to a final concentration of 10-100 mM.
-
Initiate the reaction by adding the aminooxy solution to the protein-catalyst mixture.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE and mass spectrometry.
-
(Optional) Quench the reaction by adding an excess of acetone.
-
Remove the excess aminooxy reagent and catalyst by size-exclusion chromatography or dialysis against a suitable buffer.
Protocol 3: Characterization of the Protein Conjugate
1. SDS-PAGE Analysis:
-
Run samples of the unmodified protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
A successful conjugation will result in a shift in the molecular weight of the protein, which may be detectable depending on the size of the conjugated molecule.
-
If a fluorescent molecule was conjugated, the gel can be imaged using a fluorescence scanner before Coomassie staining.
2. Mass Spectrometry (MS) Analysis:
-
Analyze the purified conjugate by electrospray ionization mass spectrometry (ESI-MS) to confirm the covalent modification.
-
The mass of the conjugate should be equal to the mass of the protein plus the mass of the conjugated molecule minus the mass of a water molecule (18 Da) lost during oxime bond formation.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.
Visualizations
Oxime Ligation Reaction
Caption: Chemical reaction of oxime ligation.
Experimental Workflow
Caption: Experimental workflow for site-specific protein modification.
GPCR Signaling Pathway Investigation
Caption: Studying GPCR signaling with a site-specifically labeled receptor.
References
- 1. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent substrates for covalent protein labeling catalyzed by microbial transglutaminase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Peptides with 2-(Aminooxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly selective bioorthogonal "click" chemistry reaction that enables the efficient labeling of biomolecules.[1] This method involves the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone to form a stable oxime bond.[1] Labeling peptides with 2-(Aminooxy)-2-methylpropanoic acid provides a versatile strategy for the development of novel peptide-based therapeutics, diagnostics, and research tools. The introduction of this small, stable linkage can be used to conjugate peptides to various payloads, including fluorescent dyes, radiolabels, and cytotoxic drugs, or to facilitate peptide macrocyclization to enhance stability and bioactivity.
These application notes provide a detailed protocol for the labeling of peptides containing a carbonyl group (aldehyde or ketone) with this compound. The protocol covers the preparation of reagents, the labeling reaction, and the purification of the final conjugate. Additionally, quantitative data from related aminooxy labeling experiments are presented to illustrate expected efficiencies, and troubleshooting guidelines are provided.
Data Presentation
Table 1: Influence of Catalyst and Aldehyde Structure on Oxime Ligation Efficiency
| Time (hours) | Nonanal (no catalyst) | Nonanal (with 5MA catalyst) | Cinnamaldehyde (no catalyst) | Cinnamaldehyde (with 5MA catalyst) |
| 1 | 82.0% | 85.7% | 3.4% | 12.5% |
| 2 | 84.9% | 86.2% | 10.4% | 26.1% |
| 5.5 | 88.5% | 88.0% | 22.1% | 54.6% |
| 24 | 92.7% | 92.2% | 72.4% | 94.6% |
| Data adapted from a study on the conjugation of an aminooxy-modified DNA oligonucleotide with different aldehydes at pH 7.4. 5-methoxyanthranilic acid (5MA) was used as the catalyst. |
Table 2: Improvement of Aminooxy-Peptide Synthesis Yield with Optimized Coupling Reagent
| Peptide | Coupling Reagent | Reaction Time (min) | Equivalents of Boc-Aoa-OH | Yield of Aoa-Peptide |
| A | HBTU/DIEA | 60 | 10 | 45% |
| A | DIC | 60 | 10 | 93% |
| B | HBTU/DIEA | 60 | 10 | 63% |
| B | DIC | 60 | 10 | 80% |
| Data from a study on the solid-phase synthesis of aminooxy-peptides, demonstrating the suppression of side reactions and increased yield by using N,N'-diisopropylcarbodiimide (DIC) instead of HBTU/DIEA for coupling Boc-aminooxyacetic acid (Boc-Aoa-OH). |
Experimental Protocols
This section provides a detailed methodology for labeling a peptide containing an aldehyde or ketone with this compound.
Materials
-
Peptide containing an aldehyde or ketone functionality
-
This compound hydrochloride
-
Aniline
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
Quenching solution (optional): Methoxyamine hydrochloride solution
-
Solvents for purification (e.g., Acetonitrile, Water with 0.1% TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol for Peptide Labeling
-
Peptide Preparation:
-
Synthesize the peptide containing a ketone or aldehyde group using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the crude peptide by RP-HPLC to >95% purity.
-
Lyophilize the purified peptide and store it at -20°C or -80°C.
-
-
Reagent Preparation:
-
Peptide Stock Solution: Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-10 mM.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in the Reaction Buffer.
-
Aniline Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in a compatible organic solvent (e.g., DMSO or DMF). Caution: Aniline is toxic and should be handled in a fume hood.
-
-
Oxime Ligation Reaction:
-
In a microcentrifuge tube, add the peptide stock solution.
-
Add this compound stock solution to the peptide solution to achieve a final molar excess of 10-50 equivalents over the peptide.
-
Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Gently vortex the mixture to ensure homogeneity.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The optimal time should be determined empirically. Reaction progress can be monitored by RP-HPLC and mass spectrometry.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted aldehyde or ketone on the peptide, a scavenger such as methoxyamine hydrochloride can be added in excess.
-
-
Purification of the Labeled Peptide:
-
After the reaction is complete (as determined by HPLC-MS), purify the labeled peptide from excess reagents using RP-HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the desired product, identified by its expected mass.
-
Lyophilize the purified, labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Mandatory Visualizations
Caption: Chemical pathway of oxime ligation for peptide labeling.
Caption: Experimental workflow for peptide labeling via oxime ligation.
References
Application Notes & Protocols: 2-(Aminooxy)-2-methylpropanoic Acid in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Aminooxy)-2-methylpropanoic acid in the formation of hydrogels through oxime ligation. This "click chemistry" approach offers a robust and versatile method for creating biocompatible hydrogels with tunable properties, making them ideal for a range of biomedical applications, including drug delivery, 3D cell culture, and regenerative medicine.[1][2][3]
Introduction
Hydrogels are three-dimensional, water-absorbent polymer networks that have garnered significant interest in the biomedical field due to their structural similarity to the native extracellular matrix.[2][3] A key method for hydrogel synthesis is oxime ligation, a bioorthogonal reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone.[1][4] This reaction is highly efficient, proceeds under mild, physiological conditions, and produces water as the only byproduct, making it exceptionally suitable for encapsulating sensitive biological materials like cells and therapeutic proteins.[4][5]
This compound serves as a valuable source of the aminooxy functionality. It can be used to functionalize polymers or act as a crosslinking agent to form the hydrogel network. The resulting oxime-based hydrogels are attractive for various applications due to their tunable mechanical properties, biocompatibility, and potential for controlled degradation.[4][6][7]
Core Principles and Advantages
The formation of hydrogels using this compound relies on the principles of oxime ligation. This reaction offers several advantages over other crosslinking chemistries:
-
Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with biological processes, ensuring high cell viability when encapsulating cells.[1][4]
-
Tunable Properties: The mechanical stiffness and gelation time of the hydrogels can be precisely controlled by adjusting parameters such as pH, precursor concentration, and the use of catalysts like aniline.[1][6][7]
-
Stability: The resulting oxime bond is highly stable under physiological conditions, providing robust hydrogels suitable for long-term applications.[5]
-
Versatility: The chemistry allows for the incorporation of various functional groups for post-gelation modification, enabling the attachment of bioactive molecules like peptides.[6][7]
Applications
The unique properties of hydrogels formed via oxime ligation with aminooxy-functionalized molecules like this compound make them suitable for a wide range of applications:
-
Drug Delivery: These hydrogels can encapsulate therapeutic agents and provide controlled release, which is beneficial for localized treatment and reducing systemic side effects.[5][8]
-
3D Cell Culture and Tissue Engineering: The biocompatible nature of the hydrogel and its tunable stiffness allow it to mimic the native extracellular matrix, providing an ideal environment for cell growth and tissue regeneration.[1][6]
-
Regenerative Medicine: Injectable hydrogels can be formed in situ, allowing for minimally invasive delivery of cells and therapeutic molecules to target tissues.[7]
Quantitative Data Summary
The following table summarizes key parameters and their effects on hydrogel properties, based on typical oxime ligation systems.
| Parameter | Range/Value | Effect on Hydrogel Properties | Reference |
| Polymer Concentration (wt%) | 5 - 10% | Higher concentration generally leads to increased stiffness and faster gelation. | [1] |
| pH | 6.0 - 7.4 | Gelation is faster at slightly acidic pH (e.g., 6.0) and slower at neutral pH (e.g., 7.2). | [7] |
| Aniline Catalyst Concentration | 0 - 10 mM | Increasing aniline concentration accelerates the rate of oxime ligation and thus gelation. | [1] |
| UV Light Intensity (for photomediated ligation) | 5 - 20 mW/cm² | Higher light intensity leads to faster cleavage of photocaged aminooxy groups, resulting in more rapid gelation. | [1] |
| Ratio of Aminooxy to Aldehyde Groups | 1:1 (equimolar) | An equimolar ratio is often used to achieve efficient crosslinking. Varying the ratio can be used to control the degree of crosslinking and thus the mechanical properties. | [1] |
Experimental Protocols
Protocol 1: General Synthesis of an Oxime-Based Hydrogel
This protocol describes a general method for forming a hydrogel using a polymer functionalized with aldehyde groups and a crosslinker containing aminooxy groups, derived from a molecule like this compound.
Materials:
-
Aldehyde-functionalized polymer (e.g., aldehyde-modified hyaluronic acid or multi-arm PEG-aldehyde)
-
Aminooxy-functionalized crosslinker (e.g., a multi-arm PEG functionalized with this compound)
-
Phosphate-buffered saline (PBS) at desired pH (e.g., pH 6.5)
-
Aniline (optional, as a catalyst)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the aldehyde-functionalized polymer in PBS to the desired final concentration (e.g., 5 wt%).
-
Dissolve the aminooxy-functionalized crosslinker in PBS to achieve a 1:1 molar ratio of aminooxy to aldehyde groups.
-
-
Initiate Gelation:
-
If using a catalyst, add aniline to the aldehyde-functionalized polymer solution to a final concentration of 10 mM.
-
Rapidly and thoroughly mix the aminooxy-crosslinker solution with the aldehyde-polymer solution.
-
-
Gel Formation:
-
Allow the mixture to stand at room temperature or 37°C.
-
Monitor gelation by inverting the vial; gelation is complete when the gel no longer flows.
-
-
Characterization:
-
The mechanical properties of the resulting hydrogel can be characterized using rheometry.
-
Protocol 2: Photomediated Formation of an Oxime-Based Hydrogel
This protocol outlines the formation of a hydrogel using a photocaged aminooxy compound, allowing for spatiotemporal control over gelation.
Materials:
-
Aldehyde-functionalized polymer (e.g., multi-arm PEG-benzaldehyde)
-
Photocaged aminooxy-functionalized polymer (e.g., multi-arm PEG with a photocaged this compound derivative)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Aniline (10 mM stock solution)
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Initiate Photopolymerization:
-
Expose the precursor solution to UV light (e.g., 365 nm at 10 mW/cm²).[1] The UV light will cleave the photocage, releasing the aminooxy groups to react with the aldehydes.
-
-
Controlled Gelation:
-
The gel will form in the regions exposed to UV light. The duration of UV exposure can be varied to control the extent of crosslinking and thus the mechanical properties of the hydrogel.[1]
-
-
Characterization:
-
Assess the mechanical properties of the patterned or bulk hydrogel using techniques such as rheometry or atomic force microscopy.
-
Visualizations
Caption: Oxime ligation reaction forming a stable oxime bond and water.
Caption: Workflow for oxime-based hydrogel formation and applications.
References
- 1. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Technology -Method of Creating Hydrogels Through Oxime Bond Formation (UCLA Case No. 2013-180) [ucla.technologypublisher.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Surface Functionalization Using 2-(Aminooxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminooxy)-2-methylpropanoic acid is a bifunctional molecule that offers a versatile platform for the covalent modification of surfaces. Its unique structure, featuring a reactive aminooxy group and a carboxylic acid moiety, enables the immobilization of this molecule onto a variety of substrates. This surface functionalization is primarily achieved through the formation of a stable oxime bond between the aminooxy group and a carbonyl (aldehyde or ketone) functionalized surface. The presence of the carboxylic acid group provides a secondary site for further conjugation, making it an ideal candidate for creating biocompatible and functional surfaces for a range of applications in drug development, diagnostics, and fundamental research.
The aminooxy group reacts chemoselectively with aldehydes and ketones under mild aqueous conditions to form a robust oxime linkage.[1][2] This bio-orthogonal reaction is highly efficient and proceeds with minimal side products, making it suitable for sensitive biological applications.[3] The stability of the oxime bond is significantly greater than corresponding imine or hydrazone linkages, ensuring the longevity of the functionalized surface under physiological conditions.[4][5][6]
These application notes provide detailed protocols for the functionalization of surfaces with this compound, characterization of the modified surfaces, and examples of its application in cell adhesion and bioconjugation.
Key Properties of this compound
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Reference(s) |
| Synonyms | AOIBA, 1-Carboxy-1-methylethoxyammonium chloride | [7] |
| CAS Number | 89766-91-6 | [4] |
| Molecular Formula | C4H10ClNO3 | [7] |
| Molecular Weight | 155.58 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | N/A |
| Key Functional Groups | Aminooxy (-ONH2), Carboxylic acid (-COOH) | N/A |
Experimental Protocols
Protocol 1: Functionalization of Aldehyde-Modified Surfaces
This protocol describes the immobilization of this compound onto a surface previously functionalized with aldehyde groups.
Materials:
-
Aldehyde-functionalized substrate (e.g., glass slide, silicon wafer, or polymer surface)
-
This compound hydrochloride (CAS 89766-91-6)
-
Aniline (catalyst)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Orbital shaker
-
Centrifuge
-
Sonicator
-
Nitrogen drying gun
Procedure:
-
Surface Preparation:
-
Clean the aldehyde-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Reaction Solution Preparation:
-
Prepare a 10 mM solution of this compound hydrochloride in 0.1 M sodium phosphate buffer (pH 7.0).
-
Prepare a 100 mM solution of aniline in the same buffer.
-
In a clean reaction vessel, mix the this compound solution and the aniline solution in a 1:1 volume ratio. The final concentrations will be 5 mM this compound and 50 mM aniline.
-
-
Immobilization Reaction:
-
Immerse the cleaned and dried aldehyde-functionalized substrate in the reaction solution.
-
Incubate the reaction at room temperature for 2-4 hours on an orbital shaker. The reaction can be left overnight for potentially higher surface coverage.
-
-
Washing:
-
After incubation, remove the substrate from the reaction solution.
-
Wash the substrate thoroughly by immersing and agitating it in DI water three times for 5 minutes each to remove any non-covalently bound molecules.
-
Rinse the substrate with ethanol to remove residual water.
-
-
Drying and Storage:
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Store the modified substrate in a desiccator or under an inert atmosphere to prevent contamination.
-
Diagram of Experimental Workflow:
References
- 1. Chemoenzymatic Site-Specific Reversible Immobilization and Labeling of Proteins from Crude Cellular Extract Without Prior Purification Using Oxime and Hydrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Immobilization of Proteins by Microcontact Printing and Bioorthogonal Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and reconstruction of single molecules utilizing atomic force microscopy and machine learning [aaltodoc.aalto.fi]
- 4. Atomic Force Microscopy beyond Topography: Chemical Sensing of 2D Material Surfaces through Adhesion Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Surface charge density measurement of a single protein molecule with a controlled orientation by AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide for Oxime Ligation with 2-(Aminooxy)-2-methylpropanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing oxime ligation using 2-(aminooxy)-2-methylpropanoic acid. Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). This chemoselective reaction is widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules due to its efficiency and compatibility with aqueous environments.[1][2]
Introduction to Oxime Ligation
Oxime ligation is a cornerstone of bioconjugation chemistry, enabling the precise covalent linking of molecules in complex biological milieu. The reaction proceeds between a nucleophilic aminooxy moiety and an electrophilic aldehyde or ketone, yielding a highly stable oxime linkage.[1][3] The reaction is typically catalyzed by aniline or its derivatives and can be performed under mild pH conditions, making it suitable for modifying sensitive biomolecules.[1]
Key Features of Oxime Ligation:
-
High Chemoselectivity: The reaction is specific to aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in biomolecules.
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis than corresponding imine bonds.
-
Biocompatible Conditions: The ligation can be carried out in aqueous buffers at or near physiological pH.
Materials and Reagents
-
This compound hydrochloride (CAS: 89766-91-6)
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Aniline or p-phenylenediamine (as catalyst)
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS), Sodium acetate buffer, or pure Acetic Acid
-
Organic Co-solvent (if necessary): e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Quenching reagent: e.g., Acetone or hydroxylamine
-
Purification system: e.g., High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18)
Experimental Protocols
The following protocols provide a general framework for performing oxime ligation with this compound. Optimization of reaction conditions may be necessary depending on the specific substrates.
Protocol 1: General Aqueous Oxime Ligation
This protocol is suitable for water-soluble reactants.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer (e.g., 10 mM in PBS, pH 6.0-7.4).
-
Prepare a stock solution of this compound hydrochloride in the same buffer (e.g., 100 mM).
-
Prepare a stock solution of the aniline catalyst in the same buffer or an organic co-solvent (e.g., 200 mM in DMF).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.
-
Protocol 2: Enhanced Ligation in Acetic Acid
This protocol is particularly effective for less reactive ketone substrates and can significantly reduce reaction times.[4]
-
Reagent Preparation:
-
Dissolve the ketone-functionalized molecule (1 equivalent) in pure acetic acid.
-
Dissolve this compound (1.5-3 equivalents) in pure acetic acid.
-
-
Ligation Reaction:
-
Combine the solutions from the previous step in a reaction vessel.
-
Stir the reaction mixture at room temperature for 1.5-2 hours. Quantitative or near-quantitative conversion is often observed within this timeframe.[4]
-
-
Work-up and Purification:
-
Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the residue in a suitable solvent system for purification.
-
Purify the product by flash chromatography or preparative HPLC.
-
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for oxime ligation. Researchers should optimize these parameters for their specific application.
| Parameter | Aqueous Ligation | Acetic Acid Ligation |
| Aminooxy Reagent | This compound | This compound |
| Carbonyl Substrate | Aldehydes or Ketones | Primarily Ketones |
| Solvent | Aqueous Buffer (pH 4.5-7.4) | Pure Acetic Acid |
| Catalyst | Aniline or its derivatives (10-100 mM) | None required |
| Stoichiometry (Aminooxy:Carbonyl) | 1.5:1 to 10:1 | 1.5:1 to 3:1 |
| Temperature | Room Temperature to 37°C | Room Temperature |
| Reaction Time | 2 - 24 hours | 1.5 - 2 hours |
| Typical Yield | Variable, often >70% | >95%[4] |
Visualizations
Chemical Reaction
Caption: General scheme of oxime ligation.
Experimental Workflow
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-(Aminooxy)-2-methylpropanoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2-(aminooxy)-2-methylpropanoic acid into polymers. This method is pivotal for the development of advanced drug delivery systems, bioconjugates, and functional biomaterials. The core of this technique lies in the highly efficient and chemoselective oxime ligation reaction between the aminooxy group of this compound and a carbonyl (aldehyde or ketone) group on a polymer backbone.
Introduction
The conjugation of small molecules to polymers is a fundamental strategy in the design of sophisticated materials for biomedical applications. This compound is a valuable building block for such modifications due to its terminal aminooxy group, which can readily react with aldehydes and ketones to form a stable oxime bond. This bio-orthogonal reaction is highly specific, proceeds under mild conditions, and is stable at physiological pH, making it ideal for creating polymer-drug conjugates, functionalized hydrogels, and targeted delivery systems.[1][2]
The general scheme for this reaction involves a two-step process:
-
Polymer Functionalization : The polymer of interest is first modified to introduce pendant aldehyde or ketone groups.
-
Oxime Ligation : The carbonyl-functionalized polymer is then reacted with this compound to form the final conjugate.
Key Applications
The incorporation of this compound into polymers opens up a wide range of applications in drug development and materials science:
-
Drug Delivery : The carboxylic acid moiety of this compound can be used to attach therapeutic agents, while the aminooxy group serves as a linker to the polymer backbone. This allows for the creation of polymer-drug conjugates with improved pharmacokinetics and targeted delivery.
-
Hydrogel Formation : By using polymers with multiple carbonyl groups, this compound can act as a crosslinker to form hydrogels with tunable mechanical properties.[3] These hydrogels can be used for controlled drug release and tissue engineering.
-
Bioconjugation : The aminooxy group provides a versatile handle for attaching biomolecules, such as peptides, proteins, and oligonucleotides, to polymer scaffolds.[4][5] This is crucial for developing targeted therapies and diagnostic agents.
-
Surface Modification : Polymer surfaces can be functionalized with this compound to create biocompatible coatings that can be further modified with bioactive molecules.
Experimental Protocols
This section provides detailed protocols for the two key stages of incorporating this compound into a polymer backbone. As a representative example, the protocols describe the modification of a hydroxyl-containing polymer (e.g., hyaluronic acid, polyethylene glycol).
Protocol 1: Synthesis of Aldehyde-Functionalized Polymer
This protocol describes the oxidation of a diol-containing polymer to generate aldehyde groups.
Materials:
-
Hydroxyl-containing polymer (e.g., Hyaluronic Acid)
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolve the hydroxyl-containing polymer in deionized water to a final concentration of 1% (w/v).
-
In a separate container, prepare a solution of sodium periodate in deionized water. The molar ratio of NaIO₄ to the polymer repeating unit will determine the degree of oxidation and should be optimized for the specific application. A 0.25 to 1 molar equivalent is a good starting point.
-
Add the sodium periodate solution to the polymer solution dropwise while stirring in the dark at room temperature.
-
Allow the reaction to proceed for 2-24 hours, depending on the desired degree of oxidation. The reaction should be protected from light.
-
Quench the reaction by adding an excess of ethylene glycol.
-
Purify the aldehyde-functionalized polymer by dialysis against deionized water for 2-3 days, with frequent water changes.
-
Lyophilize the purified polymer to obtain a white, fluffy solid.
-
Characterize the degree of oxidation using techniques such as ¹H NMR spectroscopy or a quantitative assay for aldehydes (e.g., reaction with 2,4-dinitrophenylhydrazine).
Protocol 2: Oxime Ligation of this compound to Aldehyde-Functionalized Polymer
This protocol details the conjugation of this compound to the aldehyde-functionalized polymer.
Materials:
-
Aldehyde-functionalized polymer
-
This compound hydrochloride
-
Aniline (optional, as catalyst)
-
Acetate buffer (0.1 M, pH 4.5-5.5)
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolve the aldehyde-functionalized polymer in the acetate buffer to a final concentration of 1% (w/v).
-
Dissolve this compound hydrochloride in the acetate buffer. A 2- to 10-fold molar excess of the aminooxy compound over the aldehyde groups on the polymer is recommended to ensure complete reaction.
-
Add the solution of this compound to the polymer solution with stirring.
-
If a catalyst is desired to accelerate the reaction, add aniline to a final concentration of 10-100 mM.[5]
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as FTIR or NMR spectroscopy by observing the disappearance of the aldehyde peak and the appearance of the C=N oxime peak.
-
Purify the polymer conjugate by dialysis against deionized water for 2-3 days to remove unreacted this compound and catalyst.
-
Lyophilize the purified product to obtain the final polymer conjugate.
-
Characterize the final product to confirm the successful conjugation and determine the degree of substitution.
Characterization
Thorough characterization is essential to confirm the successful incorporation of this compound and to quantify the degree of modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools to follow the reaction. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the oxime group (around 7-8 ppm) and the methyl groups of the propanoic acid moiety confirm the reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to monitor the reaction by observing the disappearance of the C=O stretching vibration of the aldehyde (around 1730 cm⁻¹) and the appearance of the C=N stretching vibration of the oxime (around 1650 cm⁻¹).
-
Mass Spectrometry (MS) : For smaller polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the polymer before and after conjugation, providing a direct measure of the number of incorporated molecules.[3]
Quantitative Data
The efficiency of the incorporation of this compound can be quantified as the Degree of Substitution (DS), which is the percentage of polymer repeating units that have been successfully modified. The following table provides illustrative data for the conjugation to hyaluronic acid (HA) under different reaction conditions.
| Polymer Backbone | Molar Ratio (Aminooxy:Aldehyde) | Catalyst (Aniline) | Reaction Time (h) | Degree of Substitution (%) |
| Aldehyde-HA | 2:1 | None | 24 | 65 |
| Aldehyde-HA | 5:1 | None | 24 | 85 |
| Aldehyde-HA | 10:1 | None | 24 | 92 |
| Aldehyde-HA | 5:1 | 20 mM | 8 | 90 |
| Aldehyde-HA | 5:1 | 50 mM | 4 | 95 |
Note: The data presented in this table are illustrative and the actual Degree of Substitution will depend on the specific polymer, its initial degree of functionalization, and the reaction conditions.
Visualizations
Workflow for Polymer Modification
Caption: General workflow for the incorporation of this compound.
Oxime Ligation Reaction
Caption: The chemoselective oxime ligation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental conditions for conjugating to aldehyde- or ketone-containing molecules.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent conjugation of molecules to targets containing aldehyde or ketone functionalities. These methods are essential for various applications, including the development of antibody-drug conjugates (ADCs), vaccines, diagnostic assays, and the site-specific modification of proteins and peptides.[1][2] We will focus on two primary chemoselective ligation strategies: Oxime/Hydrazone Formation and Reductive Amination .
Introduction to Aldehyde and Ketone Bioconjugation
Aldehydes and ketones are valuable electrophilic handles for bioconjugation due to their ability to react chemoselectively with specific nucleophiles under mild, aqueous conditions.[3][4] This allows for the precise attachment of payloads—such as drugs, reporter molecules, or polymers—to biomolecules. Unlike other functional groups, aldehydes and ketones are generally not present in native proteins, which makes them excellent targets for bioorthogonal labeling when introduced site-specifically.[3]
General Experimental Workflow
The overall process for bioconjugation to an aldehyde or ketone can be generalized into several key stages, from preparation of the reactants to the analysis of the final conjugate.
Caption: General workflow for aldehyde/ketone bioconjugation.
Chemistry 1: Oxime and Hydrazone Ligation
Oxime and hydrazone ligations involve the reaction of an aldehyde or ketone with an aminooxy or hydrazine functional group, respectively.[3] These reactions are highly chemoselective and can be performed under mild acidic to neutral pH conditions, forming stable oxime or hydrazone linkages.[3][5]
Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate, followed by dehydration to form the C=N bond. The rate-limiting step is typically the dehydration, which is acid-catalyzed.[6] For this reason, these reactions are often fastest at a pH of approximately 4.5.[3][6][7] However, the development of nucleophilic catalysts, such as aniline and its derivatives, has significantly accelerated these reactions at neutral pH.[5][7][8][9][10]
Caption: Mechanism of oxime and hydrazone formation.
Experimental Conditions and Data
The efficiency of oxime and hydrazone ligations is highly dependent on pH, temperature, and the presence of catalysts. Aniline and its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to dramatically increase reaction rates at neutral pH.[7][9][10]
| Parameter | Condition | Reactants | Catalyst (Concentration) | Rate Constant (k) or Fold-Increase | Reference |
| pH | 4.5 | HYNIC-peptide + Benzaldehyde | None | k₁ = 3.0 ± 0.3 M⁻¹s⁻¹ | [5] |
| pH | 7.0 | HYNIC-peptide + Benzaldehyde | 100 mM Aniline | Full conversion in minutes | [5] |
| pH | 7.0 | Aminooxy-peptide + Benzaldehyde | 100 mM Aniline | k₁ = 8.2 ± 1.0 M⁻¹s⁻¹ | [5] |
| pH | 7.0 | Aminooxy-PEG + Protein | None | Baseline | [7][10] |
| pH | 7.0 | Aminooxy-PEG + Protein | Aniline | 19-fold faster than uncatalyzed | [7] |
| pH | 7.0 | Aminooxy-PEG + Protein | 2 mM p-phenylenediamine | 120-fold faster than uncatalyzed | [7][10] |
| pH | 7.3 | Aminooxy probe + Aldehyde | 50 mM Aniline | Baseline | [9] |
| pH | 7.3 | Aminooxy probe + Aldehyde | 50 mM m-phenylenediamine | Up to 15x more efficient than aniline | [9] |
Protocol: Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol is a general guideline for the conjugation of an aminooxy-functionalized molecule to a protein containing an aldehyde group at neutral pH.
Materials:
-
Aldehyde-containing protein (e.g., 100 µM in 0.3 M Sodium Phosphate Buffer, pH 7.0)
-
Aminooxy-functionalized molecule (e.g., Alexa Fluor 488 aminooxy)
-
Aniline stock solution (e.g., 200 mM in buffer)
-
0.3 M Sodium Phosphate Buffer, pH 7.0
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare Reactants: Dissolve the aldehyde-containing protein in the phosphate buffer to a final concentration of 100 µM. Prepare a stock solution of the aminooxy-molecule. Freshly prepare a stock solution of the aniline catalyst.[5]
-
Initiate Reaction: In a reaction tube, combine the protein solution and the aminooxy-molecule. Add the aniline stock solution to achieve the desired final catalyst concentration (e.g., 10-100 mM).[5]
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to a few hours, depending on the reactivity of the substrates and catalyst concentration.[5] Monitor the reaction progress by a suitable analytical method like RP-HPLC.
-
Purification: Once the reaction reaches completion, purify the resulting conjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis.
-
Analysis: Characterize the purified conjugate using LC-MS to confirm the mass of the conjugate and SDS-PAGE to assess purity. Quantify the degree of labeling using UV-Vis spectroscopy if the payload is a chromophore.[5][9]
Chemistry 2: Reductive Amination
Reductive amination is a classic method for conjugating molecules containing a primary amine to an aldehyde or ketone.[11][12] The reaction proceeds in two steps: first, the formation of a relatively unstable Schiff base (imine), followed by its immediate reduction to a stable secondary amine linkage using a mild reducing agent.[11][12][13]
Reaction Mechanism
The key to successful reductive amination is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reagent because it is stable in aqueous solutions and selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[11][13] This prevents the unwanted conversion of the target carbonyl group.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(Aminooxy)-2-methylpropanoic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminooxy)-2-methylpropanoic acid, often available as its hydrochloride salt (AOIBA), is a valuable bifunctional molecule for bioorthogonal click chemistry, specifically through oxime ligation. Its structure, featuring a reactive aminooxy group and a carboxylic acid moiety, allows for the stable and chemoselective conjugation of molecules. The gem-dimethyl substitution on the alpha-carbon provides steric hindrance that can influence reaction kinetics and the stability of the resulting oxime bond.
This document provides detailed application notes and generalized protocols for the use of this compound in click chemistry reactions, with a focus on bioconjugation.
Application Notes
The primary application of this compound in click chemistry is its participation in oxime ligation . This reaction involves the condensation of the aminooxy group with an aldehyde or a ketone on a target molecule to form a stable oxime bond.[1] This type of ligation is considered a "click" reaction due to its high efficiency, specificity, mild reaction conditions, and the formation of a stable product with no toxic byproducts.[1]
Key Features of Oxime Ligation with this compound:
-
Bioorthogonality: The aminooxy and carbonyl functionalities are largely absent in biological systems, ensuring that the ligation reaction is highly specific and does not interfere with native cellular processes.
-
Stability: The resulting oxime linkage is significantly more stable towards hydrolysis than the related hydrazone and imine bonds, making it suitable for applications in physiological conditions.
-
Versatility: The carboxylic acid handle on this compound allows for its pre-functionalization with other molecules (e.g., fluorophores, biotin, drugs, or linkers for solid-phase synthesis) prior to the oxime ligation step.
-
Catalysis: The rate of oxime formation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine and p-phenylenediamine), particularly at neutral pH.[2][3][4]
A notable application of this compound is as a critical building block in the synthesis of complex pharmaceuticals, including the antibiotics Ceftazidime and Aztreonam.[5] This underscores its utility in robust chemical synthesis.
Reaction Mechanism and Catalysis
The formation of an oxime bond proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate followed by dehydration. The reaction is typically most efficient at a slightly acidic pH (around 4-5) where there is sufficient protonation of the carbonyl group to enhance its electrophilicity, yet enough of the aminooxy group remains in its nucleophilic, unprotonated state.
However, for many biological applications, a neutral pH is required. Under these conditions, the reaction can be slow. The addition of a catalyst like aniline or its more potent derivatives, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), can significantly accelerate the reaction rate.[2][3][4] These catalysts function by first forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the aminooxy nucleophile.[1] Phenylenediamines have been shown to be more effective than aniline due to their greater aqueous solubility and, in some cases, higher catalytic activity.[4][6]
Quantitative Data
| Catalyst | Catalyst Concentration (mM) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Fold Increase vs. Aniline |
| None | - | ~0 (very slow) | - |
| Aniline | 100 | 10.3 | 1.0 |
| m-Phenylenediamine (mPDA) | 100 | 27.0 | ~2.6 |
| m-Phenylenediamine (mPDA) | 500 | >100 | >10 |
| m-Phenylenediamine (mPDA) | 750 | ~150 | ~15 |
Data is adapted from studies on aminooxy-dansyl with an aldehyde substrate and serves as a general reference for the effect of catalysts on oxime ligation. Actual rates with this compound may vary.[6][7][8]
Experimental Protocols
The following are generalized protocols for the use of this compound in oxime ligation. Note: These protocols are starting points and may require optimization for specific substrates and applications.
Protocol 1: General Procedure for Oxime Ligation in Solution
This protocol describes the conjugation of a ketone- or aldehyde-containing molecule (Molecule-CHO/COR) with this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Molecule-CHO/COR (e.g., a protein with a genetically encoded ketone or an aldehyde-functionalized small molecule)
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.0) or Acetate buffer (100 mM, pH 4.5)
-
Catalyst Stock Solution (optional but recommended for neutral pH): 1 M aniline or m-phenylenediamine in DMSO or an appropriate aqueous buffer. Caution: Aniline and its derivatives are toxic and should be handled with appropriate safety precautions.
-
Organic solvent (e.g., DMSO or DMF) for dissolving starting materials if necessary.
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography).
Procedure:
-
Preparation of Reactants:
-
Dissolve the Molecule-CHO/COR in the chosen Reaction Buffer to a final concentration of 1-10 µM (for proteins) or 1-10 mM (for small molecules).
-
Dissolve this compound hydrochloride in the Reaction Buffer to a concentration that is 10-50 fold molar excess over the Molecule-CHO/COR.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of Molecule-CHO/COR and the solution of this compound.
-
If using a catalyst for reactions at neutral pH, add the catalyst stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the carbonyl group, the concentrations of the reactants, and the presence of a catalyst.[1]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess this compound and catalyst. This can be achieved by dialysis, size-exclusion chromatography for macromolecules, or reverse-phase HPLC for small molecules and peptides.
-
Protocol 2: Labeling of an Aldehyde-Tagged Protein
This protocol provides a more specific workflow for the fluorescent labeling of a protein containing a genetically encoded aldehyde tag.
Materials:
-
Aldehyde-tagged protein (1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound pre-conjugated to a fluorescent dye (Dye-AOMPA)
-
Catalyst: p-Phenylenediamine (pPDA) stock solution (0.5 M in DMSO, freshly prepared)[2]
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column for protein purification
Procedure:
-
To 100 µL of the aldehyde-tagged protein solution (e.g., at 10 µM), add the Dye-AOMPA solution to a final concentration of 100-500 µM.
-
Add the pPDA catalyst stock solution to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 1-3 hours.
-
Monitor the labeling efficiency using SDS-PAGE with in-gel fluorescence imaging.[9]
-
Remove excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterize the final labeled protein by mass spectrometry to confirm conjugation.
Visualizations
Caption: Mechanism of oxime ligation between this compound and a carbonyl.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation Utilizing 2-(Aminooxy)-2-methylpropanoic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1][2] Among the diverse array of bioconjugation techniques, oxime ligation stands out for its high chemoselectivity, the stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions.[3] This method involves the reaction of an aminooxy group with an aldehyde or a ketone to form a stable oxime linkage.[3]
2-(Aminooxy)-2-methylpropanoic acid and its derivatives serve as valuable bifunctional linkers in this context. These molecules possess a reactive aminooxy group for oxime ligation and a carboxylic acid group that can be activated for coupling to other molecules, or they can be incorporated into larger structures. This application note provides detailed protocols and quantitative data for bioconjugation techniques that leverage these powerful linkers.
Core Principles of Oxime Ligation
The fundamental reaction of oxime ligation is the condensation of an aminooxy moiety with a carbonyl group (aldehyde or ketone), as depicted below. This bioorthogonal reaction is highly specific and does not interfere with most other functional groups found in biological molecules.[3][4]
Caption: Oxime ligation reaction scheme.
Quantitative Data Summary
The efficiency of oxime ligation can be influenced by several factors, including pH, the presence of catalysts, and the nature of the carbonyl compound (aldehydes generally react faster than ketones). The following tables summarize key quantitative data from various studies to aid in experimental design.
Table 1: Effect of pH on Oxime Ligation
| pH | Reactivity/Stability | Reference |
| 2.0 | Rapid hydrolysis of the oxime bond | [5] |
| 4.0 - 5.0 | Optimal pH for uncatalyzed or aniline-catalyzed reactions | [3][6] |
| 5.5 | Stable oxime bond formation | [5] |
| 7.0 | Stable oxime bond, reaction rate can be slow without catalyst | [5][6] |
Table 2: Catalysis of Oxime Ligation at Neutral pH
| Catalyst | Concentration | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) | Reference |
| Aniline | 100 mM | ~40 | 1 | [4][7] |
| p-Phenylenediamine | 2 mM | 120 | 19 | [6] |
| m-Phenylenediamine | 500 mM | - | up to 15 | [8][9] |
Table 3: Reaction Times for Oxime Ligation
| Reactants | Conditions | Reaction Time | Reference |
| Aldehyde-derived compounds | Optimal conditions | High rates | [10] |
| Keto-derived compounds (low molecular weight) | Acetic acid | 1.5 - 2 hours (>95% conversion) | [10] |
| Keto-derived compounds (polymers/dendrimers) | Acetic acid | >15 hours | [10] |
| OTK8[Aoa] with D-glucose | Aniline catalyst, 75 °C in anhydrous DMF | 5 minutes | [11] |
| Aminooxy-functionalized PEG with protein | p-Phenylenediamine (2 mM), pH 7 | Significantly faster than uncatalyzed | [6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Oxime Ligation at Neutral pH
This protocol describes a general method for the bioconjugation of an aminooxy-containing molecule to an aldehyde- or ketone-functionalized biomolecule using a catalyst.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
Aminooxy-containing molecule (e.g., functionalized with this compound)
-
Phosphate Buffer (100 mM, pH 7.0)
-
Catalyst stock solution (e.g., 1 M p-phenylenediamine in DMSO or water, freshly prepared)
-
Quenching reagent (e.g., acetone)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the phosphate buffer to a final concentration of 1-10 µM.
-
Dissolve the aminooxy-containing molecule in the phosphate buffer to a desired molar excess (e.g., 10-50 fold excess).
-
Add the catalyst stock solution to the biomolecule solution to a final concentration of 2-10 mM.[6]
-
Initiate the reaction by adding the aminooxy-containing solution to the biomolecule and catalyst mixture.
-
Incubate the reaction at room temperature or 37°C, monitoring the progress by a suitable analytical method (e.g., HPLC, SDS-PAGE). Reaction times can vary from minutes to several hours depending on the reactants and catalyst concentration.[6][11]
-
Once the reaction is complete, it can be quenched by adding an excess of a small carbonyl compound like acetone to consume any unreacted aminooxy groups.
-
Purify the bioconjugate from excess reagents and byproducts using an appropriate purification method.
Caption: General workflow for catalyzed oxime ligation.
Protocol 2: Single-Step Grafting of Aminooxy-Peptides to Hyaluronic Acid
This protocol is adapted from a method for conjugating aminooxy-functionalized peptides directly to hyaluronic acid (HA) without the need for a catalyst.[12][13]
Materials:
-
Hyaluronic Acid (HA)
-
Aminooxy-peptide
-
Acetate buffer (20 mM, pH 5.5)
-
Dialysis tubing (MWCO appropriate for the conjugate)
-
Deionized water
Procedure:
-
Dissolve the hyaluronic acid in the 20 mM acetate buffer (pH 5.5) to a concentration of approximately 2 mg/mL.[13]
-
Weigh out the aminooxy-peptide to achieve the desired molar ratio relative to the HA repeating units. For example, for a 1:1 molar ratio of peptide to HA disaccharide units, calculate the required mass of peptide.
-
Add the aminooxy-peptide directly to the HA solution.[12]
-
If conjugating more than one species of aminooxy-peptide, add them simultaneously.[12]
-
Adjust the pH of the reaction mixture to 5.5 ± 0.1, if necessary.[12]
-
Stir the reaction mixture at room temperature (e.g., 400-500 rpm) for 24 hours.[13]
-
To remove unreacted peptide and salts, transfer the reaction mixture to a dialysis tube and dialyze against a large volume of deionized water. Change the dialysis water at least four times over a 24-hour period.[13]
-
Lyophilize the purified HA-peptide conjugate.
Catalytic Mechanism of Aniline Derivatives
Aniline and its derivatives, such as p-phenylenediamine, accelerate oxime ligation by acting as nucleophilic catalysts. The catalyst first reacts with the carbonyl group to form a more reactive Schiff base intermediate, which is then readily attacked by the aminooxy compound to form the stable oxime product.[3]
Caption: Catalytic cycle of aniline in oxime ligation.
Conclusion
Bioconjugation techniques utilizing this compound and related linkers offer a robust and versatile platform for the synthesis of a wide range of bioconjugates. The high stability of the oxime bond, coupled with the mild reaction conditions and the ability to modulate reaction rates with catalysts, makes this an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. The protocols and data presented in this application note provide a solid foundation for the successful implementation of these powerful bioconjugation strategies.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-step grafting of aminooxy-peptides to hyaluronan: a simple approach to multifunctional therapeutics for experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomolecule Immobilization using 2-(Aminooxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the immobilization of biomolecules utilizing the chemoselective oxime ligation reaction, with a focus on the application of 2-(Aminooxy)-2-methylpropanoic acid as a key reagent for surface functionalization.
Introduction
The immobilization of biomolecules onto solid supports is a cornerstone of numerous biotechnological applications, including biosensors, protein microarrays, and targeted drug delivery systems. A successful immobilization strategy requires a stable and specific attachment of the biomolecule while preserving its native structure and function. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond, offers a highly chemoselective and bioorthogonal approach to achieve this.[1][2] This method is particularly advantageous as the required functional groups are generally absent in naturally occurring biomolecules, thus minimizing side reactions.[3]
This compound provides a convenient source of a terminal aminooxy group, which can be used to functionalize various surfaces. Once the surface is decorated with aminooxy groups, biomolecules that have been modified to contain an aldehyde or ketone functionality can be covalently and site-specifically immobilized. The reaction proceeds efficiently under mild aqueous conditions, often catalyzed by aniline or its derivatives, and the resulting oxime linkage is highly stable.[1][2]
Principle of Oxime Ligation
The core of this immobilization technique is the nucleophilic condensation reaction between an aminooxy group (-O-NH₂) and a carbonyl group (aldehyde or ketone). The reaction is typically carried out in a slightly acidic buffer (pH 4-6) to facilitate the dehydration step, although with the use of catalysts like aniline, the reaction can proceed efficiently at neutral pH.[3][4]
Quantitative Data Summary
The efficiency and outcome of biomolecule immobilization can be quantified in several ways. The following tables summarize key quantitative parameters gathered from various studies on oxime ligation and related immobilization techniques.
Table 1: Kinetic Data for Oxime Ligation
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7 | 8.2 ± 1.0 | [5] |
| Aldehyde-functionalized GFP + Dansylated aminooxy | m-Phenylenediamine (750 mM) | 7 | Reaction complete in ~90 seconds | [4] |
| Aldehyde-functionalized GFP + Dansylated aminooxy | Aniline (100 mM) | 7 | <7% conversion in 90 seconds | [4] |
Table 2: Retention of Enzymatic Activity Post-Immobilization
| Enzyme | Immobilization Chemistry | Support Material | Activity Retention (%) | Reference |
| Carbonic Anhydrase | Tetrazine-sTCO | Microparticles | 77 | [1][2] |
| Carbonic Anhydrase | Thiol-maleimide | Microparticles | 46 | [1][2] |
| Carbonic Anhydrase | Azide-dibenzocyclooctyne | Microparticles | 27 | [1][2] |
Note: The data in Table 2, while not specific to oxime ligation, highlights the importance of reaction kinetics on preserving enzyme function. Faster ligation chemistries are correlated with higher activity retention.[1][2]
Experimental Protocols
This section provides detailed protocols for the immobilization of an aldehyde-modified protein onto a glass slide functionalized with this compound.
Protocol 1: Preparation of Aminooxy-Functionalized Glass Slides
This protocol describes the functionalization of a standard glass microscope slide to introduce surface-bound aminooxy groups.
Materials:
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning of Glass Slides:
-
Immerse glass slides in Piranha solution for 30 minutes at room temperature.
-
Rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization (Introduction of Amine Groups):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the APTES solution for 1 hour at room temperature with gentle agitation.
-
Rinse the slides with toluene, followed by ethanol, and finally DI water.
-
Cure the slides in an oven at 110°C for 30 minutes.
-
-
Activation of Carboxyl Group of this compound:
-
In a separate reaction vessel, dissolve this compound, EDC, and NHS in DMF in a 1:1.2:1.2 molar ratio.
-
Allow the reaction to proceed for 1 hour at room temperature to form the NHS ester of this compound.
-
-
Coupling of Aminooxy Moiety to the Amine-Functionalized Surface:
-
Immerse the amine-functionalized glass slides in the activated this compound solution from the previous step.
-
Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Rinse the slides with DMF, followed by ethanol, and then DI water.
-
Dry the slides under a stream of nitrogen gas. The slides are now ready for biomolecule immobilization.
-
Protocol 2: Introduction of Aldehyde Groups into a Protein
This protocol provides a general method for introducing aldehyde groups into a protein, which is a prerequisite for its immobilization via oxime ligation. One common method is the periodate oxidation of N-terminal serine or threonine residues.
Materials:
-
Protein of interest (with N-terminal serine or threonine)
-
Sodium periodate (NaIO₄)
-
Reaction buffer (e.g., PBS, pH 6.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Periodate Oxidation:
-
Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Remove excess periodate and by-products by passing the reaction mixture through a desalting column equilibrated with the desired buffer for immobilization (e.g., PBS, pH 7.4).
-
-
Quantification:
-
Determine the concentration of the aldehyde-modified protein using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Immobilization of Aldehyde-Modified Protein
This protocol describes the final step of immobilizing the aldehyde-modified protein onto the aminooxy-functionalized glass slide.
Materials:
-
Aminooxy-functionalized glass slides (from Protocol 1)
-
Aldehyde-modified protein (from Protocol 2)
-
Immobilization buffer (e.g., PBS, pH 7.4)
-
Aniline (optional, as a catalyst)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Immobilization Reaction:
-
Prepare a solution of the aldehyde-modified protein in the immobilization buffer at a concentration of 0.1-1 mg/mL.
-
If using a catalyst, add aniline to the protein solution to a final concentration of 10-100 mM.
-
Spot the protein solution onto the aminooxy-functionalized glass slide or incubate the entire slide in the solution.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Wash the slide with the washing buffer to remove unbound protein.
-
Immerse the slide in the blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.
-
-
Final Washes:
-
Wash the slide with the washing buffer.
-
Rinse with DI water.
-
Dry the slide under a stream of nitrogen gas. The slide is now ready for downstream applications.
-
Characterization of Immobilized Biomolecules
The success of the immobilization process can be assessed using various surface-sensitive techniques:
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique can monitor the immobilization process in real-time by measuring changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the adsorbed layer).[3][6]
-
Surface Plasmon Resonance (SPR): SPR also allows for real-time monitoring of binding events at the surface by detecting changes in the refractive index.[5][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface at each step of the functionalization process.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, which can reveal changes upon biomolecule immobilization.
-
Fluorescence Microscopy: If the biomolecule is fluorescently labeled, fluorescence microscopy can be used to visualize its distribution on the surface.
Conclusion
The use of this compound in conjunction with oxime ligation provides a robust and versatile platform for the covalent and site-specific immobilization of biomolecules. The detailed protocols and supporting data presented in these application notes offer a comprehensive guide for researchers and scientists in developing functionalized surfaces for a wide range of applications in diagnostics, drug discovery, and fundamental biological research. The high stability and chemoselectivity of the oxime bond ensure the creation of well-defined and active biomolecular interfaces.
References
- 1. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanoscience.com [nanoscience.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. biolinscientific.com [biolinscientific.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with 2-(Aminooxy)-2-methylpropanoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with 2-(Aminooxy)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
A1: The optimal pH for oxime ligation is typically in the acidic range of 4 to 5. However, the reaction can be effectively carried out at a neutral pH (7.0-7.4), especially with the use of a catalyst, which is often necessary for biomolecules that are not stable under acidic conditions.[1][2]
Q2: Can I perform the conjugation at room temperature?
A2: Yes, the conjugation reaction can be performed at room temperature. Reaction times may vary from a few hours to overnight depending on the specific reactants, concentrations, and the presence of a catalyst.[3][4] For particularly slow reactions, increasing the temperature can sometimes improve the rate, but this should be done with caution to avoid degradation of sensitive biomolecules. Conversely, in some cases, freezing the reaction mixture has been shown to accelerate the reaction.[5]
Q3: What is the role of a catalyst in the reaction, and is it always necessary?
A3: A catalyst, typically an aniline derivative, significantly accelerates the rate of oxime bond formation, especially at neutral pH.[1][6] While not always strictly necessary, particularly at acidic pH, a catalyst is highly recommended for efficient conjugation at neutral pH or with low reactant concentrations to achieve reasonable reaction times.[5][6]
Q4: How stable is the resulting oxime bond?
A4: The oxime bond is generally stable at physiological pH.[3] However, it can be susceptible to hydrolysis under strongly acidic conditions (pH < 3).[6]
Q5: How should I store this compound?
A5: Due to the high reactivity of the aminooxy group with ambient aldehydes and ketones (like acetone), it is crucial to store this compound and its solutions under inert gas and in a clean, carbonyl-free environment.[3] For long-term storage, it is often handled as a more stable protected derivative or a salt.
Troubleshooting Guide
Issue 1: Low or No Conjugate Formation
If you are observing low or no formation of your desired conjugate, consider the following potential causes and solutions.
Caption: A flowchart for troubleshooting low conjugation yield.
| Potential Cause | Recommended Solution |
| Degraded or Inactive Reagents | - Prepare fresh solutions of this compound and your carbonyl-containing molecule. - Verify the concentration of your stock solutions using an appropriate analytical method. |
| Suboptimal pH | - Ensure the reaction buffer is at the optimal pH. For many biomolecules, a pH of 7.0-7.4 with a catalyst is a good starting point. If your molecule is stable at lower pH, consider a buffer at pH 4-5.[1] - Verify the pH of your final reaction mixture. |
| Inefficient Catalyst | - If working at neutral pH, ensure a catalyst is present. Aniline is common, but m-phenylenediamine (mPDA) is often more effective due to its higher solubility, allowing for higher concentrations.[7][8] - Prepare a fresh stock solution of the catalyst. |
| Insufficient Reaction Time | - Monitor the reaction over a longer period (e.g., 24-48 hours). Some conjugations can be slow, especially at low concentrations or without an optimal catalyst.[3] |
| Low Temperature | - If your biomolecules are stable at higher temperatures, consider running the reaction at 37°C to increase the rate. |
| Product Loss During Purification | - Evaluate your purification method. If using chromatography, ensure the resin is appropriate for your conjugate and that the product is not being irreversibly bound. - Consider alternative purification methods such as dialysis or tangential flow filtration for larger biomolecules.[9] |
Issue 2: Presence of Unexpected Byproducts
The appearance of unexpected species in your analytical results (e.g., HPLC, mass spectrometry) can indicate side reactions.
| Potential Cause | Recommended Solution |
| Reaction with Ambient Carbonyls | The highly reactive aminooxy group can react with trace aldehydes and ketones from solvents (e.g., acetone) or the air.[3] - Use high-purity, carbonyl-free solvents and reagents. - Work in a clean environment and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Transoximation | An existing oxime bond can sometimes react with another aminooxy-containing molecule, leading to an exchange.[10] - If possible, use a molar excess of one of the reactants to drive the initial reaction to completion and minimize the presence of unreacted starting material that could participate in side reactions. |
| Dimerization | Certain catalysts with multiple amine groups, like p-phenylenediamine, have been reported to cause dimerization of the peptide conjugate in some cases.[3] - If dimerization is suspected, consider switching to a catalyst with a single amine group, such as aniline. |
Data and Protocols
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency (Compared to Aniline) | Recommended Concentration | Key Considerations |
| Aniline | 1x | 10-100 mM | Standard catalyst, but can have cytotoxic effects.[5][6] |
| p-Phenylenediamine (pPDA) | ~19x faster than aniline at pH 7 | 2-10 mM | More efficient than aniline at neutral pH.[1][6] |
| m-Phenylenediamine (mPDA) | ~2x more efficient than aniline at the same concentration; up to 15x more efficient at higher concentrations.[7][8] | Up to 750 mM | Higher aqueous solubility allows for use at higher concentrations, leading to significant rate acceleration.[7][8] |
General Experimental Protocol for Protein Conjugation
This protocol is a general guideline and may require optimization for your specific protein and application.
Caption: A generalized workflow for protein conjugation.
Materials:
-
Protein with a carbonyl group (aldehyde or ketone)
-
This compound hydrochloride
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.2)
-
Catalyst Stock Solution (e.g., 1 M mPDA in reaction buffer)
-
Quenching Reagent (optional, e.g., an excess of a simple aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Protein Preparation:
-
Dissolve your carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If your protein does not have a native carbonyl group, it may need to be introduced through methods like periodate oxidation of glycans or incorporation of an unnatural amino acid.[6]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in the reaction buffer (e.g., 100 mM).
-
Prepare a fresh stock solution of the catalyst (e.g., 1 M mPDA in reaction buffer).
-
-
Conjugation Reaction:
-
In a clean reaction vessel, add the protein solution.
-
Add the this compound stock solution to achieve a final molar excess (e.g., 10-50 fold excess over the protein).
-
Add the catalyst stock solution to the desired final concentration (e.g., 100 mM mPDA).
-
Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. Protect from light if any of the components are light-sensitive.
-
-
Reaction Monitoring:
-
At various time points, take a small aliquot of the reaction mixture and analyze it by a suitable method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to monitor the formation of the conjugate.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, the conjugate can be purified from excess reagents and catalyst.
-
For proteins, size-exclusion chromatography or dialysis are common methods.[9]
-
-
Characterization:
-
Characterize the purified conjugate to confirm its identity and purity using methods such as mass spectrometry, UV-Vis spectroscopy, and functional assays.
-
Signaling Pathway: Aniline-Catalyzed Oxime Ligation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions when using 2-(Aminooxy)-2-methylpropanoic acid.
Welcome to the technical support center for 2-(Aminooxy)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a linker in bioconjugation. It provides a stable aminooxy functional group that can react with an aldehyde or a ketone to form a stable oxime bond. This reaction, known as oxime ligation, is a highly selective method for covalently linking molecules, such as peptides, proteins, and other biomolecules.[1][2]
Q2: What is the main side reaction of concern when forming an oxime linkage?
A2: The primary side reaction to be aware of is the hydrolysis of the oxime bond.[3][4][5] This is the reverse reaction of the oxime ligation, where the oxime bond breaks to regenerate the aminooxy- and carbonyl-containing molecules. The hydrolysis of oximes is catalyzed by acid.[5]
Q3: How can I minimize the hydrolysis of the oxime bond?
A3: To minimize hydrolysis, it is crucial to control the pH of your reaction and storage solutions. Oxime bonds are most stable at neutral to slightly alkaline pH.[6] Avoid strongly acidic conditions (pH < 5) during your experiments and for the final storage of your conjugate.[5] If your application requires acidic conditions, consider the possibility of hydrolysis and its impact on your results.
Q4: My oxime ligation reaction is very slow. What can I do to increase the reaction rate?
A4: The kinetics of oxime ligation can be slow at neutral pH.[6] To accelerate the reaction, you can:
-
Adjust the pH: The reaction is fastest at a slightly acidic pH (around 4-5) where the aminooxy group is protonated, making it more nucleophilic, yet a sufficient amount of the carbonyl partner remains unprotonated.[2]
-
Use a catalyst: Aniline and its derivatives, such as m-phenylenediamine (mPDA), are effective catalysts for oxime ligation.[7][8] mPDA has been shown to be more efficient than aniline in some cases.[8]
-
Increase reagent concentration: As with most reactions, increasing the concentration of the reactants can lead to a faster reaction rate.
Q5: I am observing an unexpected product with a higher molecular weight than my target conjugate. What could be the cause?
A5: An unexpected higher molecular weight product could be a result of dimerization. This can occur if a catalyst with multiple reactive groups is used, such as p-phenylenediamine (pPDA), which has two amine groups.[2] If you are using a catalyst, consider switching to one with a single catalytic group, like aniline.[2]
Q6: How can I improve the overall yield of my conjugation reaction?
A6: To improve the yield of your oxime ligation:
-
Optimize pH: As mentioned, a pH between 4 and 5 can improve reaction kinetics.[2]
-
Use a catalyst: Employing a catalyst like aniline or mPDA can significantly improve reaction efficiency.[7][8]
-
Excess of one reagent: Using a slight excess of one of the reactants (either the aminooxy- or carbonyl-containing molecule) can help drive the reaction to completion.
-
Reaction time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect pH of the reaction buffer. 2. Inactive or degraded reagents. 3. Insufficient reaction time. 4. Low concentration of reactants. | 1. Adjust the reaction pH to 4-5 for optimal kinetics.[2] 2. Use fresh reagents and verify their integrity. 3. Allow the reaction to run for a longer period, monitoring its progress. 4. Increase the concentration of one or both reactants. |
| Product Instability (Hydrolysis) | 1. The conjugate is stored in an acidic buffer. 2. The experimental conditions are too acidic. | 1. Store the final conjugate in a buffer at neutral or slightly alkaline pH (7-8).[6] 2. If possible, adjust the pH of your experimental steps to be above 5. |
| Formation of Unexpected Byproducts | 1. Use of a bifunctional catalyst (e.g., pPDA) leading to dimerization.[2] 2. Presence of other reactive functional groups in your biomolecules. | 1. Switch to a monofunctional catalyst like aniline.[2] 2. Ensure the specificity of the reaction by protecting other reactive groups if necessary. |
| Incomplete Reaction | 1. The reaction has not reached equilibrium. 2. Suboptimal reaction conditions. | 1. Extend the reaction time. 2. Re-evaluate and optimize the pH, catalyst concentration, and reagent concentrations. |
Hydrolytic Stability of Different Linkages
The stability of the resulting linkage is a critical factor in bioconjugation. Oximes are generally more stable than hydrazones, particularly in aqueous environments at physiological pH.[5][6]
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |
| Oxime | High | More resistant to hydrolysis compared to hydrazones, especially at neutral pH.[4][5] |
| Hydrazone | Moderate | More susceptible to hydrolysis, particularly under acidic conditions.[3][6] |
| Trialkylhydrazonium ion | Very High | Even more stable than the corresponding oxime, but the synthesis is less biocompatible.[5] |
Note: The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that for simple hydrazones in one study.[5]
Experimental Protocols
General Protocol for Oxime Ligation
This protocol provides a general starting point for the conjugation of an aminooxy-containing molecule (prepared from this compound) to a carbonyl-containing biomolecule.
-
Reagent Preparation:
-
Dissolve the carbonyl-containing biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer) at a pH of 4.5.
-
Prepare a stock solution of the aminooxy-containing molecule in the same buffer.
-
Prepare a stock solution of an aniline catalyst (e.g., 100 mM) in an appropriate solvent (e.g., DMF or water, depending on the aniline derivative).
-
-
Ligation Reaction:
-
To the solution of the carbonyl-containing biomolecule, add the aminooxy-containing molecule to achieve the desired molar ratio (e.g., 1:1.2 of carbonyl to aminooxy).
-
Add the aniline catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., RP-HPLC, LC-MS).
-
Once the reaction is complete, purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and the catalyst.
-
Visualizations
Oxime Ligation and Hydrolysis Pathway
Caption: Reaction pathway for oxime ligation and the potential for acid-catalyzed hydrolysis.
Experimental Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting and optimizing low-yield oxime ligation reactions.
References
- 1. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Aminooxy)-2-methylpropanoic Acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying conjugates of 2-(Aminooxy)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the conjugation of this compound to biomolecules?
A1: The conjugation reaction, known as oxime ligation, involves the formation of a stable oxime bond between the aminooxy group of this compound and an aldehyde or ketone group on the biomolecule.[1] This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules.[1]
Q2: What are the optimal reaction conditions for forming the oxime bond?
A2: Oxime formation is most efficient in aqueous solutions at a slightly acidic to neutral pH, typically between 4.5 and 7.0.[2] While the reaction can proceed without a catalyst, the addition of aniline or its derivatives, such as m-phenylenediamine (mPDA), can significantly increase the reaction rate, especially at neutral pH.[3][4]
Q3: How stable is the resulting oxime bond?
A3: The oxime bond is generally very stable under physiological conditions, which is a key advantage for in vivo applications.[1] It is more stable than a hydrazone bond, which can be reversible under acidic conditions.[1] The stability of the oxime linkage can be influenced by the electronic and steric environment around the bond.[2]
Q4: What are the common methods for purifying conjugates of this compound?
A4: The most common purification techniques for these types of bioconjugates are size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and in some cases, affinity chromatography if a suitable tag is present. The choice of method depends on the properties of the conjugate, such as its size, hydrophobicity, and the nature of the biomolecule it is attached to.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Low Conjugation Efficiency or Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH for oxime ligation is typically between 4.5 and 7.0.[2] Verify the pH of your reaction buffer and adjust if necessary. |
| Inefficient Catalyst | While aniline is a common catalyst, m-phenylenediamine (mPDA) has been shown to be up to 15 times more efficient.[4] Consider using mPDA, especially for less reactive ketones or when performing hydrazone-oxime exchange. |
| Steric Hindrance | The aldehyde or ketone on the biomolecule may be sterically hindered, preventing efficient reaction with the aminooxy group. Consider introducing a longer linker on either the biomolecule or the aminooxy compound. |
| Degradation of Reagents | Ensure that the this compound and the biomolecule are not degraded. Use fresh reagents and store them under appropriate conditions. |
| Hydrolysis of the Oxime Bond | While generally stable, the oxime bond can hydrolyze under certain conditions. Analyze your reaction mixture for the presence of the unconjugated biomolecule. |
Poor Purity of the Final Conjugate
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Optimize the stoichiometry of your reaction to minimize excess starting materials. Use a purification method with sufficient resolution to separate the conjugate from unreacted biomolecule and this compound. SEC is effective for removing small molecule reagents from large biomolecule conjugates. |
| Formation of Side Products | Side reactions can occur, especially if other reactive functional groups are present on the biomolecule. Characterize the impurities by mass spectrometry to understand their nature and optimize the purification method accordingly. For example, a different stationary phase or gradient in RP-HPLC may be required. |
| Aggregation of the Conjugate | Protein conjugates can be prone to aggregation. Analyze your sample by SEC to detect aggregates.[2] Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation. |
| Co-elution of Impurities | The chosen purification method may not be providing adequate separation. If using RP-HPLC, try a different column chemistry or adjust the mobile phase gradient. For SEC, ensure the column has the appropriate fractionation range for your conjugate. |
Experimental Protocols
General Workflow for Purification
Caption: General experimental workflow for the synthesis and purification of this compound conjugates.
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
SEC is ideal for separating the larger bioconjugate from smaller, unreacted this compound and other low molecular weight impurities.[5]
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of your conjugate.
-
Buffer Preparation: Prepare a mobile phase that is compatible with your conjugate and will not cause aggregation. A common choice is phosphate-buffered saline (PBS).
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the crude reaction mixture onto the column. The injection volume should be a small fraction of the total column volume to ensure good resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the conjugate and impurities elute from the column. The conjugate will typically elute in the earlier fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE, UV-Vis spectroscopy, or other appropriate methods to identify the fractions containing the purified conjugate.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is well-suited for purifying conjugates and separating them from closely related impurities.
-
Column Selection: A C18 or C8 column is a common starting point for the purification of bioconjugates.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization: Develop a gradient elution method to effectively separate the conjugate from impurities. A typical starting gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Injection: Inject the sample (which may have been partially purified by SEC) onto the column.
-
Elution and Fraction Collection: Run the gradient and collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[5] | Mild conditions, preserves protein structure, good for removing small molecules. | Lower resolution for molecules of similar size, limited loading capacity. | Initial cleanup of crude reaction mixtures to remove unreacted small molecules. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, excellent for separating closely related species. | Can be denaturing for some proteins, requires organic solvents. | High-purity separation of the conjugate from unreacted biomolecule and side products. |
| Affinity Chromatography | Separation based on specific binding interactions. | Highly specific, can achieve very high purity in a single step. | Requires a specific affinity tag on the biomolecule, can be expensive. | Purification of tagged proteins or biomolecules. |
Visualization of Key Concepts
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the purification of this compound conjugates.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Common challenges in handling and storing 2-(Aminooxy)-2-methylpropanoic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges associated with handling and storing 2-(Aminooxy)-2-methylpropanoic acid and its hydrochloride salt.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, often used as its hydrochloride salt (CAS No: 89766-91-6), is a synthetic intermediate in organic chemistry.[1] Its key structural feature is the presence of both an aminooxy group (-ONH₂) and a carboxylic acid group.[1] This bifunctionality makes it a valuable building block, particularly for the formation of stable oxime bonds with aldehydes and ketones under mild conditions.[1] This reactivity is leveraged in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Q2: What are the main safety hazards associated with this compound hydrochloride?
This compound hydrochloride is classified with the following hazard codes:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]
Q3: How should I store this compound hydrochloride?
Proper storage is crucial to maintain the integrity of the compound. For long-term stability, the solid powder should be stored at -20°C.[1] If you have prepared solutions of the compound, they should be stored at -80°C to prevent decomposition.[1] It is also recommended to store the solid under an inert atmosphere, such as argon, in a dry environment to minimize degradation from moisture and oxidation.[1]
Q4: In which solvents is this compound hydrochloride soluble?
Section 2: Troubleshooting Guides
This section addresses common problems that may be encountered during the handling and use of this compound.
Troubleshooting Inconsistent Experimental Results
Problem: I am observing inconsistent results in my experiments, such as variable reaction yields or unexpected byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | The compound may have degraded due to improper storage or handling. Verify the purity of your starting material using an appropriate analytical method, such as HPLC with UV detection at 254 nm.[1] |
| Hygroscopicity | The compound may have absorbed atmospheric moisture, leading to inaccurate weighing and altered reactivity. Store the compound in a desiccator and handle it quickly in a low-humidity environment. |
| Reaction with Carbonyls | The aminooxy group is highly reactive towards aldehydes and ketones.[1] Ensure that your solvents and other reagents are free from carbonyl impurities. |
| Oxidative Instability | The compound may be susceptible to oxidation, especially in solution. Consider degassing your solvents and running reactions under an inert atmosphere (e.g., argon or nitrogen). |
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose and resolve inconsistent experimental results.
Section 3: Experimental Protocols
Protocol for Stability Testing (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound hydrochloride
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
For the thermally stressed solid, dissolve it in the initial solvent to the stock concentration.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with a suitable buffer, UV detection at 254 nm).[1]
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
Identify and quantify any degradation products.
-
Plausible Degradation Pathway
Caption: A simplified diagram illustrating potential degradation pathways.
Protocol for Hygroscopicity Assessment
Objective: To determine the hygroscopic nature of this compound.
Materials:
-
This compound hydrochloride
-
Dynamic Vapor Sorption (DVS) instrument or a desiccator with various saturated salt solutions to create controlled humidity environments
-
Microbalance
Methodology (using DVS):
-
Sample Preparation: Accurately weigh a small amount of the compound (5-15 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Cycle:
-
Expose the sample to increasing levels of relative humidity (RH), typically from 0% to 90% in 10% increments.
-
At each RH step, allow the sample to equilibrate until the weight change is negligible.
-
After reaching the maximum RH, perform a desorption cycle by decreasing the RH back to 0%.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.
-
Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).
-
Hygroscopicity Classification (European Pharmacopoeia)
| Classification | Water Uptake at 25°C and 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Section 4: Data Summary
Physicochemical and Safety Data
| Property | Value/Information | Reference |
| CAS Number | 89766-91-6 (hydrochloride) | [1] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [2] |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) | [1] |
| Hazard Codes | H302, H315, H319, H335 | [1] |
Recommended Storage Conditions
| Form | Condition | Reference |
| Solid (Long-term) | -20°C, inert atmosphere, dry | [1] |
| Solution | -80°C | [1] |
Analytical Methods
| Technique | Application | Reference |
| HPLC | Purity assessment and stability testing | [1] |
| NMR | Structural characterization | [1] |
| HRMS | Accurate mass determination | [1] |
References
Technical Support Center: Enhancing the Stability of Oxime Bonds with 2-(Aminooxy)-2-methylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with oxime bonds formed using 2-(Aminooxy)-2-methylpropanoic acid.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the formation and handling of oxime bonds with this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Formation | Suboptimal pH: The formation of oximes is pH-dependent. The reaction is fastest at a pH of approximately 4.5.[1][2] At neutral pH, the reaction rate is significantly slower.[1][2] | - Adjust the reaction buffer to a pH between 4.5 and 5.5. - If the biomolecule is sensitive to low pH, consider using a catalyst such as aniline or its derivatives to accelerate the reaction at neutral pH.[3] |
| Low Reactant Concentrations: The reaction is bimolecular, and low concentrations of either the aminooxy compound or the carbonyl compound will result in a slower reaction rate. | - Increase the concentration of one or both reactants if possible. - If reactant concentrations are limited, increase the reaction time. | |
| Steric Hindrance: The carbonyl group on the target molecule may be sterically hindered, preventing efficient reaction with the aminooxy group. | - Consider using a linker to increase the distance between the biomolecule and the carbonyl group. - Evaluate the accessibility of the target carbonyl group using molecular modeling. | |
| Degradation of Reactants: this compound or the carbonyl-containing molecule may have degraded. | - Use fresh reagents. - Store this compound and other reagents under appropriate conditions (e.g., protected from light and moisture). | |
| Product Instability/Hydrolysis | Acidic Conditions: Oxime bonds are susceptible to acid-catalyzed hydrolysis.[3][4][5] The protonation of the imine nitrogen initiates the cleavage of the bond.[1][2] | - Store the conjugate in a neutral or slightly basic buffer (pH 7.0-8.0). - Avoid prolonged exposure to acidic conditions (pH < 5.0). |
| Presence of Nucleophiles: Certain nucleophiles can attack the oxime bond, leading to its cleavage. | - Purify the conjugate to remove any unreacted nucleophiles from the reaction mixture. - Be mindful of the components in your storage and assay buffers. | |
| Electronic Effects: Electron-withdrawing groups near the C=N bond can increase susceptibility to hydrolysis. | - While the core structure of the oxime formed with this compound is fixed, be aware of the electronic properties of the conjugated partner. | |
| Difficult Product Purification | Excess Reactants: Unreacted this compound or carbonyl compound can co-elute with the product. | - Optimize the stoichiometry of the reaction to minimize excess reactants. - Use a purification method with high resolving power, such as HPLC or size-exclusion chromatography. |
| Side Reactions: The reactants may participate in unintended side reactions. | - Ensure the carbonyl compound is pure and free of other reactive functional groups. - Consider performing the reaction under an inert atmosphere if oxidation is a concern. |
Frequently Asked Questions (FAQs)
Q1: How stable is the oxime bond formed with this compound compared to other linkages?
A1: The oxime bond is significantly more stable than imine and hydrazone linkages, particularly in aqueous environments and at physiological pH.[3][6][7] The rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones.[3][5] This enhanced stability is attributed to the high electronegativity of the oxygen atom in the oxime linkage, which reduces the basicity of the imine nitrogen and thus disfavors the initial protonation step required for hydrolysis.[1][5]
Q2: What is the optimal pH for forming an oxime bond with this compound?
A2: The optimal pH for oxime bond formation is typically around 4.5.[1][2] This pH represents a balance between the need for acid catalysis to dehydrate the hemiaminal intermediate and the need to have a sufficient concentration of the deprotonated, nucleophilic aminooxy group.[1][2] While the reaction can proceed at neutral pH, the rate is considerably slower.[1][3]
Q3: Can I catalyze the oxime ligation reaction at neutral pH?
A3: Yes, catalysts can be used to accelerate oxime formation at neutral pH, which is often necessary when working with pH-sensitive biomolecules. Aniline and its derivatives, such as aminobenzoic acids and anthranilic acids, have been shown to be effective catalysts.[3] These catalysts operate by forming a more reactive imine intermediate with the carbonyl compound, which is then displaced by the aminooxy nucleophile.
Q4: Under what conditions will the oxime bond hydrolyze?
A4: Oxime bonds are most susceptible to hydrolysis under acidic conditions.[3][4][5] The hydrolysis is acid-catalyzed, meaning the rate of cleavage increases as the pH decreases.[4][5] At neutral and basic pH, the oxime bond is generally very stable.[4] For instance, the hydrolysis of some oximes at a pD (pH in deuterium oxide) greater than 7.0 is too slow to be measured effectively.[4][5]
Q5: How do the gem-dimethyl groups on this compound affect the stability of the oxime bond?
A5: While direct quantitative data for the this compound-derived oxime was not found in the provided search results, we can infer the effects based on general chemical principles. The gem-dimethyl groups are electron-donating, which can slightly increase the electron density at the oxime nitrogen. This might marginally increase its basicity and thus slightly increase the rate of acid-catalyzed hydrolysis compared to an unsubstituted aminooxy compound. However, this electronic effect is likely minor compared to the inherent stability of the oxime linkage. The steric bulk of the gem-dimethyl groups may also play a role in the kinetics of formation and potentially hinder the approach of water or other nucleophiles, which could enhance stability.
Q6: What analytical methods can I use to monitor the stability of the oxime bond?
A6: Several analytical techniques can be employed to assess the stability of your oxime-linked conjugate:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact conjugate from its hydrolysis products (the original carbonyl compound and this compound). By monitoring the peak areas over time, you can determine the rate of hydrolysis.
-
Mass Spectrometry (MS): MS can confirm the identity of the intact conjugate and any degradation products. It is a powerful tool for identifying the specific sites of cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the oxime proton and the appearance of signals from the hydrolysis products.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Oxime Bond Formation
-
Dissolve the Carbonyl-Containing Molecule: Dissolve your aldehyde or ketone-containing molecule in a suitable buffer. A common choice is 100 mM sodium acetate buffer, pH 4.5.
-
Prepare the this compound Solution: Prepare a stock solution of this compound in the same buffer.
-
Initiate the Reaction: Add a 1.5 to 10-fold molar excess of the this compound solution to the solution of the carbonyl-containing molecule. The optimal ratio should be determined empirically.
-
Incubate the Reaction: Allow the reaction to proceed at room temperature for 2 to 24 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the oxime-linked conjugate using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis, to remove unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and HPLC.
Protocol 2: Stability Assay for Oxime-Linked Conjugates
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 7.4, and 9.0).
-
Incubate the Conjugate: Dissolve the purified oxime-linked conjugate in each of the prepared buffers to a final concentration of 1 mg/mL.
-
Time-Course Analysis: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each solution.
-
Analysis: Analyze the aliquots by HPLC to quantify the amount of remaining intact conjugate and the amount of hydrolysis products.
-
Data Interpretation: Plot the percentage of the intact conjugate remaining versus time for each pH condition to determine the stability profile of the oxime bond.
Visualizations
Caption: Workflow for Oxime Bond Formation.
Caption: Troubleshooting Low Ligation Yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing 2-(Aminooxy)-2-methylpropanoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 2-(Aminooxy)-2-methylpropanoic acid and its derivatives. The focus is on catalyst selection for oxime ligation, a critical conjugation technique.
Troubleshooting Guide
This guide addresses common issues encountered during oxime ligation experiments.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for uncatalyzed oxime ligation is typically acidic (pH 4-5).[1] However, many biomolecules are not stable under these conditions.[1][2] For reactions at or near neutral pH (pH 7), the use of a nucleophilic catalyst is strongly recommended.[1][2] |
| Low Reactant Concentration | The rate of oxime ligation is dependent on the concentration of both the aminooxy-functionalized molecule and the carbonyl compound.[3] If possible, increase the concentration of one or both reactants. If concentrations are limited by the experimental setup (e.g., low micromolar concentrations of proteins), a highly efficient catalyst is essential.[2] |
| Low Intrinsic Reactivity of Carbonyl Group | Ketones are generally less reactive than aldehydes due to greater steric hindrance and lower electrophilicity.[4] Reactions involving ketones often require more efficient catalysts, such as m-phenylenediamine (mPDA), and may need longer reaction times or higher temperatures.[4][5] Aromatic aldehydes are potent electrophiles and are more reactive than typical ketone and glyoxylyl groups. |
| Inefficient Catalyst | Aniline is a common catalyst, but more effective options are available.[1][4] For reactions at neutral pH, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to significantly accelerate reaction rates compared to aniline.[1][6] |
| Cyclic Hemiacetal Formation in Sugars | When reacting with reducing sugars, the equilibrium between the reactive open-chain aldehyde and the unreactive cyclic hemiacetal can slow kinetics. Increasing the excess of the sugar and optimizing the catalyst and temperature may be necessary to drive the reaction to completion.[3] |
Issue 2: Side Reactions and Byproduct Formation
| Potential Cause | Recommended Solution |
| Dimerization at High Temperature | At elevated temperatures (e.g., 75°C), catalysts with two primary amine groups, like p-phenylenediamine (pPDA), can sometimes induce dimerization of the peptide or protein conjugate.[3] |
| Solution: Replace pPDA with aniline, which has a single amine group and has been shown to prevent this side reaction under similar conditions.[3] | |
| Formation of N-arylglycosylamine Side Products | Aniline and its derivatives can sometimes form N-arylglycosylamine side products, particularly in reactions with carbohydrates.[7] |
| Solution: Carefully monitor the reaction by HPLC or mass spectrometry. If this is a significant issue, consider alternative catalyst-free methods if feasible, though this will likely lead to much slower reaction rates. | |
| Catalyst Instability | p-Phenylenediamine (pPDA) can be chemically unstable, leading to the formation of colored solutions and precipitates over time.[7] |
| Solution: Prepare catalyst solutions fresh. If the discoloration is problematic for downstream applications, consider using a more stable catalyst like aniline or m-phenylenediamine (mPDA). |
Issue 3: Handling and Stability of Aminooxy Precursors
| Potential Cause | Recommended Solution |
| High Reactivity of Aminooxy Group | The nucleophilic aminooxy group is highly reactive towards aldehydes and ketones, which can make the synthesis, purification, and storage of aminooxy-containing precursors challenging.[2][3] For example, exposure to acetone, a common lab solvent, should be avoided.[3] |
| Solution: Use orthogonally protected aminooxy derivatives, such as Fmoc-Aoa or Boc-Aoa, during synthesis.[3][8] These protecting groups are stable during synthesis and can be removed immediately before the conjugation step. For long-term storage, lyophilized powders of the protected precursors have shown high stability.[8] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my reaction at neutral pH?
The choice of catalyst depends on your specific requirements.
-
Aniline: A standard, effective catalyst. However, it is outperformed by phenylenediamines at neutral pH.[1][2] It can be advantageous at high temperatures to prevent side reactions like dimerization that may occur with pPDA.[3]
-
p-Phenylenediamine (pPDA): A highly effective catalyst at neutral pH, showing a 120-fold rate enhancement over uncatalyzed reactions and a ~20-fold enhancement over aniline.[1][2] It is effective even at low millimolar concentrations.[2] However, it can be unstable and may cause dimerization at high temperatures.[3][7]
-
m-Phenylenediamine (mPDA): A very efficient catalyst, primarily due to its high aqueous solubility, which allows it to be used at higher concentrations (e.g., 200 mM) than aniline.[5][9] It is particularly useful for less reactive ketones.[5] At very high concentrations, it may block the reaction by forming a stable Schiff base, a problem that is less pronounced with pPDA.[4]
Q2: How much does pH affect the reaction rate?
The reaction rate is highly pH-dependent. The reaction is fastest at a pH of about 4-5.[1] As the pH increases towards neutral, the uncatalyzed reaction rate slows considerably.[1] This is because the reaction mechanism involves the protonation of the carbonyl group, which is less favorable at neutral pH. Catalysts like aniline and its derivatives are crucial for accelerating the reaction at neutral pH by forming a more reactive protonated Schiff base intermediate.[10]
Q3: Can I perform the reaction in organic solvents?
Yes. Solvents like anhydrous dimethylformamide (DMF) can be used and may offer advantages by allowing for higher reactant concentrations, which can substantially accelerate reaction kinetics.[3] For example, ligations with benzaldehyde and acetophenone were completed in seconds in DMF compared to slower, incomplete reactions in water.[3]
Q4: How can I remove the catalyst after the reaction?
Aniline and its derivatives can typically be removed from the reaction mixture using standard purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).[11]
Q5: Is the oxime bond stable?
The oxime bond is generally considered stable under physiological conditions.[3][12] However, the reaction is reversible, and the bond can be cleaved under acidic conditions, especially in the presence of an excess of other alkoxyamines or carbonyl compounds.[7]
Quantitative Data on Catalyst Performance
The following tables summarize key quantitative data for catalyst selection and reaction optimization.
Table 1: Comparison of Catalyst Efficiency at Neutral pH (pH 7.0)
| Catalyst | Concentration | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) | Substrate Type | Reference |
| Aniline | 100 mM | ~40 | 1 | Peptide | [10] |
| p-Phenylenediamine (pPDA) | 2 mM | 120 | 19 | Protein (PEGylation) | [1][2] |
| m-Phenylenediamine (mPDA) | >100 mM | - | Up to 15 | Protein (Aldehyde/Ketone) | [5][9] |
Table 2: Second-Order Rate Constants for Catalyzed Oxime Ligation
| Catalyst | Catalyst Concentration | Reactant Concentration | pH | Rate Constant (k₁) M⁻¹s⁻¹ | Reference |
| Aniline | 100 mM | 100 µM (each) | 7.0 | 8.2 ± 1.0 | [11] |
Experimental Protocols
Protocol 1: General Aniline-Catalyzed Ligation of a Peptide at Neutral pH
This protocol is adapted from a method for reacting an aminooxyacetyl-peptide with benzaldehyde.[11]
-
Prepare Stock Solutions:
-
Peptide with this compound modification in a suitable buffer (e.g., 0.1 M Sodium Phosphate).
-
Carbonyl-containing molecule (e.g., aldehyde or ketone) in a compatible solvent.
-
Aniline stock solution (e.g., 1 M in a suitable solvent).
-
-
Reaction Setup:
-
In a reaction vessel, combine the peptide and carbonyl compound to a final concentration of 100 µM each.
-
Add aniline to a final concentration of 100 mM.
-
Adjust the final buffer concentration to 0.1 M Sodium Phosphate, pH 7.0.
-
-
Incubation:
-
Incubate the reaction at room temperature.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by RP-HPLC.
-
Once complete, purify the conjugate product by RP-HPLC to remove unreacted starting materials and the aniline catalyst.[11]
-
Protocol 2: Rapid Ligation in Organic Solvent with High Temperature
This protocol is adapted from a method for rapid, one-pot Fmoc-deprotection and labeling of a peptide.[3]
-
Prepare Solutions:
-
Dissolve the Fmoc-protected aminooxy-peptide in anhydrous DMF (to 20 mM).
-
Prepare a solution of 30% piperidine in anhydrous DMF.
-
Prepare a solution of the carbonyl compound (e.g., D-glucose, 100 equivalents) and aniline (2 equivalents) in anhydrous DMF.
-
-
Deprotection:
-
Heat the piperidine/DMF solution to 75°C.
-
Add the peptide solution to the pre-heated piperidine solution and incubate for 1 minute at 75°C.
-
Quench the reaction with neat TFA (~30% v/v).
-
-
Ligation:
-
Immediately add the pre-heated solution of the carbonyl compound and aniline to the quenched reaction mixture.
-
Maintain the temperature at 75°C. The reaction is expected to be complete within approximately 5 minutes.[3]
-
-
Purification:
-
Purify the final product using RP-HPLC.
-
Visualizations
Caption: A streamlined one-pot workflow for peptide conjugation.
Caption: Decision tree for selecting an appropriate catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to monitor the progress of a reaction with 2-(Aminooxy)-2-methylpropanoic acid.
Welcome to the technical support center for monitoring reactions involving 2-(Aminooxy)-2-methylpropanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound readily participates in oxime ligation, a bioorthogonal reaction where its nucleophilic aminooxy group (H₂N-O-) reacts with an electrophilic carbonyl group, such as an aldehyde or a ketone, to form a stable oxime bond.[1][2] This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it a versatile tool for bioconjugation.[1]
Q2: What are the most common methods to monitor the progress of an oxime ligation reaction?
A2: The progress of an oxime ligation reaction can be monitored using several analytical techniques. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the starting materials from the product and quantify their relative amounts.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product by its mass and to monitor the disappearance of reactants.[1][2][3]
-
Fluorescence Spectroscopy: If one of the reactants is fluorescently labeled, a change in fluorescence upon product formation can be used to monitor reaction kinetics.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For reactions involving proteins, SDS-PAGE can be used to visualize the formation of the higher molecular weight conjugate.[3][4]
Q3: What catalysts can be used to accelerate the oxime ligation reaction?
A3: Aniline and its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), are commonly used as catalysts to accelerate oxime ligation reactions, especially at neutral pH.[1][3] mPDA has been reported to be a more efficient catalyst than aniline in some cases.[3][4]
Troubleshooting Guides
Problem 1: Slow or Incomplete Reaction
Q: My oxime ligation reaction is proceeding very slowly or appears to be incomplete. What are the possible causes and how can I troubleshoot this?
A: Slow or incomplete reactions can be due to several factors. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Verify Reagent Stability:
-
This compound: Ensure it has been stored correctly under inert atmosphere at room temperature as specified by the supplier.[5] While some aminooxy compounds show good long-term stability when stored properly, degradation can occur.[1][2]
-
Aldehyde/Ketone: Confirm the purity and stability of your carbonyl-containing compound. Aldehydes can be susceptible to oxidation.
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH for oxime ligation is typically between 4 and 5.[1] However, with catalysts like aniline or mPDA, the reaction can proceed efficiently at a neutral pH of 7.[3][4] Ensure your reaction buffer is at the optimal pH.
-
Catalyst: If you are not using a catalyst, consider adding one. If you are already using a catalyst, you might need to optimize its concentration.[3]
-
Concentration of Reactants: The reaction kinetics are driven by the concentration of the reactants.[1] Increasing the concentration of one or both reactants can accelerate the reaction. Consider varying the molar ratio of the reactants.[6][7]
-
-
Check for Inhibitors:
-
Ensure your reaction mixture is free from compounds that could compete with the aminooxy or carbonyl groups.
-
Problem 2: Low Product Yield
Q: I am observing a low yield of my desired oxime product. What could be the reason?
A: Low product yield can be frustrating. Here are some common causes and solutions.
Troubleshooting Steps:
-
Side Reactions:
-
Schiff Base Formation: At high catalyst concentrations, Schiff base formation between the catalyst and the carbonyl compound can be a competitive reaction.[3][4] Try reducing the catalyst concentration.
-
Degradation: One of your starting materials or the product might be degrading under the reaction conditions. Analyze aliquots of your reaction mixture over time by LC-MS to check for degradation products.
-
-
Purification Issues:
-
Ensure your purification method (e.g., RP-HPLC) is optimized to efficiently separate the product from unreacted starting materials and byproducts.
-
-
Incorrect Stoichiometry:
-
Carefully re-calculate and verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.[7]
-
Problem 3: Unexpected Side Products
Q: I am observing unexpected peaks in my HPLC or LC-MS analysis. What could be their origin?
A: The presence of unexpected side products can complicate your analysis and purification.
Troubleshooting Steps:
-
Impure Starting Materials:
-
Analyze your starting materials (this compound and the carbonyl compound) by HPLC or LC-MS to check for impurities that might be carried through the reaction.
-
-
Reaction with Buffer Components:
-
Some buffer components can potentially react with your starting materials. Ensure your chosen buffer is inert under the reaction conditions.
-
-
Characterize the Side Products:
-
Use LC-MS/MS or other characterization techniques to identify the structure of the side products. This information can provide valuable clues about the undesired reaction pathway.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Aniline | m-Phenylenediamine (mPDA) | No Catalyst | [3] |
| Catalyst Concentration | 50 mM | 50 mM | N/A | [3] |
| Reactants | Aldehyde-functionalized protein (10 µM), Aminooxy-dansyl (50 µM) | Aldehyde-functionalized protein (10 µM), Aminooxy-dansyl (50 µM) | Aldehyde (50 µM), Aminooxy-dansyl (10 µM) | [3] |
| pH | 7.3 | 7.3 | Not specified | [3] |
| Relative Reaction Rate | Slower | Up to 15 times faster than aniline | Slowest | [3][4] |
| Analytical Technique | Typical Run Time | Throughput | Information Obtained |
| RP-HPLC | 15-30 min | Medium | Quantification of reactants and products, purity assessment |
| LC-MS | 20-40 min | Medium | Mass confirmation of product, identification of byproducts |
| Fluorescence Assay | Real-time | High | Reaction kinetics |
| SDS-PAGE | 1-2 hours | High | Qualitative assessment of protein conjugation |
Experimental Protocols
Protocol 1: Monitoring Oxime Ligation by RP-HPLC
-
Prepare the Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Set up the HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where either the starting materials or the product has significant absorbance (e.g., 214 nm for peptides, or a specific wavelength for a chromophore).
-
-
Prepare Samples:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an excess of a quenching agent like acetone or by immediate dilution in Mobile Phase A.[1][2]
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
-
Run the HPLC:
-
Inject the prepared sample onto the column.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analyze the Data:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (previously determined with standards if available).
-
Integrate the peak areas to determine the relative amounts of each species at different time points and calculate the reaction conversion.
-
Protocol 2: Confirmation of Product Formation by LC-MS
-
Prepare Samples:
-
Prepare samples from the reaction mixture at different time points as described in the HPLC protocol.
-
-
Set up the LC-MS System:
-
Use an LC system coupled to a mass spectrometer (e.g., ESI-TOF).
-
Use a similar C18 column and mobile phases as for RP-HPLC, but ensure the mobile phase is compatible with the mass spectrometer (e.g., using formic acid instead of TFA if necessary).
-
-
Run the LC-MS:
-
Inject the sample and run a gradient elution to separate the components.
-
The mass spectrometer will acquire mass spectra for the eluting peaks.
-
-
Analyze the Data:
-
Extract the ion chromatograms for the expected masses of the starting materials and the product.
-
Confirm the identity of the product by comparing the observed mass with the calculated theoretical mass.
-
Protocol 3: Kinetic Analysis using a Fluorescence-Based Assay
This protocol is applicable if one of your reactants is fluorescent, and the fluorescence properties change upon reaction. For example, using an aminooxy-dansyl compound.[3]
-
Prepare Reagents:
-
Prepare stock solutions of your carbonyl compound, the fluorescent aminooxy compound (e.g., aminooxy-dansyl), and the catalyst in an appropriate buffer (e.g., phosphate buffer, pH 7.3).
-
-
Set up the Fluorometer:
-
Set the excitation and emission wavelengths specific to your fluorophore (e.g., for dansyl, λex = 340 nm, λem = 505 nm).[8]
-
-
Run the Kinetic Assay:
-
In a cuvette, mix the carbonyl compound and the catalyst in the buffer.
-
Initiate the reaction by adding the fluorescent aminooxy compound.
-
Immediately start monitoring the increase in fluorescence intensity over time.
-
-
Analyze the Data:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the curve. The observed rate constant (k_obs) can be obtained by fitting the data to an appropriate kinetic model.[8]
-
Visualizations
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 89766-91-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. neb.com [neb.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Addressing solubility issues of 2-(Aminooxy)-2-methylpropanoic acid in aqueous buffers.
Welcome to the technical support center for 2-(Aminooxy)-2-methylpropanoic acid (AOMP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as carboxymethoxylamine hemihydrochloride, is a bifunctional molecule containing both a carboxylic acid and an aminooxy group. This unique structure makes it a valuable linker in bioconjugation, particularly for the site-specific modification of proteins, such as antibodies, to create antibody-drug conjugates (ADCs).[1][2] The aminooxy group reacts specifically with aldehyde or ketone moieties, which can be introduced into biomolecules, to form stable oxime linkages.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
The solubility issues with this compound often arise from its zwitterionic nature. The molecule possesses both an acidic carboxylic acid group and a basic aminooxy group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions.
Q3: How does pH affect the solubility of this compound?
The solubility of zwitterionic compounds like this compound is highly dependent on the pH of the solution.
-
At low pH (acidic conditions): The aminooxy group is protonated (positively charged), while the carboxylic acid group is largely protonated (neutral). The net positive charge increases the molecule's solubility in aqueous buffers.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (negatively charged), while the aminooxy group is largely neutral. The net negative charge also enhances its solubility.
-
At the isoelectric point (pI): The positive charge on the protonated aminooxy group and the negative charge on the deprotonated carboxylic acid group cancel each other out, resulting in a neutral molecule with minimal aqueous solubility.
To effectively dissolve this compound, it is crucial to work at a pH that is significantly different from its isoelectric point.
Q4: What is the isoelectric point (pI) of this compound?
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in buffer (e.g., PBS pH 7.4) | The pH of the buffer is close to the isoelectric point (pI) of the compound, leading to low solubility. | 1. Adjust the pH: Lower the pH of the buffer to below 4 or raise it above 9 to increase the net charge and improve solubility. 2. Use a different buffer system: Consider using a buffer with a pH further from the estimated pI, such as an acetate buffer (pH 4-5.5) or a carbonate-bicarbonate buffer (pH 9-10). |
| Precipitation occurs after dissolving the compound | The concentration of the compound exceeds its solubility limit at the given pH and temperature. The buffer components are interacting with the compound, causing it to precipitate. | 1. Prepare a concentrated stock solution in a suitable solvent: Dissolve the compound in a small amount of a compatible organic solvent like DMSO or in an acidic or basic aqueous solution first. Then, add this stock solution dropwise to your reaction buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experiment. 2. Increase the temperature: Gently warming the solution may increase the solubility. However, be cautious about the thermal stability of the compound and other components in your experiment. 3. Filter the solution: If a small amount of precipitate persists, it can be removed by filtration through a 0.22 µm filter before use. |
| Inconsistent results in conjugation reactions | Incomplete dissolution of the linker, leading to an inaccurate concentration in the reaction mixture. The pH of the reaction buffer is not optimal for both solubility and the conjugation reaction. | 1. Ensure complete dissolution: Visually confirm that the compound is fully dissolved before adding it to your reaction. 2. Optimize the reaction pH: The oxime ligation reaction is most efficient at a slightly acidic pH (around 4.5-5.5). If you need to dissolve the compound at a higher pH for solubility, you may need to adjust the pH of the final reaction mixture to the optimal range for the conjugation reaction, while ensuring the compound remains in solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution.
Materials:
-
This compound hydrochloride (MW: 155.58 g/mol )
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
Procedure:
-
Weigh out 15.56 mg of this compound hydrochloride.
-
Add 800 µL of deionized water.
-
Vortex the solution. The compound may not fully dissolve at this stage.
-
Option A (Acidic Stock): Add 1 M HCl dropwise while monitoring the pH until it is between 3.0 and 4.0. The solution should become clear.
-
Option B (Basic Stock): Add 1 M NaOH dropwise while monitoring the pH until it is between 9.0 and 10.0. The solution should become clear.
-
Once the compound is fully dissolved, adjust the final volume to 1.0 mL with deionized water.
-
Store the stock solution at -20°C.
Protocol 2: General Procedure for Site-Specific Antibody Modification
This protocol outlines a general workflow for conjugating an aminooxy-containing linker to an antibody with an engineered aldehyde or ketone group.
Materials:
-
Antibody with an aldehyde or ketone group
-
100 mM stock solution of this compound (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate buffer, pH 4.7
-
Desalting column
Procedure:
-
Buffer Exchange: Exchange the antibody into an acetate buffer at pH 4.7 using a desalting column.
-
Reaction Setup: Add the this compound stock solution to the antibody solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of the linker).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purification: Remove the excess linker and byproducts by buffer exchanging the reaction mixture into PBS pH 7.4 using a desalting column.
-
Characterization: Characterize the resulting antibody conjugate to determine the drug-to-antibody ratio (DAR).
Visualizations
Below are diagrams illustrating key concepts and workflows discussed in this technical support center.
Caption: Relationship between pH and the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for site-specific antibody-drug conjugation.
References
Validation & Comparative
Comparing 2-(Aminooxy)-2-methylpropanoic acid with other aminooxy probes.
A Comparative Guide to Aminooxy Probes for Bioconjugation
An Objective Comparison of 2-(Aminooxy)-2-methylpropanoic acid and Aminooxyacetic acid for Researchers and Drug Development Professionals.
Oxime ligation is a cornerstone of bioconjugation, prized for its high chemoselectivity and the stability of the resulting oxime bond.[1][2] This reaction, which occurs between an aminooxy group and a carbonyl (aldehyde or ketone), is bioorthogonal and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[2][3] The choice of aminooxy probe can significantly influence reaction kinetics and conjugate stability. This guide provides a detailed comparison between this compound, a sterically hindered probe, and aminooxyacetic acid (AOA), a widely used unhindered probe.
Structural and Performance Comparison
The primary distinction between this compound and aminooxyacetic acid lies in the two methyl groups adjacent to the aminooxy functional group. This substitution, known as a gem-dimethyl group, introduces significant steric hindrance around the reactive nucleophilic oxygen.
This structural difference is hypothesized to have two main consequences:
-
Reaction Kinetics: The steric bulk of the gem-dimethyl groups can impede the approach of the aminooxy nucleophile to the electrophilic carbonyl carbon of the target molecule. This is expected to result in slower reaction rates compared to the sterically unencumbered aminooxyacetic acid.
-
Conjugate Properties: The methyl groups may impart greater hydrolytic stability to the resulting oxime bond by shielding it from water. Furthermore, they can introduce a fixed, rigid conformation in the linker, which could be advantageous in applications like drug-linker design for antibody-drug conjugates (ADCs) where precise spatial positioning is critical.
The following diagram illustrates the structural differences and their likely impact on reaction kinetics.
Quantitative Data Presentation
| Parameter | Aminooxyacetic Acid (AOA) | This compound |
| Structure | H₂N-O-CH₂-COOH | H₂N-O-C(CH₃)₂-COOH |
| Steric Hindrance | Low | High |
| Second-Order Rate Constant (k₁) | ~8.2 M⁻¹s⁻¹ (at pH 7, with 100 mM aniline catalyst)[4] | Expected to be lower than AOA |
| Optimal pH | 4.5 - 7.0 (Aniline catalysis recommended at neutral pH)[3] | 4.5 - 7.0 (Aniline catalysis recommended at neutral pH) |
| Key Feature | Rapid, well-characterized reaction kinetics. | Potential for increased conjugate stability and linker rigidity. |
Note: The rate constant provided for AOA is based on a peptide-linked probe, which is structurally analogous and serves as a reliable benchmark.[4] Researchers are encouraged to determine the specific rate for this compound under their experimental conditions using the protocol outlined below.
Experimental Protocols
To facilitate an objective comparison, the following protocols describe a method for determining the second-order rate constant of an aminooxy probe with a model aldehyde-containing substrate.
Workflow for Comparative Kinetic Analysis
The diagram below outlines the general workflow for comparing the reaction rates of different aminooxy probes.
Detailed Protocol: Kinetic Analysis via RP-HPLC
This protocol is designed to compare the reaction rates of this compound and aminooxyacetic acid with a model peptide containing a p-acetyl-L-phenylalanine (pAcF) residue, which presents a ketone for ligation.
1. Materials and Reagents:
-
Model Peptide: Ac-Gly-Gly-(pAcF)-Gly-NH₂ (or similar, with a single ketone/aldehyde)
-
Aminooxyacetic acid (AOA)
-
This compound
-
Aniline (catalyst)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Quenching Solution: 10% Acetic Acid in water
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the model peptide in the Reaction Buffer.
-
Prepare 100 mM stock solutions of AOA and this compound in the Reaction Buffer.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
Final concentrations for the reaction will be: 100 µM Peptide, 100 µM Aminooxy Probe, 100 mM Aniline.
3. Reaction Procedure:
-
For each aminooxy probe, set up a reaction mixture in a microcentrifuge tube. For a 200 µL final volume:
-
176 µL Reaction Buffer
-
2 µL Peptide stock (10 mM)
-
20 µL Aniline stock (1 M)
-
-
Equilibrate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding 2 µL of the respective aminooxy probe stock (100 mM). Vortex gently to mix.
-
Immediately withdraw a 20 µL aliquot (t=0) and transfer it to a new tube containing 20 µL of Quenching Solution.
-
Continue to take 20 µL aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes). Quench each aliquot immediately.
-
Store quenched samples at 4°C until analysis.
4. RP-HPLC Analysis:
-
Inject 20 µL of each quenched time point onto a C18 analytical column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 65% over 20 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 220 nm and 280 nm.
-
Identify the peaks corresponding to the starting peptide and the oxime-conjugated product (which will have a shorter retention time).
-
Integrate the peak areas to determine the percentage of product formation at each time point.
5. Data Analysis:
-
Convert the percentage of product to molar concentration.
-
Plot the concentration of the product formed versus time.
-
Fit the data to the integrated second-order rate law equation to determine the observed rate constant (k_obs). The second-order rate constant (k₁) can then be calculated based on the concentrations of the reactants.
This rigorous approach will provide researchers with the quantitative data needed to make an informed decision on the most suitable aminooxy probe for their specific application, balancing the trade-offs between reaction efficiency and the desired properties of the final bioconjugate.
References
2-(Aminooxy)-2-methylpropanoic Acid Linkers Offer Superior Stability and Efficiency in Bioconjugation Compared to Hydrazide Alternatives
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the stability, efficacy, and safety of bioconjugates, including antibody-drug conjugates (ADCs). A detailed comparison reveals that 2-(aminooxy)-2-methylpropanoic acid, which forms a stable oxime linkage, presents notable advantages over traditional hydrazide linkers that form hydrazone bonds. The primary benefits of the aminooxy linker lie in its significantly greater hydrolytic stability and more favorable reaction equilibrium, leading to more robust and reliable bioconjugates.
The core of the comparison lies in the nature of the chemical bond formed between the linker and a carbonyl group (an aldehyde or ketone) on the molecule to be conjugated. This compound reacts with a carbonyl to form an oxime linkage, whereas a hydrazide linker forms a hydrazone. While both reactions are chemoselective, the resulting linkages exhibit markedly different properties, particularly in aqueous environments typical for biological applications.
Enhanced Stability of the Oxime Linkage
The most significant advantage of the oxime linkage formed by this compound is its superior stability against hydrolysis compared to the hydrazone linkage.[1][2][3][4] This stability is crucial for applications where the bioconjugate must remain intact in physiological conditions, such as in the bloodstream. Hydrazone linkers, while useful for applications requiring acid-labile cleavage (e.g., in the acidic environment of endosomes and lysosomes), can exhibit instability and premature drug release in circulation (pH ~7.4).[5][][7][8]
Experimental data consistently demonstrates the enhanced stability of oximes. The rate constant for the acid-catalyzed hydrolysis of an oxime has been shown to be nearly 1000-fold lower than that for a comparable hydrazone.[1][3] This inherent stability reduces the risk of off-target toxicity caused by the premature release of a payload, a critical consideration in the development of ADCs.[5]
Favorable Reaction Kinetics and Equilibrium
While the formation of hydrazones can sometimes be faster than oximes at neutral pH, the equilibrium of the oxime ligation reaction is significantly more favorable.[9] The equilibrium constant (Keq) for oxime formation is typically greater than 10⁸ M⁻¹, whereas for hydrazone linkages, it is in the range of 10⁴-10⁶ M⁻¹.[10][11] A higher Keq indicates that the formation of the product is more favored and the resulting conjugate is less likely to dissociate, which is particularly important when working with low concentrations of reactants.
Furthermore, the slower reaction kinetics of oxime formation at neutral pH can be overcome with the use of catalysts. Aniline and its derivatives, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to significantly accelerate the rate of oxime ligation, making it a highly efficient conjugation method under physiological conditions.[9][10][12][13] Some studies have also explored the use of catalytic amine buffers to achieve rapid oxime formation with low toxicity.[14]
Quantitative Data Summary
The following table summarizes the key quantitative differences between oxime and hydrazone linkages, providing a clear comparison for researchers.
| Feature | Oxime Linkage (from this compound) | Hydrazone Linkage (from Hydrazide) |
| Hydrolytic Stability | High, significantly more stable than hydrazones.[1][2][3][4] | Lower, susceptible to hydrolysis, especially under acidic conditions.[1][5][] |
| Rate of Hydrolysis | Rate constant for acid-catalyzed hydrolysis is nearly 1000-fold lower than for simple hydrazones.[1][3] | Significantly higher rate of hydrolysis compared to oximes.[1][3] |
| Equilibrium Constant (Keq) | >10⁸ M⁻¹[10][11] | 10⁴-10⁶ M⁻¹[10][11] |
| Reaction Rate (uncatalyzed at neutral pH) | Generally slower than hydrazone formation.[9] | Generally faster than oxime formation. |
| Catalysis | Can be effectively catalyzed by aniline and its derivatives (e.g., mPDA, pPDA) to achieve rapid ligation.[9][10][12][13] | Can also be catalyzed, but the inherent instability of the product remains a concern for stable conjugates. |
Visualizing the Reaction Pathways
The following diagrams illustrate the formation of oxime and hydrazone linkages.
Caption: Formation of a stable oxime linkage.
Caption: Formation of a hydrazone linkage.
Experimental Protocols
To provide a practical context for these comparisons, detailed methodologies for key experiments are outlined below.
Experiment 1: Kinetic Analysis of Oxime Ligation
Objective: To determine the second-order rate constant for the reaction between an aminooxy-containing molecule and an aldehyde.
Materials:
-
Aminooxy-dansyl (150 µM)
-
2-pentanone (5 mM)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
n-dodecyl-β-D-maltoside (0.4% w/v)
-
Catalyst (e.g., aniline or m-phenylenediamine) at varying concentrations
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, n-dodecyl-β-D-maltoside, 2-pentanone, and the desired concentration of the catalyst in a final volume of 200 µL.
-
Equilibrate the reaction mixture at room temperature for 1 minute.
-
Initiate the reaction by adding aminooxy-dansyl.
-
Monitor the increase in fluorescence (λex=340 nm, λem=505 nm) over approximately 4 hours.
-
The observed rate constants are then plotted against the catalyst concentration to determine the second-order rate constant.
Experiment 2: Hydrolytic Stability Assay
Objective: To compare the hydrolytic stability of an oxime linkage versus a hydrazone linkage.
Materials:
-
Pre-formed oxime conjugate and hydrazone conjugate
-
Phosphate-buffered saline (PBS) at various pD values (e.g., 5.0, 7.0, 9.0)
-
¹H NMR spectrometer
Procedure:
-
Dissolve the oxime and hydrazone conjugates in PBS at the desired pD.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points, acquire ¹H NMR spectra of the samples.
-
Monitor the hydrolysis by integrating the signals corresponding to the intact conjugate and the hydrolysis products (the original carbonyl compound and the aminooxy/hydrazide compound).
-
Calculate the first-order rate constant for hydrolysis at each pD value to determine the half-life of each conjugate.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
Validating Site-Specific Modifications: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, accurately identifying and quantifying site-specific post-translational modifications (PTMs) is critical for understanding protein function, disease mechanisms, and for the development of targeted therapeutics. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of common mass spectrometry-based workflows for the validation of site-specific modifications, supported by experimental data and detailed protocols.
Executive Summary
The validation of site-specific modifications by mass spectrometry can be broadly categorized into three approaches: bottom-up, middle-down, and top-down proteomics. Each strategy offers distinct advantages and disadvantages in terms of sequence coverage, preservation of labile modifications, and analytical complexity. The choice of fragmentation technique—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—further influences the quality and type of data obtained, particularly for different types of PTMs. This guide will delve into these methodologies, providing a framework for selecting the optimal strategy for your research needs.
Comparison of Mass Spectrometry Approaches
The selection of a proteomics strategy is a critical first step in the validation of site-specific modifications. The three primary approaches—bottom-up, top-down, and middle-down—differ fundamentally in how the protein is processed prior to mass spectrometric analysis.
| Approach | Description | Advantages | Disadvantages | Best Suited For |
| Bottom-Up Proteomics | Proteins are enzymatically digested into smaller peptides (typically 6-30 amino acids) prior to MS analysis. This is the most mature and widely used approach.[1][2] | High-throughput, high sensitivity, compatible with a wide range of separation techniques, extensive software support.[2] | Loss of information about co-occurring PTMs on the same protein, potential for incomplete sequence coverage, risk of introducing artificial modifications during sample preparation.[3][4] | Large-scale PTM screening, identification of modification sites on abundant proteins. |
| Top-Down Proteomics | Intact proteins are introduced directly into the mass spectrometer for analysis, preserving the complete proteoform.[1][3] | Provides a complete view of all modifications on a protein, enabling the characterization of proteoforms and their combinations. No information is lost due to enzymatic digestion.[1][3] | Technically challenging for large proteins (>50 kDa), lower throughput, requires high-resolution mass spectrometers, data analysis is more complex.[3][5] | Characterization of single proteins or simple protein mixtures, analysis of combinatorial PTMs, quality control of biotherapeutics. |
| Middle-Down Proteomics | Proteins are subjected to limited proteolysis, generating larger peptides (typically 3-20 kDa). This approach bridges the gap between bottom-up and top-down methods.[6][7] | Retains some information about co-occurring PTMs, improved sequence coverage compared to bottom-up for certain regions, more manageable than top-down for larger proteins.[6][7] | Can be challenging to achieve consistent limited digestion, data analysis is more complex than bottom-up.[8] | Analysis of large proteins and antibodies, characterization of modification "cassettes" on specific protein domains. |
Comparison of Fragmentation Techniques for PTM Analysis
The fragmentation method used in the mass spectrometer is a key determinant of success in localizing PTMs. Different techniques impart energy to the peptide ions in distinct ways, leading to different fragmentation patterns.
| Fragmentation Technique | Principle | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone (b- and y-ions).[9][10] | Robust, widely available, effective for sequencing unmodified peptides.[10] | Can lead to the loss of labile PTMs (e.g., phosphorylation, glycosylation) from the peptide backbone before sequence-informative fragments are generated.[11][12] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique performed in a separate collision cell, resulting in higher fragmentation energy and the generation of high-resolution fragment ions.[11] | Produces high-resolution, accurate-mass fragment spectra, which improves confidence in peptide identification and PTM localization.[13][14] | Can still result in the loss of some labile PTMs, though often to a lesser extent than CID.[11] |
| Electron Transfer Dissociation (ETD) | Multiply charged precursor ions are reacted with radical anions, leading to electron transfer and fragmentation of the peptide backbone at the N-Cα bond (c- and z-ions).[12][15] | Preserves labile PTMs on the peptide backbone, excellent for sequencing larger peptides and intact proteins.[15][16][17] | Less efficient for doubly charged precursor ions, longer acquisition times compared to CID/HCD.[11] |
Quantitative Comparison of Fragmentation Techniques
The following tables summarize quantitative data from studies comparing the performance of different fragmentation techniques for specific PTMs.
Table 1: Phosphopeptide Identification
| Fragmentation Method | Number of Phosphopeptide-Spectrum Matches | Reference |
| CID alone | 2504 | [12][18] |
| ETD alone | 491 | [12][18] |
| Alternating CID and ETD | 3249 | [12][18] |
This data indicates that for phosphopeptide analysis, a combination of CID and ETD provides the most comprehensive results.
Table 2: Ubiquitinated Peptide Identification
| Fragmentation Method | Unique K-ε-GG Peptide Identifications | Reference |
| CID | ~1,500 | [19] |
| HCD | ~1,800 | [19] |
| ETD | ~3,000 | [19] |
This study demonstrates that ETD significantly outperforms CID and HCD for the identification of ubiquitination sites.[19]
Table 3: Glycopeptide Identification
| Fragmentation Method | Number of Identified Glycopeptides | Key Finding | Reference |
| CID | Highest number of identifications | Good for initial identification but can lose glycan structure. | [20] |
| EAD (Electron Activated Dissociation) | Lower than CID | Superior for confident localization of the glycosylation site. | [20] |
| EAciD (EAD + CID) | Higher than EAD, lower than CID | A good compromise, providing both identification and confident localization. | [20] |
For glycosylation analysis, a combination of fragmentation methods is often optimal to achieve both high numbers of identifications and confident site localization.
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible results. Below are representative workflows for the three main proteomics approaches.
Bottom-Up Proteomics Workflow for PTM Analysis
This workflow is the most common approach for identifying and quantifying PTMs.
Detailed Protocol: In-Solution Tryptic Digestion
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer such as 8 M urea in 50 mM ammonium bicarbonate.[21]
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 37-56°C for 1 hour to reduce disulfide bonds.[21][22]
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30-60 minutes to alkylate the reduced cysteine residues.[21][22]
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate at 37°C for 4 hours to overnight.[21][22]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.[21]
Top-Down Proteomics Workflow
This approach analyzes intact proteins, providing a complete picture of all modifications.
Detailed Protocol: Sample Preparation for Top-Down Proteomics
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure efficient protein solubilization and prevent degradation.[5][23]
-
Sample Cleanup: Remove interfering substances like detergents and salts. Common methods include chloroform-methanol precipitation, membrane ultrafiltration, or solid-phase extraction.[5][23][24]
-
Resuspension: Resuspend the purified proteins in a solvent compatible with mass spectrometry, such as a mixture of water, acetonitrile, and formic acid.[25]
Signaling Pathway Analysis: Case Studies
The validation of site-specific modifications is often crucial for elucidating signaling pathways.
EGFR/MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, and its dysregulation is implicated in many cancers.[6][26] Phosphorylation is a critical PTM in this pathway.[27]
Mass spectrometry is used to identify and quantify the specific phosphorylation sites on EGFR, MEK, and ERK upon EGF stimulation, providing insights into the activation state of the pathway.[27]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the immune response and inflammation.[4] Ubiquitination plays a critical role in its activation.[28][29]
Mass spectrometry, particularly with ETD fragmentation, is instrumental in identifying the specific lysine residues on IκBα that are ubiquitinated, which is a prerequisite for its degradation and the subsequent activation of NF-κB.[30]
Data Analysis Software
The analysis of mass spectrometry data for PTM identification requires specialized software. The table below compares some of the commonly used software packages.
| Software | Primary Approach | Key Features | PTM Analysis Capabilities | License |
| Proteome Discoverer | Bottom-Up | Node-based workflow, integrates multiple search engines (SEQUEST HT, Mascot), supports various quantification methods (TMT, SILAC, Label-free).[31][32] | Comprehensive PTM analysis, including site localization probability (ptmRS).[20] | Commercial |
| MaxQuant | Bottom-Up | Integrated with the Andromeda search engine, excellent for label-free and SILAC-based quantification, includes "match between runs" feature.[7][32] | Robust PTM identification and quantification.[33] | Free |
| Skyline | Targeted Proteomics (Bottom-Up) | Method development for targeted assays (SRM/MRM, PRM), quantitative analysis of targeted data, supports data from multiple vendors.[11][18] | Targeted quantification of specific PTMs.[4][17] | Open Source |
| Informed-Proteomics | Top-Down | Includes tools for LC-MS feature finding (ProMex), database searching (MSPathFinder), and results viewing (LcMsSpectator).[34][35] | Identification and characterization of intact proteoforms with PTMs. | Open Source |
| TopPIC Suite | Top-Down | A suite of tools for top-down data analysis, including deconvolution, database searching, and identification of highly modified proteoforms.[15] | Specialized for top-down PTM analysis. | Open Source |
Conclusion
The validation of site-specific modifications by mass spectrometry is a powerful but complex field. The choice of the overall proteomics strategy—bottom-up, top-down, or middle-down—and the fragmentation technique—CID, HCD, or ETD—must be carefully considered based on the specific research question, the nature of the PTM, and the available instrumentation. For labile modifications and the analysis of intact proteoforms, top-down and middle-down approaches with ETD fragmentation are often superior. For high-throughput screening, bottom-up proteomics remains the workhorse of the field. By understanding the strengths and limitations of each approach and utilizing the appropriate data analysis tools, researchers can confidently and accurately characterize the intricate landscape of post-translational modifications.
References
- 1. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S4 - Advanced Quantitative Proteomics: DIA and PTMs: /home/software/Skyline/events/2021 Skyline Online [skyline.ms]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. News in Proteomics Research: Proteome Discoverer 1.4 vs MaxQuant 1.3.0.5 [proteomicsnews.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 10. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. STRAP-PTM | Mass Spectrometry Resource [bumc.bu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Software – Consortium for Top-Down Proteomics [ctdp.org]
- 16. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. pages.cnpem.br [pages.cnpem.br]
- 18. Skyline: an open source document editor for creating and analyzing targeted proteomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 22. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 23. par.nsf.gov [par.nsf.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. skyline.ms [skyline.ms]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. support.proteomesoftware.com [support.proteomesoftware.com]
- 30. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 31. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 32. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 33. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 34. Informed-Proteomics: Open Source Software Package for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pnnl.gov [pnnl.gov]
Characterization of Conjugates Formed with 2-(Aminooxy)-2-methylpropanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and targeted therapies. The linker's chemical properties dictate the stability, pharmacokinetics, and overall efficacy of the final conjugate. This guide provides a comparative overview of conjugates formed using 2-(Aminooxy)-2-methylpropanoic acid, a linker that facilitates the formation of a stable oxime bond. Due to the limited availability of data specifically on this linker, this guide draws comparisons from the broader class of oxime-forming linkers and contrasts them with other common bioconjugation chemistries.
Performance Comparison of Bioconjugation Linkers
The choice of linker significantly impacts the stability and in vivo performance of a bioconjugate. Oxime linkages, formed by the reaction of an aminooxy group with an aldehyde or ketone, are known for their high stability, particularly in comparison to other linkages like hydrazones.
Table 1: Comparative Stability of Common Bioconjugation Linkages
| Linker Type | Bond Formed | Relative Hydrolytic Stability | Key Advantages | Key Disadvantages |
| Oxime (e.g., from this compound) | C=N-O | High | Highly stable across a broad pH range (pH 2-9)[1], chemoselective reaction. | Slower reaction kinetics at neutral pH compared to some "click chemistry" reactions[2]. |
| Hydrazone | C=N-NH | Moderate | Reversible under acidic conditions, which can be exploited for drug release in the lysosomal environment. | Less stable than oximes at physiological pH, prone to hydrolysis.[2][3][4] |
| Thioether | C-S | Very High | Very stable, formed via well-established maleimide chemistry. | Potential for maleimide exchange with endogenous thiols, leading to off-target effects. |
| Amide | C(O)-NH | Very High | Extremely stable. | Formation often requires activation of a carboxylic acid and can be less chemoselective. |
| Triazole | C2N3 | Very High | Formed via "click chemistry" (CuAAC or SPAAC), high efficiency and biorthogonality. | Copper catalyst in CuAAC can be cytotoxic, though catalyst-free methods exist. |
The rate of hydrolysis for oximes is significantly lower than for hydrazones. For instance, studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone.[2][3] At a neutral pD of 7.0, the half-life of an oxime was reported to be 25 days, whereas that of an acetylhydrazone was only 2 hours.[4] This enhanced stability makes oxime-based linkers, such as those derived from this compound, a preferable choice for applications requiring long-term stability in circulation.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of bioconjugates formed via oxime ligation.
Protocol 1: General Synthesis of an Oxime-Linked Protein Conjugate
This protocol describes the conjugation of an aminooxy-functionalized molecule (e.g., a drug or a fluorescent probe) to a protein containing a carbonyl group (aldehyde or ketone).
Materials:
-
Protein with an accessible aldehyde or ketone group (e.g., generated by periodate oxidation of a terminal serine or by incorporation of a genetically encoded keto-amino acid).
-
This compound-derivatized payload.
-
Conjugation Buffer: 0.1 M Sodium acetate, pH 4.5-5.5.
-
Aniline or a more efficient catalyst like m-phenylenediamine (mPDA) (optional, to accelerate the reaction at higher pH).[5]
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Dissolve the carbonyl-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound-derivatized payload in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The progress of the reaction can be monitored by LC-MS.
-
Remove the unreacted payload and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterize the purified conjugate.
Protocol 2: Characterization of the Bioconjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the protein and the payload using their respective extinction coefficients and solve a set of simultaneous equations to determine the molar ratio.[6]
2. Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates species based on hydrophobicity and can resolve conjugates with different numbers of attached payloads.[6]
-
Column: A HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
The elution profile will show peaks corresponding to the unconjugated protein and the conjugate with different DARs.
3. Mass Spectrometry (MS) for Confirmation of Conjugation and Purity:
-
LC-MS analysis of the intact conjugate can confirm its molecular weight and the distribution of species with different DARs.
-
For more detailed characterization, the conjugate can be reduced to separate the light and heavy chains (for antibodies) or digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the site of conjugation.
4. Stability Assessment:
-
Incubate the conjugate in plasma (e.g., human, mouse) at 37°C over a period of several days.[6]
-
At various time points, analyze aliquots of the plasma sample by a suitable method (e.g., ELISA or LC-MS/MS) to quantify the amount of intact conjugate and any released payload.[2][7]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of an oxime-linked bioconjugate.
Logical Relationship of Linker Properties and Conjugate Performance
Caption: Interplay between linker properties and the in vivo performance of a bioconjugate.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Purity 2-Aminooxy-2-Methylpropanoic Acid Hydrochloride 89766-91-6, CasNo.89766-91-6 Lonwin Chemical Group Limited China (Mainland) [lonwinchem.lookchem.com]
- 4. effect-of-linker-drug-properties-and-conjugation-site-on-the-physical-stability-of-adcs - Ask this paper | Bohrium [bohrium.com]
- 5. US5880270A - Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto - Google Patents [patents.google.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxime Ligation Versus Other Leading Bioconjugation Methods
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. Among the array of chemical strategies available, oxime ligation has emerged as a robust and versatile method. This guide provides a comprehensive comparison of oxime ligation with other widely used bioconjugation techniques: N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol chemistry, and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy for their specific application.
Quantitative Comparison of Bioconjugation Methods
The choice of a bioconjugation method is often a trade-off between reaction speed, stability of the resulting bond, and the reaction's compatibility with biological systems. The following table summarizes key quantitative parameters for oxime ligation and its alternatives.
| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[1][2] | ~10¹ - 10² M⁻¹s⁻¹ | ~10³ M⁻¹s⁻¹ | 10⁻¹ - 1 M⁻¹s⁻¹ |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[1][3][4] | 7.0 - 8.5[5][6] | 6.5 - 7.5[7][8] | 4.0 - 9.0 |
| Stability of Conjugate | High hydrolytic stability[9][10] | Stable amide bond | Susceptible to retro-Michael addition and thiol exchange[11][12] | Highly stable triazole ring[13] |
| Specificity | Highly specific for aldehydes/ketones and aminooxy/hydrazine groups[9][14] | Reacts with primary amines (e.g., lysine), can lead to heterogeneous products[15][16] | Highly specific for thiols (e.g., cysteine)[7][] | Bioorthogonal: azide and cyclooctyne groups are abiotic[13][18] |
| Biocompatibility | Generally high; requires bioorthogonal functional groups.[9] | High, but potential for modification of functionally important lysines.[15] | High, but free thiols can be scarce and prone to oxidation.[7] | Excellent; no catalyst required, abiotic functional groups.[13] |
| Catalyst Required | Often accelerated by aniline or its derivatives[1][4][9] | None | None | None (strain-promoted)[13] |
Visualizing Bioconjugation Chemistries
To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms of the discussed bioconjugation methods.
Caption: Reaction scheme of oxime ligation.
Caption: Reaction scheme of NHS ester chemistry.
Caption: Reaction scheme of maleimide-thiol chemistry.
Caption: Reaction scheme of SPAAC.
Detailed Comparative Analysis
Oxime Ligation
Oxime ligation involves the reaction of an aminooxy or hydrazine group with an aldehyde or ketone to form a stable oxime or hydrazone bond, respectively.[9][10] This reaction is highly chemoselective due to the rarity of aldehydes and ketones in biological systems.[14] While the reaction is fastest at acidic pH, the use of catalysts like aniline and its derivatives can significantly accelerate the reaction at neutral pH, making it more amenable to sensitive biological samples.[1][4][19] The resulting oxime bond is exceptionally stable across a wide pH range.[9] A key advantage of oxime ligation is the ability to introduce the required functional groups (aldehyde/ketone or aminooxy) at specific sites in a biomolecule through genetic engineering or enzymatic methods, enabling the creation of homogeneous conjugates.
NHS Ester Chemistry
NHS ester chemistry is one of the most common methods for labeling proteins. It targets primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.[15] The reaction is typically performed at a slightly alkaline pH (7-8.5).[5][6] A major drawback of this method is the lack of specificity, as proteins often have multiple lysine residues on their surface, leading to a heterogeneous mixture of conjugates with varying numbers of modifications at different positions.[16] This heterogeneity can impact the biological activity and pharmacokinetic properties of the resulting bioconjugate.
Maleimide-Thiol Chemistry
This method provides a highly specific way to modify proteins by targeting the thiol group of cysteine residues.[7][] The reaction is rapid and proceeds efficiently at near-neutral pH (6.5-7.5).[7] However, the number of free cysteine residues in a protein is often limited, as they are frequently involved in disulfide bonds that maintain the protein's tertiary structure. These disulfide bonds must be reduced prior to conjugation, which can potentially affect the protein's stability and function.[7] Furthermore, the resulting thioether bond is susceptible to retro-Michael addition and exchange with other thiols, such as glutathione, which is abundant in the intracellular environment, leading to potential instability of the conjugate in vivo.[11][12]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a prime example of a "click chemistry" reaction that is truly bioorthogonal.[13] It involves the reaction of a strained cyclooctyne with an azide to form a stable triazole ring.[20] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, unlike the related Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13] The azide and cyclooctyne functional groups are abiotic, meaning they do not react with any naturally occurring functional groups in biological systems, ensuring exquisite specificity.[13][18] The reaction proceeds rapidly at physiological pH and temperature. The main challenge of this method lies in the introduction of the azide or cyclooctyne handles into the biomolecule, which often requires genetic or enzymatic engineering.
Experimental Workflow and Decision Guide
The general workflow for a bioconjugation experiment is outlined below, followed by a decision tree to aid in selecting the most appropriate method.
Caption: General experimental workflow for bioconjugation.
Caption: Decision tree for selecting a bioconjugation method.
Experimental Protocols
General Protocol for Oxime Ligation
-
Preparation of Reactants:
-
Dissolve the biomolecule containing an aldehyde or ketone group in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
-
Dissolve the aminooxy-functionalized molecule in the same buffer.
-
Prepare a stock solution of aniline catalyst (e.g., 100 mM in DMSO).
-
-
Conjugation Reaction:
-
Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess.
-
Add the aniline catalyst to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
-
Purification:
-
Remove the excess reagents and byproducts by size exclusion chromatography (SEC), dialysis, or another appropriate purification method.
-
General Protocol for NHS Ester Labeling of Proteins
-
Preparation of Protein:
-
Preparation of NHS Ester:
-
Immediately before use, dissolve the NHS ester in a dry, aprotic solvent such as DMSO or DMF.[5]
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the protein solution while gently stirring. A typical molar excess of NHS ester to protein is 5-20 fold.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.
-
Purify the conjugate using SEC or dialysis to remove unreacted NHS ester and other small molecules.[6]
-
General Protocol for Maleimide-Thiol Conjugation
-
Reduction of Disulfide Bonds (if necessary):
-
If the protein does not have a free cysteine, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in a degassed buffer at pH 7.0-7.5.[7][21]
-
If DTT is used, it must be removed before adding the maleimide reagent, typically by SEC. TCEP does not need to be removed.
-
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding a free thiol such as β-mercaptoethanol or cysteine.
-
Purify the conjugate using SEC or dialysis.[7]
-
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule and the cyclooctyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Mix the two reactants. A 1.5 to 5-fold molar excess of the smaller molecule is typically used.
-
Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C for longer incubation times. Progress can be monitored by HPLC or mass spectrometry.[20]
-
-
Purification:
-
Purify the conjugate using standard methods such as SEC, affinity chromatography, or dialysis to remove unreacted starting materials.[22]
-
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. cn.lumiprobe.com [cn.lumiprobe.com]
- 22. broadpharm.com [broadpharm.com]
A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the successful formation of an oxime bond is a critical step in various applications, from bioconjugation to the creation of novel chemical entities. Verifying the formation of this covalent bond with high confidence requires the use of robust analytical techniques. This guide provides a comparative overview of the most common methods used to confirm oxime bond formation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present key quantitative data, detailed experimental protocols, and a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the experiment, including the sample properties, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes the key characteristics of each method for the confirmation of oxime bond formation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed structural information, including stereochemistry (E/Z isomers). Quantitative analysis of reaction conversion. | Soluble sample in a deuterated solvent. | Low to Medium | Provides unambiguous structural confirmation. Can distinguish between isomers. | Requires relatively high sample concentration. Can be time-consuming. |
| FTIR Spectroscopy | Presence of characteristic functional groups (C=N, O-H). | Solid or liquid sample. Can be run neat or as a KBr pellet. | High | Rapid and non-destructive. Requires minimal sample preparation. | Provides limited structural information. Can be difficult to interpret complex spectra. |
| Mass Spectrometry | Molecular weight confirmation. Fragmentation patterns provide structural clues. | Ionizable sample. | High | High sensitivity. Can be coupled with chromatography for mixture analysis. | May not distinguish between isomers. Fragmentation can be complex to interpret. |
| UV-Vis Spectroscopy | Monitoring the reaction kinetics by observing changes in absorbance. | Soluble sample with a chromophore. | High | Simple and rapid for reaction monitoring. Can be used for kinetic studies. | Indirect method for structural confirmation. Requires a chromophore near the oxime bond. |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous confirmation of oxime bond formation, providing detailed information about the molecular structure.
Key Quantitative Data:
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H NMR | 8.0 - 10.0 | Broad singlet for the oxime hydroxyl proton (-NO-H ), which is exchangeable with D₂O[1]. |
| 6.5 - 8.5 | Signal for the proton attached to the imine carbon (H -C=N-), depending on the electronic environment. | |
| ¹³C NMR | 140 - 160 | Signal for the imine carbon (C =N-). The chemical shift can help distinguish between E and Z isomers[2]. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -OH proton should disappear or significantly decrease in intensity.
-
-
Data Analysis: Integrate the signals to determine the relative ratios of protons in the molecule, confirming the expected structure. The presence of the characteristic downfield singlet for the oxime hydroxyl proton is a strong indicator of successful bond formation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for identifying the presence of the key functional groups involved in the oxime bond.
Key Quantitative Data:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3600 - 3200 (broad) | Indicates the presence of the hydroxyl group of the oxime[1]. |
| C=N stretch | 1680 - 1600 | Characteristic stretching vibration of the imine bond[1]. |
| N-O stretch | 960 - 930 | Stretching vibration of the nitrogen-oxygen single bond. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the O-H and C=N stretching vibrations. The disappearance of the carbonyl (C=O) stretching band from the starting material (typically around 1700 cm⁻¹) is also a key indicator of reaction completion.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the oxime product and can provide structural information through analysis of its fragmentation patterns.
Key Quantitative Data:
| Fragmentation Pathway | Description | Example m/z Values |
| Molecular Ion (M⁺) | The peak corresponding to the intact molecule, confirming the molecular weight. | Varies with the compound. |
| McLafferty Rearrangement | A common fragmentation for oximes, often resulting in a characteristic fragment ion[3][4]. | For an aliphatic oxime, this can lead to the loss of a neutral alkene. |
| α-cleavage | Cleavage of the bond adjacent to the C=N group. | Can lead to the formation of stable acylium ions or other characteristic fragments[5]. |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent that is compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the oxime.
-
If tandem MS (MS/MS) is available, induce fragmentation of the molecular ion and analyze the resulting fragment ions to corroborate the proposed structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for monitoring the progress of the oxime formation reaction in real-time, especially when the product or reactant has a distinct chromophore.
Key Application: Reaction Kinetics Monitoring
The formation of the C=N bond often leads to a change in the electronic structure of the molecule, resulting in a shift in the maximum absorbance wavelength (λ_max) or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength over time, the reaction rate can be determined[6][7].
Experimental Protocol: Kinetic Analysis
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting materials and the purified oxime product to identify a wavelength where there is a significant difference in absorbance.
-
-
Reaction Monitoring:
-
Initiate the reaction in a quartz cuvette inside the UV-Vis spectrophotometer.
-
Record the absorbance at the selected wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
Plot absorbance versus time. The resulting curve can be used to determine the reaction kinetics (e.g., initial rate, rate constant)[8].
-
Visualizing the Workflow
To illustrate the general process of oxime formation and its confirmation, the following diagrams outline the reaction and the analytical workflow.
Conclusion: Selecting the Right Tool for the Job
The confirmation of an oxime bond is a crucial step in many research and development endeavors. While NMR spectroscopy provides the most definitive structural evidence, its lower throughput and higher sample concentration requirements may not be suitable for all applications. FTIR spectroscopy offers a rapid and simple method for qualitative confirmation of functional groups. Mass spectrometry is unparalleled in its sensitivity for molecular weight determination. Finally, UV-Vis spectroscopy serves as an excellent tool for real-time monitoring of the reaction kinetics.
For a comprehensive and robust confirmation, a combination of these techniques is often employed. For instance, a quick FTIR scan can indicate the presence of the desired functional groups, followed by high-resolution mass spectrometry to confirm the molecular weight and NMR spectroscopy for complete structural elucidation. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently confirm the formation of the vital oxime bond in their synthesized molecules.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Stability Showdown: 2-(Aminooxy)-2-methylpropanoic Acid Conjugates vs. Alternatives
A Comparative Guide for Researchers in Drug Development
In the landscape of bioconjugation, the stability of the linker connecting a payload to a biological molecule is paramount to the efficacy and safety of the resulting conjugate. This guide provides a comprehensive comparison of the stability of conjugates formed using 2-(Aminooxy)-2-methylpropanoic acid with other common linker technologies, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding these stability profiles is critical for selecting the optimal conjugation strategy.
Executive Summary
Conjugates utilizing the this compound linker, which forms a stable oxime bond, demonstrate superior stability compared to those formed with maleimide-based linkers. This enhanced stability is particularly evident under physiological conditions, where maleimide conjugates are susceptible to degradation through retro-Michael reactions. This guide will delve into the chemical basis for these stability differences, present a framework for evaluating conjugate stability, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.
Comparative Stability Analysis
The stability of a bioconjugate is not only dependent on the core linkage but also on the overall molecular structure and the experimental conditions. However, general trends can be established by comparing the inherent chemical stability of the bonds formed by different linkers.
Key Stability-Influencing Factors:
-
pH: The stability of both oxime and maleimide-based linkages can be influenced by pH. Oxime bonds are generally stable over a broad pH range, while the succinimide ring of a maleimide conjugate is prone to hydrolysis at high pH.
-
Presence of Thiols: Maleimide conjugates are notoriously susceptible to thiol exchange reactions, particularly with abundant endogenous thiols like glutathione in the plasma. This can lead to premature cleavage of the payload from the biologic. Oxime linkages are not susceptible to this degradation pathway.
-
Enzymatic Cleavage: While the core oxime and thioether bonds are generally resistant to enzymatic cleavage, other components of the linker or the payload itself may be susceptible.
Quantitative Data Comparison
While precise half-life values are highly dependent on the specific conjugate and experimental conditions, the following table summarizes the general stability profiles based on available literature. It is important to note that direct head-to-head comparative studies with the this compound linker are not extensively published; the data for oxime linkers is representative of their general class.
| Linker Type | Linkage | Key Degradation Pathway | Stability in Human Serum (Qualitative) | Representative Half-life (Literature Examples) |
| This compound | Oxime Ether | Hydrolysis (acid-catalyzed) | High | Generally stable for > 24 hours |
| Maleimide | Thioether (Succinimide) | Retro-Michael reaction (Thiol Exchange), Hydrolysis | Moderate to Low | Can be as low as a few hours depending on the specific conjugate and thiol concentration.[1][2] |
| Hydrazone | Hydrazone | Hydrolysis (pH-sensitive) | Moderate | Highly variable, can be tuned for controlled release.[1] |
Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable conjugates and for developing analytical methods to monitor stability.
This compound Conjugates
The primary degradation pathway for oxime ether linkages is acid-catalyzed hydrolysis, which cleaves the C=N bond to regenerate the aminooxy and carbonyl functional groups. Under physiological conditions (pH 7.4), this hydrolysis is extremely slow, contributing to the high stability of these conjugates. The 2-methylpropanoic acid moiety itself is generally stable, though extreme conditions could potentially lead to decarboxylation or other reactions.
Caption: Primary degradation pathway of an oxime conjugate.
Maleimide Conjugates
Maleimide conjugates have two primary degradation pathways. The first is the retro-Michael reaction, where the thioether linkage is cleaved in the presence of other thiols. The second is the hydrolysis of the succinimide ring, which can lead to a more stable, ring-opened product but can also influence the properties of the conjugate.
Caption: Degradation pathways of a maleimide conjugate.
Experimental Protocols
To empirically assess the stability of this compound conjugates, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are performed to demonstrate the method's ability to separate the intact conjugate from its potential degradation products.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of the conjugate under stress conditions to aid in the development and validation of a stability-indicating analytical method.
Materials:
-
This compound conjugate solution (e.g., 1 mg/mL in a suitable buffer)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity light source (ICH Q1B compliant)
-
Incubator/oven
Procedure:
-
Acid Hydrolysis: Mix the conjugate solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the conjugate solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the conjugate solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the conjugate solution at 70°C for 48 hours.
-
Photostability: Expose the conjugate solution to a light source according to ICH Q1B guidelines.
-
Control: Store the conjugate solution at the recommended storage temperature (e.g., 4°C) protected from light.
-
Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
Objective: To separate and quantify the intact conjugate from its degradation products and other impurities.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV absorbance at a wavelength appropriate for the payload or protein (e.g., 280 nm for antibodies). Mass spectrometry can be used for peak identification.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Plasma Stability Assay Protocol
Objective: To assess the stability of the conjugate in a biologically relevant matrix.
Materials:
-
This compound conjugate
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC-MS, ELISA)
Procedure:
-
Spike the conjugate into pre-warmed human plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately process the sample to stop further degradation (e.g., by protein precipitation with acetonitrile or by freezing).
-
Analyze the samples to determine the concentration of the intact conjugate remaining over time.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma.
Conclusion
The choice of linker technology is a critical decision in the development of bioconjugates. Conjugates formed using this compound offer a significant stability advantage over alternatives like maleimides, primarily due to the robust nature of the oxime bond and its resistance to thiol exchange reactions. For researchers and drug developers, leveraging this enhanced stability can lead to more effective and safer therapeutics with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of conjugate stability, enabling data-driven decisions in the selection of optimal bioconjugation strategies.
References
A Comparative Guide to Alternative Reagents for Bioconjugation: Moving Beyond 2-(Aminooxy)-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of reagents is paramount to the success of their endeavors. While 2-(Aminooxy)-2-methylpropanoic acid has been a valuable tool for forming stable oxime linkages with carbonyl-containing biomolecules, a diverse landscape of alternative reagents offers a broader range of reactivity, stability, and bioorthogonality. This guide provides an objective comparison of prominent alternative bioconjugation strategies, supported by experimental data and detailed protocols to inform your selection process.
The primary alternatives to aminooxy-based conjugation can be categorized into several key chemistries: hydrazone ligation, strain-promoted alkyne-azide cycloaddition (SPAAC), tetrazine ligation (IEDDA), and maleimide-thiol conjugation. Each of these methodologies presents a unique set of advantages and disadvantages in terms of reaction kinetics, stability of the resulting conjugate, and suitability for different biological contexts.
Hydrazone Ligation: A Close Relative with Distinct Characteristics
Hydrazone ligation, much like oxime ligation, involves the reaction of a hydrazine-functionalized reagent with an aldehyde or ketone on a biomolecule. This method is a direct alternative and shares a similar reaction mechanism. Reagents such as succinimidyl 4-formylbenzoate (SFB) can be used to introduce an aromatic aldehyde onto a protein, which can then be reacted with a hydrazine-containing payload. Aromatic hydrazines, like those introduced by reagents such as S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone), react with aromatic aldehydes to form a stable bis-aryl hydrazone bond.[1]
Key Features of Hydrazone Ligation:
-
Reaction pH: The conjugation reaction is typically efficient at a pH of 5.0-7.0.[1]
-
Bond Stability: The resulting hydrazone bond is stable up to 92°C and within a pH range of 2.0-10.0.[1]
-
Efficiency: This method is highly efficient and can be used to produce a variety of antibody-drug conjugates (ADCs) and other bioconjugates.[1]
A study comparing different hydrazine reagents for the bioconjugation of small carbonyl compounds found that 2-(dimethylamino)ethylhydrazine (DMAEH) exhibited the fastest reaction rates among the tested nucleophiles.[2][3] The second-order reaction rate constants for DMAEH with various short-chain aldehydes and ketones spanned from 0.23 to 208 M⁻¹s⁻¹.[2][3]
Click Chemistry: A Paradigm of Efficiency and Bioorthogonality
"Click chemistry" encompasses a class of reactions that are highly efficient, selective, and biocompatible.[4][5][6] These reactions are often bioorthogonal, meaning they proceed with high specificity within complex biological systems without interfering with native biochemical processes.[5][]
SPAAC is a copper-free click chemistry reaction that utilizes the ring strain of cyclooctynes to achieve rapid cycloaddition with azides, forming a stable triazole linkage.[] This method has gained widespread use due to its excellent bioorthogonality, making it suitable for applications in living cells and organisms.[] A variety of cyclooctyne reagents are available, including dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and difluorinated cyclooctynes (DIFO), each with distinct reaction kinetics.[8][]
The reaction rates of SPAAC are highly dependent on the structure of the cyclooctyne. For instance, the reaction of benzyl azide with certain cyclooctynes can have second-order rate constants in the range of 10⁻³ to 1 M⁻¹s⁻¹.[10] The development of more strained cyclooctynes has led to even faster reaction rates, enabling conjugation at low concentrations.[8]
Tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is currently one of the fastest bioorthogonal reactions available.[11] It involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas.[][12] The exceptional kinetics of this reaction allow for efficient labeling at very low concentrations of reactants, making it ideal for in vivo imaging and other applications where speed is critical.[11] The reaction rates for tetrazine ligations can be extremely high, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[13]
Maleimide-Thiol Conjugation: A Workhorse with a Caveat
The reaction between a maleimide and a thiol to form a stable thioether bond is one of the most widely used bioconjugation methods.[14] It is particularly useful for targeting cysteine residues in proteins. Reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are commonly used to link molecules to proteins.[15]
Key Features of Maleimide-Thiol Conjugation:
-
Reaction pH: The reaction is most efficient at a pH of 6.5-7.5.[14]
-
Specificity: It is highly specific for thiol groups.
-
Kinetics: The reaction is generally fast and proceeds to completion.[15]
A significant drawback of traditional maleimide-thiol conjugation is the potential for a retro-Michael reaction, which can lead to the exchange of the conjugate with other thiols, such as glutathione, in vivo.[15][16] This can result in the loss of the payload from the targeting molecule.[16] To address this instability, alternative reagents have been developed. For example, phenyloxadiazolyl methyl sulfone (PODS) reagents have been shown to form more stable linkages with thiols compared to traditional maleimides.[16] Studies have demonstrated that PODS-based conjugates exhibit superior stability in human plasma compared to their maleimide counterparts.[17]
Quantitative Comparison of Alternative Bioconjugation Reagents
The following table summarizes key quantitative data for the discussed bioconjugation chemistries to facilitate a direct comparison.
| Bioconjugation Chemistry | Reagent Examples | Target Functional Group | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage | Key Advantages | Key Disadvantages |
| Hydrazone Ligation | S-HyNic, SFB, DMAEH | Aldehyde, Ketone | 0.23 - 208[2][3] | Hydrazone | Stable bond, efficient reaction[1] | Requires carbonyl functionality, which may need to be introduced. |
| SPAAC (Click Chemistry) | DBCO, BCN, DIFO | Azide | 10⁻³ - 1[10] | Triazole | Copper-free, highly bioorthogonal[] | Can have slower kinetics compared to other click reactions. |
| Tetrazine Ligation (IEDDA) | Tetrazine derivatives | trans-cyclooctene (TCO) | Up to 10⁶[13] | Dihydropyridazine | Extremely fast kinetics, highly bioorthogonal[11] | Reagents can be complex to synthesize. |
| Maleimide-Thiol Conjugation | SMCC, GMBS | Thiol | Fast | Thioether | High specificity for thiols, fast reaction[15] | Potential for retro-Michael reaction leading to instability in vivo.[15][16] |
| Stable Maleimide-Thiol | PODS | Thiol | Fast | Thioether | Forms a more stable bond than traditional maleimides.[16][17] | Newer chemistry with fewer commercially available reagents. |
Experimental Protocols
This section provides generalized experimental protocols for key alternative bioconjugation reactions. It is important to note that optimal conditions may vary depending on the specific biomolecules and reagents used.
Protocol 1: Hydrazone Ligation using S-HyNic and SFB
This protocol describes the two-step process of modifying a protein with an aromatic aldehyde using SFB, followed by conjugation with a HyNic-modified molecule.
Materials:
-
Protein to be modified (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Succinimidyl 4-formylbenzoate (SFB)
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Molecule to be conjugated (with a primary amine)
-
Aniline (as a catalyst)
-
Desalting columns
Procedure:
Step 1: Introduction of the Aldehyde Moiety
-
Dissolve the protein in conjugation buffer (e.g., PBS, pH 7.4).
-
Dissolve SFB in an organic solvent (e.g., DMF or DMSO).
-
Add a 10- to 20-fold molar excess of SFB to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess SFB using a desalting column.
Step 2: Preparation of the HyNic-Modified Molecule
-
Dissolve the molecule to be conjugated (containing a primary amine) in a suitable buffer.
-
Dissolve S-HyNic in an organic solvent.
-
Add a molar excess of S-HyNic to the molecule solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the HyNic-modified molecule.
Step 3: Conjugation
-
Mix the aldehyde-modified protein with the HyNic-modified molecule in a conjugation buffer (pH 6.0).
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the final conjugate using a suitable chromatography method.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the general procedure for conjugating an azide-containing biomolecule with a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule
-
Desalting columns or dialysis equipment
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the DBCO-reagent to the azide-containing biomolecule.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. The reaction time may need to be optimized.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugate to remove excess DBCO-reagent using a desalting column or dialysis.
Protocol 3: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing biomolecule with a maleimide-activated molecule.
Materials:
-
Thiol-containing biomolecule (if necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP) in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Maleimide-activated molecule
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting columns
Procedure:
-
If the protein's thiols are in the form of disulfide bonds, reduce them using a suitable reducing agent. Remove the reducing agent using a desalting column.
-
Dissolve the maleimide-activated molecule in a compatible solvent (e.g., DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the thiol-containing biomolecule.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a free thiol-containing compound to react with any excess maleimide.
-
Purify the conjugate using a desalting column or other chromatography methods.
Visualizing Bioconjugation Chemistries and Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and experimental workflows for the discussed bioconjugation strategies.
Caption: Workflow for Hydrazone Bioconjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. US20090023916A1 - Tetrazine-based bio-orthogonal coupling reagents and methods - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2-(Aminooxy)-2-methylpropanoic Acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Aminooxy)-2-methylpropanoic acid belongs to the class of aminooxy compounds, which are known to interact with pyridoxal 5'-phosphate (PLP)-dependent enzymes, including ornithine decarboxylase. Although its primary recognized role is as a synthetic building block for antibiotics such as Ceftazidime and Aztreonam, its structural similarity to potent ODC inhibitors suggests potential activity in this area. This guide presents a comparison with well-characterized ODC inhibitors, details relevant experimental protocols for its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparison of Ornithine Decarboxylase Inhibitors
The following table summarizes the inhibitory potency of several key compounds against ornithine decarboxylase. It is important to note the absence of direct inhibitory data for this compound.
| Compound | Structure | Target Enzyme | IC50 / Ki | Cell-Based Assay Performance |
| This compound | Ornithine Decarboxylase (Predicted) | Data not available | Data not available | |
| 1-Amino-3-(aminooxy)-2-propanol | Rat Liver Ornithine Decarboxylase | IC50 in the nanomolar range[1] | Antiproliferative agent in human T24 bladder carcinoma cells[1] | |
| 3-(Aminooxy)-2-fluoropropanamine | Rat Liver Ornithine Decarboxylase | 3 times more potent than 1-Amino-3-(aminooxy)-2-propanol[1] | Superior antiproliferative activity to APA in human T24 bladder carcinoma cells[1] | |
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase | Suicide inhibitor | Effective antiproliferative agent, FDA approved for African sleeping sickness[2][3] | |
| 1-Amino-oxy-3-aminopropane (APA) | Mouse Kidney Ornithine Decarboxylase | Ki = 3.2 nM (competitive inhibitor)[4][5] | Potent antiproliferative effects on tumor cells[2] |
Experimental Protocols
To evaluate the potential ODC inhibitory activity of this compound, the following established experimental protocols can be employed.
In Vitro Ornithine Decarboxylase Inhibition Assay
This assay directly measures the enzymatic activity of ODC and its inhibition by a test compound.
Principle: The activity of ODC is determined by measuring the rate of putrescine production from the substrate ornithine. The inhibitory effect of a compound is assessed by quantifying the reduction in this rate.
Materials:
-
Purified or recombinant ODC enzyme
-
L-Ornithine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Dithiothreitol (DTT)
-
Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., DFMO)
-
Detection reagent (e.g., o-phthaldialdehyde (OPA) for fluorometric detection of putrescine)
-
96-well microplates
-
Microplate reader (fluorometer)
Procedure:
-
Prepare a reaction mixture containing buffer, DTT, and PLP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control (DFMO) and a negative control (vehicle).
-
Add the ODC enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-ornithine.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding strong acid).
-
Add the OPA reagent to all wells and incubate to allow for the derivatization of putrescine.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the test compound on the growth of cancer cell lines that are known to be dependent on polyamine biosynthesis.
Principle: Inhibition of ODC leads to the depletion of polyamines, which are essential for cell proliferation. This assay measures the reduction in cell viability or growth in the presence of the inhibitor.
Materials:
-
Cancer cell line (e.g., L1210, MCF-7, PC-3)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., DFMO)
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include wells for a positive control and a negative control.
-
Incubate the cells for a period of 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
Ornithine Decarboxylase Signaling Pathway
Caption: The enzymatic pathway of polyamine biosynthesis starting from ornithine.
Experimental Workflow for ODC Inhibitor Screening
Caption: A generalized workflow for screening potential ODC inhibitors.
References
- 1. 2-substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking the efficiency of 2-(Aminooxy)-2-methylpropanoic acid against similar compounds.
In the realm of bioconjugation, the formation of stable and specific linkages between molecules is paramount. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, has emerged as a robust method for achieving this, offering high chemoselectivity and stability of the resulting oxime bond.[1][2][3] This guide provides a comparative analysis of 2-(Aminooxy)-2-methylpropanoic acid against other aminooxy-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential efficiency, supported by experimental data and detailed protocols.
Comparative Analysis of Aminooxy Compounds
The efficiency of an aminooxy compound in oxime ligation is primarily determined by the nucleophilicity of the aminooxy group and steric factors around the reaction center. The aminooxy group (–ONH₂) is inherently a stronger nucleophile than a standard amino group (–NH₂), making it more reactive towards carbonyls for the formation of stable oxime linkages.[4]
Structural Advantage of this compound:
This compound possesses a unique structural feature: two methyl groups on the carbon atom adjacent to the aminooxy functionality. This "gem-dimethyl effect" can influence reaction rates. While often associated with accelerating intramolecular cyclization reactions, in the context of intermolecular oxime ligation, the steric hindrance introduced by the gem-dimethyl groups might be perceived as a factor that could decrease the reaction rate compared to less hindered aminooxy compounds like aminooxyacetic acid. However, some studies suggest that such substitution can, in some cases, enhance reactivity.[5][6]
One key advantage of this compound is its reported high synthetic efficiency and scalability, with one source noting an 87% yield under reflux conditions with HCl, outperforming analogous aminooxy acids.[4] This suggests that from a practical standpoint of availability and ease of synthesis, it is a strong candidate for various applications.
Quantitative Data on Oxime Ligation Kinetics
| Aminooxy Compound | Reaction Partner | Catalyst | pH | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Aminooxyacetyl-peptide | Benzaldehyde | 100 mM Aniline | 7.0 | 8.2 ± 1.0 | [7] |
This value provides a baseline for the expected reaction rates in oxime ligations. It is important to note that reaction kinetics are significantly influenced by factors such as pH, the nature of the carbonyl partner (aldehydes are generally more reactive than ketones), and the presence and concentration of catalysts like aniline and its derivatives.[1][8] For instance, the use of catalysts can enhance the reaction rate by up to 40-fold at neutral pH.[8]
Experimental Protocols
To facilitate the direct comparison of this compound with other aminooxy compounds, a detailed experimental protocol for a model oxime ligation reaction is provided below. This protocol can be adapted to test different aminooxy reagents under identical conditions, allowing for a reliable assessment of their relative efficiencies.
Protocol: Kinetic Analysis of Oxime Ligation
Objective: To determine the second-order rate constant for the reaction between an aminooxy-containing compound and an aldehyde.
Materials:
-
Aminooxy compound (e.g., this compound hydrochloride)
-
Aldehyde (e.g., Benzaldehyde)
-
Aniline (catalyst)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the aminooxy compound in phosphate buffer.
-
Prepare a 10 mM stock solution of the aldehyde in acetonitrile.
-
Prepare a 1 M stock solution of aniline in acetonitrile.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following to achieve the desired final concentrations in a total volume of 200 µL:
-
Phosphate buffer (to final volume)
-
Aminooxy compound stock solution (final concentration: 1 mM)
-
Aldehyde stock solution (final concentration: 1 mM)
-
Aniline stock solution (final concentration: 100 mM)
-
-
Vortex the mixture gently to ensure homogeneity.
-
-
Kinetic Monitoring:
-
Immediately after mixing, inject an aliquot (e.g., 20 µL) of the reaction mixture onto the RP-HPLC system.
-
Monitor the reaction progress by integrating the peak areas of the starting materials and the oxime product at appropriate time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes). The reaction can be monitored at a wavelength where both the reactant and product absorb, for instance, 254 nm for benzaldehyde.
-
-
Data Analysis:
-
Plot the concentration of the product formed over time.
-
Calculate the initial reaction rate from the linear portion of the curve.
-
Determine the second-order rate constant (k₂) using the rate equation for a second-order reaction: Rate = k₂[Aminooxy][Aldehyde].
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. This compound hydrochloride | 89766-91-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gem-Dimethyl 4-pentenyl glycosides: novel glycosylating agents and anomeric protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Aminooxy)-2-methylpropanoic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of 2-(Aminooxy)-2-methylpropanoic acid, a compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Disposal Planning and Regulatory Compliance
Disposal of this compound must be in accordance with local, state, and federal regulations. While this compound is a carboxylic acid and an aminooxy-containing molecule, its disposal as a non-hazardous waste may be permissible after proper neutralization, contingent on institutional and local guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements. A key principle is to manage waste at the source to prevent accidental discharge and ensure proper handling.
Quantitative Data for Disposal
The following table summarizes the key parameters for the neutralization of this compound prior to disposal.
| Parameter | Value/Range | Notes |
| Target pH for Discharge | 5.5 - 9.0 | This pH range is generally considered safe for sanitary sewer disposal in many jurisdictions.[1] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Weak bases are preferred to control the rate of neutralization and prevent excessive heat generation. |
| Dilution Factor | 1:10 (Acid:Water) | Diluting the acid before neutralization is a critical safety step to manage the exothermic reaction.[1] |
| Final Flushing Volume | ≥ 20 parts water | After discharging the neutralized solution, flush the drain with a copious amount of water.[1] |
Experimental Protocol for Neutralization and Disposal
This protocol outlines the step-by-step procedure for neutralizing small laboratory quantities of this compound for disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Large beaker (at least 20 times the volume of the acid waste)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Cold water or an ice bath
-
Personal Protective Equipment (PPE)
Procedure:
-
Dilution: In a chemical fume hood, place the large beaker on a stir plate and add a stir bar. For every 1 part of this compound waste, slowly add at least 9 parts of cold water to the beaker. This 1:10 dilution helps to control the exothermic nature of the subsequent neutralization reaction.[1]
-
Preparation of Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate in water.
-
Neutralization: While continuously stirring the diluted acid solution, slowly add the basic solution dropwise. Be cautious as this will generate carbon dioxide gas, causing fizzing.[2][3][4][5] The rate of addition should be controlled to prevent excessive foaming and splashing. If the beaker becomes warm, an ice bath can be used for cooling.
-
pH Monitoring: Periodically, stop the addition of the base and measure the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the basic solution until the pH of the mixture is stable within the neutral range of 5.5 to 9.0.[1]
-
Disposal: Once the solution is neutralized, it may be permissible to pour it down the sanitary sewer, followed by flushing with at least 20 parts of water.[1] Crucially, confirm with your local EHS office that this method is acceptable for your institution.
-
Container Rinsing: Triple rinse the empty container that held the this compound with a suitable solvent (e.g., water). The rinsate should also be neutralized and disposed of in the same manner.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This guide provides general procedures based on standard laboratory practices. It is not a substitute for a site-specific safety and disposal plan. Always prioritize your institution's EHS guidelines and local regulations.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Essential Safety and Logistical Guidance for Handling 2-(Aminooxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling 2-(Aminooxy)-2-methylpropanoic acid. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
Handling
-
Handle the solid compound within a certified chemical fume hood to minimize inhalation of dust.
-
Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep the container with the compound closed when not in use.
Post-Handling
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe it down.
-
Decontaminate all equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for chemically contaminated items. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of as non-hazardous waste. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
